Product packaging for YM-58483(Cat. No.:CAS No. 223499-30-7)

YM-58483

Numéro de catalogue: B1682358
Numéro CAS: 223499-30-7
Poids moléculaire: 421.3 g/mol
Clé InChI: XPRZIORDEVHURQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9F6N5OS B1682358 YM-58483 CAS No. 223499-30-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRZIORDEVHURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274370
Record name CRAC Channel Inhibitor, BTP2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223499-30-7
Record name CRAC Channel Inhibitor, BTP2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of YM-58483 on T-cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2) on T-lymphocytes. This compound is a potent and selective inhibitor of Calcium Release-Activated Ca2+ (CRAC) channels, which play a pivotal role in T-cell activation and immune responses. This document details the molecular interactions, downstream signaling effects, and functional consequences of this compound on T-cells, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Ca2+ Entry

This compound is a pyrazole derivative that functions as a blocker of store-operated Ca2+ entry (SOCE).[1][2][3] In non-excitable cells such as T-lymphocytes, the activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the depletion of intracellular calcium (Ca2+) stores within the endoplasmic reticulum (ER).[4][5][6] This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate ORAI1, the pore-forming subunit of the CRAC channel.[7][8] The opening of CRAC channels mediates a sustained influx of extracellular Ca2+, a critical signal for T-cell activation.[5][8]

This compound selectively inhibits these CRAC channels, thereby blocking SOCE.[1][9] This action prevents the sustained increase in intracellular Ca2+ concentration necessary for the activation of downstream signaling pathways, without affecting the initial transient release of Ca2+ from the ER stores or the upstream TCR signal transduction cascade.[10]

Downstream Effects on T-cell Signaling and Function

The inhibition of SOCE by this compound has profound effects on T-cell signaling and function. The sustained elevation of intracellular Ca2+ is essential for the activation of calcineurin, a Ca2+-dependent phosphatase.[4][11] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[11][12][13] Dephosphorylated NFAT translocates to the nucleus, where it orchestrates the transcription of genes crucial for T-cell activation, proliferation, and cytokine production.[12][13][14]

By blocking the initial Ca2+ signal, this compound effectively prevents the activation of the calcineurin-NFAT pathway.[10] This leads to the suppression of a wide range of T-cell effector functions, including:

  • Inhibition of Cytokine Production: this compound has been shown to potently inhibit the production of several key cytokines by T-cells, including IL-2, IL-4, IL-5, IL-13, and IFN-γ.[1][9][10]

  • Suppression of T-cell Proliferation: The compound effectively inhibits T-cell proliferation in response to various stimuli.[1][15]

  • Immunomodulatory and Anti-inflammatory Effects: Through its action on T-cells, this compound exhibits significant immunomodulatory and anti-inflammatory properties in various in vivo models.[10][16]

The signaling pathway is illustrated in the diagram below.

T_Cell_Activation_Pathway TCR T-Cell Receptor (TCR) Engagement PLCg1 PLCγ1 Activation TCR->PLCg1 IP3 IP3 Production PLCg1->IP3 ER Endoplasmic Reticulum (ER) Ca2+ Release IP3->ER STIM1 STIM1 Activation ER->STIM1 ORAI1 ORAI1 (CRAC Channel) Activation STIM1->ORAI1 SOCE Store-Operated Ca2+ Entry (SOCE) ORAI1->SOCE Ca_increase ↑ Intracellular [Ca2+] SOCE->Ca_increase Calcineurin Calcineurin Activation Ca_increase->Calcineurin NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_transcription Gene Transcription (IL-2, etc.) NFAT_translocation->Gene_transcription T_cell_response T-Cell Proliferation & Cytokine Production Gene_transcription->T_cell_response YM58483 This compound YM58483->ORAI1

T-Cell Activation Signaling Pathway and this compound Inhibition Point.

Quantitative Data Summary

The inhibitory effects of this compound on various T-cell functions have been quantified in numerous studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Type/AssayStimulusIC50 ValueReference
CRAC Channel/SOCE Inhibition
Thapsigargin-induced Ca2+ influxJurkat cellsThapsigargin100 nM[3][10][16]
ORAI1-mediated SOCEMDA-MB-231 cellsThapsigargin2.8 µM[7]
T-Cell Proliferation
Mixed Lymphocyte Reaction (MLR)Human T-cellsAllogeneic stimulation330 nM[1][15]
T-cell antiproliferative agentNot specifiedNot specified12.7 nM[16]
Cytokine Production
IL-2 ProductionJurkat cellsAnti-CD3 mAb~100 nM[10]
IL-4 ProductionMurine Th2 T-cell clone (D10.G4.1)Conalbumin~100 nM[1]
IL-5 ProductionMurine Th2 T-cell clone (D10.G4.1)Conalbumin~100 nM[1]
IL-5 ProductionHuman peripheral blood cellsPhytohemagglutinin-P (PHA)125 nM[1]
IL-13 ProductionHuman peripheral blood cellsPhytohemagglutinin-P (PHA)148 nM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectDosageReference
Delayed-Type Hypersensitivity (DTH) in mice
Sheep Red Blood Cell (SRBC)-induced DTHInhibition of DTH reactionED50 of 1.1 mg/kg[10]
Sheep Red Blood Cell (SRBC)-induced DTHInhibition of DTH response1-10 mg/kg, p.o.[15]
Graft-versus-Host Disease (GVHD) in mice
Donor anti-host CTL activity and IFN-γ productionInhibition1-30 mg/kg, p.o.[1][15]
Antigen-induced airway inflammation in rats and guinea pigs
Eosinophil infiltration, IL-4, and cysteinyl-leukotrienes levelsReductionNot specified[1]
Late phase asthmatic bronchoconstrictionPreventionOrally administered[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of this compound on T-cells.

1. Measurement of Store-Operated Ca2+ Entry (SOCE) in Jurkat T-cells

  • Objective: To determine the effect of this compound on SOCE.

  • Methodology:

    • Cell Preparation: Jurkat T-cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a Ca2+-containing buffer.

    • Baseline Measurement: The baseline intracellular Ca2+ concentration is measured using a fluorometer or a fluorescence microscope.

    • Store Depletion: The cells are then placed in a Ca2+-free buffer, and an agent to deplete the ER Ca2+ stores, such as thapsigargin (a SERCA pump inhibitor) or a TCR agonist (e.g., anti-CD3 antibody), is added. This causes a transient increase in intracellular Ca2+ due to release from the ER.

    • SOCE Induction: Once the intracellular Ca2+ levels return to baseline, Ca2+ is added back to the extracellular medium. This induces a sustained increase in intracellular Ca2+ due to SOCE through CRAC channels.

    • Inhibitor Treatment: To test the effect of this compound, cells are pre-incubated with various concentrations of the compound before the addition of the store-depleting agent. The resulting inhibition of the sustained Ca2+ influx is quantified to determine the IC50 value.

2. T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

  • Objective: To assess the inhibitory effect of this compound on T-cell proliferation.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

    • Responder and Stimulator Cells: PBMCs from one donor serve as the "responder" cells. PBMCs from the second donor are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to serve as the "stimulator" cells.

    • Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate.

    • Compound Treatment: this compound at various concentrations is added to the co-culture.

    • Proliferation Measurement: After a period of incubation (typically 5-7 days), T-cell proliferation is measured. Common methods include:

      • [3H]-Thymidine Incorporation: A pulse of [3H]-thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter.

      • CFSE Staining: Responder cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the dye is measured by flow cytometry.

3. Cytokine Production Assay

  • Objective: To quantify the effect of this compound on the production of specific cytokines by T-cells.

  • Methodology:

    • Cell Preparation: PBMCs or isolated T-cells are cultured in a multi-well plate.

    • Stimulation: The cells are stimulated to produce cytokines using agents like phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific antigen.

    • Compound Treatment: this compound at various concentrations is added to the culture at the time of stimulation.

    • Sample Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

    • Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.

The general workflow for assessing the impact of this compound on T-cell function is depicted below.

Experimental_Workflow cluster_assays Functional Assays start Start: Isolate T-Cells or PBMCs stimulate Stimulate Cells (e.g., anti-CD3/CD28, PHA) start->stimulate treat Treat with this compound (Dose-Response) stimulate->treat incubate Incubate (Time-dependent) treat->incubate proliferation Measure Proliferation (e.g., CFSE, Thymidine) incubate->proliferation cytokine Measure Cytokine Production (e.g., ELISA) incubate->cytokine ca_flux Measure Ca2+ Influx (e.g., Fura-2) incubate->ca_flux analyze Data Analysis: Determine IC50 values proliferation->analyze cytokine->analyze ca_flux->analyze

General Experimental Workflow for Assessing this compound Effects on T-Cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CRAC channels. Its mechanism of action centers on the blockade of store-operated Ca2+ entry in T-lymphocytes, a critical step in the signaling cascade leading to T-cell activation. By inhibiting the sustained Ca2+ influx, this compound effectively suppresses the downstream calcineurin-NFAT pathway, resulting in the potent inhibition of T-cell proliferation and cytokine production. The extensive in vitro and in vivo data make this compound a valuable tool for studying T-cell biology and a potential therapeutic candidate for T-cell-mediated inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a foundation for further investigation into the immunomodulatory properties of this compound.

References

YM-58483: A Selective CRAC Channel Blocker for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels.[1] These channels are crucial for store-operated calcium entry (SOCE) in non-excitable cells, a fundamental process that governs a multitude of cellular functions, particularly in the immune system.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical and physical properties, and detailed experimental protocols for its application in research.

Core Mechanism of Action

This compound selectively blocks CRAC channels, which are composed of Orai1 proteins in the plasma membrane and are activated by the stromal interaction molecule 1 (STIM1), a calcium sensor in the endoplasmic reticulum. Depletion of calcium stores in the endoplasmic reticulum triggers STIM1 to interact with and open the Orai1 channels, leading to a sustained influx of calcium into the cell. This compound effectively inhibits this thapsigargin-induced sustained Ca2+ influx.[1][3] This blockade of SOCE is the primary mechanism through which this compound exerts its diverse biological effects.

Physicochemical Properties and In Vitro Activity

A summary of the key physicochemical properties and in vitro inhibitory concentrations (IC50) of this compound is presented below.

PropertyValueReference(s)
Chemical Name N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide[1]
Alternative Names BTP2
CAS Number 223499-30-7[1]
Molecular Formula C₁₅H₉F₆N₅OS[1]
Molecular Weight 421.32 g/mol
Solubility Soluble in DMSO and ethanol to 100 mM
Purity ≥99% (HPLC)
In Vitro ActivityIC₅₀ (nM)Cell Type/ConditionReference(s)
Thapsigargin-induced Ca²⁺ influx 100Jurkat T cells[1][3]
T-cell proliferation (MLR) 12.7One-way mixed lymphocyte reaction[1][4]
IL-2 Production ~100Jurkat cells[3]
IL-4 Production ~100Conalbumin-stimulated murine Th2 T cell clone (D10.G4.1)[5]
IL-5 Production ~100Conalbumin-stimulated murine Th2 T cell clone (D10.G4.1)[5]
IL-5 Production 125Phytohemagglutinin-stimulated human peripheral blood cells[6]
IL-13 Production 148Phytohemagglutinin-stimulated human peripheral blood cells[6]
Histamine Release 460DNP antigen-induced IgE-primed RBL-2H3 cells[6]
Leukotriene Production 310DNP antigen-induced IgE-primed RBL-2H3 cells[6]

In Vivo Efficacy

This compound has demonstrated significant immunomodulatory and anti-inflammatory effects in various animal models.

In Vivo ActivityED₅₀ / Effective DoseAnimal ModelReference(s)
Delayed-Type Hypersensitivity 1.1 mg/kg (ED₅₀)Mouse model[3]
Graft-versus-Host Disease 1-30 mg/kg (p.o.)Mouse model[4]
Airway Eosinophilia 3-30 mg/kg (p.o.)Actively sensitized Brown Norway rats[5]
Late Phase Asthmatic Response 3-30 mg/kg (p.o.)Actively sensitized guinea pigs[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive Depletion STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Channel Opening Ca_low Low [Ca²⁺] Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active Calcineurin (Active) NFAT_p NFAT (Phosphorylated) NFAT_active NFAT (Active) Gene_expression Gene Expression (e.g., IL-2) STIM1_active->Orai1_closed Interaction Ca_high High [Ca²⁺] Orai1_open->Ca_high Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open Influx Ca_high->Calcineurin_inactive Activation Calcineurin_active->NFAT_p Dephosphorylation NFAT_active->Gene_expression Nuclear Translocation YM58483 This compound YM58483->Orai1_open Blockade

Caption: CRAC Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., Jurkat T cells, PBMCs) SOCE_Assay Store-Operated Calcium Entry (SOCE) Assay (Fura-2 Imaging) Cell_Culture->SOCE_Assay Proliferation_Assay T-Cell Proliferation Assay (e.g., CFSE dilution) Cell_Culture->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (ELISA, Flow Cytometry) Cell_Culture->Cytokine_Assay NFAT_Assay NFAT Reporter Assay Cell_Culture->NFAT_Assay Data_Analysis Data Analysis and Interpretation SOCE_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFAT_Assay->Data_Analysis Animal_Model Animal Model Selection (e.g., DTH, Asthma) Dosing This compound Administration (e.g., oral gavage) Animal_Model->Dosing Endpoint_Measurement Endpoint Measurement (e.g., paw swelling, cell infiltration) Dosing->Endpoint_Measurement Endpoint_Measurement->Data_Analysis Start Start Start->Cell_Culture Start->Animal_Model Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) using Fura-2

This protocol is adapted from standard methods for measuring intracellular calcium concentration ([Ca²⁺]i) changes in response to store depletion.[1][2]

1. Cell Preparation:

  • Culture cells (e.g., Jurkat T cells, HEK293 cells) to an appropriate confluency on glass coverslips.

  • Wash the cells with a calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺).

2. Fura-2 Loading:

  • Incubate the cells with 2-5 µM Fura-2 AM in the calcium-free buffer for 30-60 minutes at 37°C.

  • Wash the cells twice with the calcium-free buffer to remove extracellular Fura-2 AM.

3. Calcium Measurement:

  • Mount the coverslip onto a perfusion chamber of a fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with the calcium-free buffer to establish a baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission).

  • To deplete intracellular calcium stores, add a SERCA inhibitor such as 1 µM thapsigargin to the perfusion buffer.

  • Once the [Ca²⁺]i has returned to near baseline (indicating store depletion), reintroduce a calcium-containing buffer (e.g., 2 mM Ca²⁺). This will induce SOCE.

  • To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor (e.g., 100 nM) for a specified time before and during the reintroduction of the calcium-containing buffer.

4. Data Analysis:

  • The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.

  • The peak increase in [Ca²⁺]i following the reintroduction of calcium represents the magnitude of SOCE.

  • Compare the SOCE in control cells versus cells treated with this compound to determine the inhibitory effect.

T-Cell Proliferation Assay

This protocol outlines a common method for assessing T-cell proliferation using a dye dilution assay.

1. Cell Preparation and Staining:

  • Isolate primary T cells or use a T-cell line (e.g., Jurkat).

  • Resuspend the cells in a suitable buffer (e.g., PBS) and incubate with a fluorescent dye that covalently binds to intracellular proteins, such as Carboxyfluorescein succinimidyl ester (CFSE), at a concentration of 1-5 µM for 10-15 minutes at 37°C.

  • Quench the staining reaction by adding complete culture medium.

  • Wash the cells to remove excess dye.

2. Cell Culture and Stimulation:

  • Plate the CFSE-stained cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Stimulate the T cells to proliferate using an appropriate stimulus, such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).

3. Flow Cytometry Analysis:

  • After a suitable incubation period (typically 3-5 days), harvest the cells.

  • Analyze the CFSE fluorescence of the cells using a flow cytometer.

  • As cells divide, the CFSE fluorescence intensity is halved with each cell division.

  • The percentage of proliferated cells and the number of cell divisions can be quantified by analyzing the CFSE histograms.

Cytokine Production Assay

This protocol describes the measurement of cytokine secretion from stimulated T cells.[7][8]

1. Cell Culture and Stimulation:

  • Culture primary T cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for 30-60 minutes.

  • Stimulate the cells with a T-cell activator (e.g., PHA, anti-CD3/CD28 antibodies).

2. Supernatant Collection:

  • After an appropriate incubation time (e.g., 24-72 hours), centrifuge the plate to pellet the cells.

  • Carefully collect the cell culture supernatant.

3. Cytokine Measurement:

  • Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the percentage of cytokine-producing cells.

NFAT Reporter Assay in Jurkat Cells

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor downstream of calcium signaling.[9][10]

1. Cell Line:

  • Use a Jurkat T-cell line stably transfected with a reporter construct containing an NFAT-responsive promoter driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

2. Cell Treatment and Stimulation:

  • Plate the Jurkat-NFAT reporter cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells to activate the NFAT pathway, for example, with a combination of a calcium ionophore (e.g., ionomycin) and a phorbol ester (e.g., PMA), or with anti-CD3 antibodies.

3. Reporter Gene Measurement:

  • After an appropriate incubation period (e.g., 6-24 hours), measure the expression of the reporter gene.

  • For a luciferase reporter, lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate.

  • For a fluorescent protein reporter, measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

4. Data Analysis:

  • Normalize the reporter gene activity to a control (e.g., unstimulated cells).

  • Determine the inhibitory effect of this compound on NFAT activation by comparing the reporter activity in treated versus untreated stimulated cells.

In Vivo Delayed-Type Hypersensitivity (DTH) Model

This protocol is a standard method to assess cell-mediated immunity in vivo.[11][12]

1. Sensitization Phase:

  • Sensitize mice (e.g., BALB/c) by subcutaneous or intradermal injection of an antigen (e.g., methylated bovine serum albumin (mBSA) or keyhole limpet hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).

2. Treatment:

  • Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage) at the desired doses and schedule. Treatment can be prophylactic (starting at the time of sensitization) or therapeutic (starting before the challenge).

3. Elicitation (Challenge) Phase:

  • Approximately 5-7 days after sensitization, challenge the mice by injecting the same antigen (without adjuvant) into one hind footpad or ear.

  • Inject the contralateral footpad or ear with saline or PBS as a control.

4. Measurement of DTH Response:

  • Measure the thickness of the footpad or ear at various time points after the challenge (e.g., 24, 48, and 72 hours) using a caliper.

  • The DTH response is quantified as the difference in swelling between the antigen-challenged and the control-injected site.

5. Data Analysis:

  • Compare the DTH response in the this compound-treated group with the vehicle-treated group to determine the in vivo efficacy of the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CRAC channels and SOCE in a wide range of biological processes. Its high selectivity and potency make it an excellent candidate for both in vitro and in vivo studies aimed at understanding the physiological and pathological implications of calcium signaling in immunity, inflammation, and other cellular functions. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs. As with any pharmacological agent, it is crucial to carefully consider appropriate controls and dose-response studies to ensure the validity and reproducibility of the experimental findings.

References

The Role of YM-58483 in Inhibiting Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of store-operated Ca²⁺ entry (SOCE) through the Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This mechanism is crucial for the activation of various non-excitable cells, most notably T lymphocytes. By blocking this critical Ca²⁺ influx pathway, this compound effectively suppresses the activation of downstream signaling cascades, leading to a profound inhibition of cytokine production. This technical guide provides a comprehensive overview of the core mechanism of this compound, summarizes key quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This event triggers a signaling cascade that leads to the depletion of intracellular calcium (Ca²⁺) stores from the endoplasmic reticulum (ER). The depletion of these stores is sensed by stromal interaction molecules (STIMs), which then translocate to the plasma membrane and activate Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca²⁺ through the CRAC channels results in a sustained increase in intracellular Ca²⁺ concentration.

This sustained Ca²⁺ signal is essential for the activation of calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T cells (NFAT).[1] Dephosphorylated NFAT translocates to the nucleus, where it acts as a key transcription factor for a multitude of genes encoding pro-inflammatory cytokines, including interleukin-2 (IL-2), IL-4, IL-5, and interferon-gamma (IFN-γ).[2]

This compound exerts its immunomodulatory effects by directly blocking the CRAC channels, thereby preventing the sustained influx of Ca²⁺.[3][4] This inhibition of SOCE prevents the activation of the Ca²⁺/calcineurin/NFAT signaling pathway, ultimately leading to a significant reduction in the transcription and production of various cytokines.

YM-58483_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell T Lymphocyte cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR 1. TCR Activation PLC PLC TCR->PLC Orai1 Orai1 Ca_cytosol [Ca2+]i ↑ Orai1->Ca_cytosol 5. Ca2+ Influx (SOCE) STIM1 STIM1 STIM1->Orai1 4. STIM1-Orai1   Coupling Ca_store Ca2+ Store Ca_store->STIM1 3. Store Depletion IP3 IP3 PLC->IP3 IP3->Ca_store 2. Ca2+ Release Calcineurin Calcineurin Ca_cytosol->Calcineurin 6. Calcineurin   Activation NFATp NFAT (P) Calcineurin->NFATp 7. Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc 8. Nuclear   Translocation Gene_Transcription Cytokine Gene Transcription NFAT_nuc->Gene_Transcription 9. Gene Transcription Cytokine_Production Cytokine Production (IL-2, IL-4, IL-5, IFN-γ) Gene_Transcription->Cytokine_Production 10. Cytokine    Production This compound This compound This compound->Orai1 Inhibition

Figure 1: Signaling pathway of T-cell activation and cytokine production, and the inhibitory action of this compound.

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on the production of various cytokines have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of this compound for different cytokines across various cell types and stimulation conditions.

CytokineCell TypeStimulationIC₅₀ (nM)Reference
IL-2Jurkat cellsAnti-CD3 mAb~100
IL-2Human T cellsAnti-CD3/CD28~30[5]
IL-4Murine Th2 T cell clone (D10.G4.1)Conalbumin~100[6]
IL-5Murine Th2 T cell clone (D10.G4.1)Conalbumin~100[6]
IL-5Human whole blood cellsPhytohemagglutinin (PHA)~100[6]
IL-5Human peripheral blood cellsPHA125[7]
IL-13Human peripheral blood cellsPHA148[7]
IFN-γMouse splenocytesConcanavalin A~200[5]

Table 1: In Vitro Inhibition of Cytokine Production by this compound

ParameterAnimal ModelEffectED₅₀ (mg/kg)Reference
Delayed-Type HypersensitivityMiceInhibition of paw swelling1.1
Airway EosinophiliaRatsInhibition of eosinophil infiltration-[6]
Late Phase Asthmatic ResponseGuinea PigsPrevention of bronchoconstriction-[6]

Table 2: In Vivo Immunomodulatory Effects of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's inhibitory effects on cytokine production.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration in Jurkat cells following stimulation, a key assay to demonstrate the inhibitory effect of this compound on SOCE.

Materials:

  • Jurkat T cells

  • RPMI 1640 medium supplemented with 10% FBS

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Anti-CD3 monoclonal antibody (mAb)

  • This compound

  • Fluorescence spectrophotometer or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Culture Jurkat cells in RPMI 1640 medium to a density of 1-2 x 10⁶ cells/mL.

  • Fura-2 AM Loading:

    • Harvest and wash the cells with Ca²⁺-free HBSS.

    • Resuspend the cells at 1 x 10⁷ cells/mL in Ca²⁺-free HBSS.

    • Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02%.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

  • Resuspension: Resuspend the cells in Ca²⁺-free HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Measurement:

    • Transfer the cell suspension to a quartz cuvette with continuous stirring or to a microplate.

    • Place the cuvette or plate in the fluorescence spectrophotometer/reader and monitor the baseline fluorescence ratio (F340/F380).

    • To observe the initial Ca²⁺ release from intracellular stores, add anti-CD3 mAb (e.g., 10 µg/mL) in the Ca²⁺-free medium.

    • To measure SOCE, add CaCl₂ to the medium to a final concentration of 1-2 mM.

    • To test the effect of this compound, pre-incubate the Fura-2-loaded cells with the desired concentration of the inhibitor for 10-15 minutes before adding the anti-CD3 mAb.

  • Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular Ca²⁺ concentration.

Calcium_Measurement_Workflow A 1. Culture Jurkat Cells B 2. Harvest and Wash Cells A->B C 3. Load with Fura-2 AM B->C D 4. Wash to Remove Extracellular Dye C->D E 5. Resuspend in Ca2+-free Buffer D->E F 6. Pre-incubate with This compound (optional) E->F G 7. Measure Baseline Fluorescence (F340/F380) F->G H 8. Stimulate with Anti-CD3 mAb (in Ca2+-free buffer) G->H I 9. Add Extracellular Ca2+ (to induce SOCE) H->I J 10. Record Fluorescence Ratio Over Time I->J K 11. Analyze Data J->K

Figure 2: Experimental workflow for measuring intracellular calcium concentration.

Cytokine Production Assay (ELISA)

This protocol outlines the procedure for measuring the production of cytokines, such as IL-2, from stimulated T cells and the inhibitory effect of this compound.

Materials:

  • Jurkat cells or purified human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS

  • Stimulating agents (e.g., anti-CD3/CD28 antibodies, PHA)

  • This compound

  • 96-well cell culture plates

  • ELISA kit for the specific cytokine of interest (e.g., human IL-2 ELISA kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Jurkat cells or PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of culture medium.

  • Inhibitor Treatment: Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Add the stimulating agents to the wells. For example, use plate-bound anti-CD3 mAb (1-10 µg/mL) and soluble anti-CD28 mAb (1-5 µg/mL) for T-cell stimulation.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) and carefully collect the supernatant from each well.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

NFAT-Luciferase Reporter Assay

This assay is used to specifically measure the activity of the NFAT transcription factor, a key downstream target of the Ca²⁺ signaling pathway inhibited by this compound.

Materials:

  • Jurkat cells

  • NFAT-luciferase reporter plasmid (containing NFAT response elements driving the expression of the luciferase gene)

  • Transfection reagent (e.g., Lipofectamine)

  • Stimulating agents (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Transfect Jurkat cells with the NFAT-luciferase reporter plasmid using a suitable transfection method.

    • It is also recommended to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

    • Allow the cells to recover and express the reporter gene for 24 hours.

  • Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at an appropriate density.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with agents such as PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) or anti-CD3/CD28 antibodies.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly luciferase activity using a luciferase assay system according to the manufacturer's protocol.

    • If a control plasmid was used, measure the Renilla luciferase activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of NFAT activity by this compound and determine the IC₅₀ value.

NFAT_Assay_Workflow A 1. Transfect Jurkat Cells with NFAT-Luciferase Reporter Plasmid B 2. Allow 24h for Reporter Expression A->B C 3. Seed Transfected Cells into 96-well Plate B->C D 4. Pre-incubate with This compound C->D E 5. Stimulate Cells (e.g., PMA/Ionomycin) D->E F 6. Incubate for 6-8 hours E->F G 7. Lyse Cells and Add Luciferase Substrate F->G H 8. Measure Luminescence G->H I 9. Analyze Data and Determine IC50 H->I

Figure 3: Experimental workflow for the NFAT-luciferase reporter assay.

Conclusion

This compound is a well-characterized and highly effective inhibitor of cytokine production in T lymphocytes and other immune cells. Its specific mechanism of action, the blockade of store-operated Ca²⁺ entry, provides a targeted approach to immunomodulation. The quantitative data clearly demonstrate its potency in inhibiting a range of key cytokines involved in inflammatory and autoimmune responses. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of CRAC channel inhibitors and the fundamental role of calcium signaling in immune function. The continued study of this compound and similar compounds holds significant promise for the development of novel treatments for a variety of immune-mediated diseases.

References

Investigating Store-Operated Calcium Entry with YM-58483: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a crucial signaling pathway in a multitude of cell types, particularly non-excitable cells like lymphocytes, governing a wide range of physiological responses from gene expression and proliferation to cytokine release. The Ca2+ release-activated Ca2+ (CRAC) channel, a key component of SOCE, has emerged as a significant therapeutic target for various immunological and inflammatory disorders. YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experiments to investigate its impact on SOCE and downstream cellular functions.

Introduction to this compound and Store-Operated Calcium Entry

Store-operated calcium entry is a process initiated by the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER). This depletion is sensed by stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane to interact with and activate Orai1, the pore-forming subunit of the CRAC channel.[2] The subsequent influx of extracellular Ca2+ through the CRAC channel leads to a sustained increase in intracellular Ca2+ concentration, which in turn activates downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, a critical driver of T-cell activation and cytokine production.[2][3]

This compound is a pyrazole derivative that acts as a selective blocker of CRAC channels and, consequently, SOCE.[1][3] Its ability to potently inhibit this pathway makes it a valuable tool for studying the physiological roles of SOCE and a potential therapeutic agent for autoimmune diseases, asthma, and other inflammatory conditions.[3][4][5]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the CRAC channel, thus blocking store-operated Ca2+ influx. It has been shown to potently inhibit thapsigargin-induced sustained Ca2+ influx.[2][3][6] Thapsigargin is an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, and its application leads to the depletion of ER Ca2+ stores, thereby activating SOCE. This compound's inhibitory effect on SOCE occurs without affecting the initial release of Ca2+ from intracellular stores.[3]

Mechanism of this compound Action cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1 STIM1 ER_Ca->STIM1 depletion activates Orai1 Orai1 (CRAC) STIM1->Orai1 activates Ca_Influx Ca2+ Influx Orai1->Ca_Influx mediates Downstream Downstream Signaling (e.g., NFAT activation) Ca_Influx->Downstream triggers Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits SERCA->ER_Ca pumps Ca2+ into ER YM58483 This compound YM58483->Orai1 inhibits

Mechanism of this compound in blocking store-operated calcium entry.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified across various cellular and physiological responses. The following tables summarize the key inhibitory concentration (IC50) and effective dose (ED50) values reported in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell Type/ConditionIC50 ValueReference(s)
Thapsigargin-induced Ca2+ influxJurkat T cells100 nM[3][6]
T-cell proliferation (anti-CD3)Human T-cells12.7 nM[2]
T-cell proliferation (mixed lymphocyte reaction)330 nM[1][7]
Histamine releaseIgE-primed RBL-2H3 cells460 nM[1][5]
Leukotriene productionIgE-primed RBL-2H3 cells310 nM[1][5]
IL-2 productionJurkat T cells~100 nM[3]
IL-4 and IL-5 productionMurine Th2 T cell clone~100 nM[4]
IL-5 productionPhytohemagglutinin-stimulated human peripheral blood cells125 nM[5]
IL-13 productionPhytohemagglutinin-stimulated human peripheral blood cells148 nM[5]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEffectEffective DoseReference(s)
Delayed-type hypersensitivity (DTH)MiceInhibition of DTH reactionED50 of 1.1 mg/kg (p.o.)[3]
DTH reaction (SRBC-induced)MiceInhibition1-10 mg/kg (p.o.)[1]
Antigen-induced bronchoconstrictionGuinea pigsSignificant inhibition30 mg/kg (p.o.)[1][5]
Airway hyperresponsivenessGuinea pigsComplete inhibition3-30 mg/kg (p.o.)[1][5]
Graft-versus-host disease (GVHD)MiceInhibition of CTL activity and IFN-γ production1-30 mg/kg (p.o.)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Measurement of Store-Operated Calcium Entry

This protocol describes the use of the ratiometric fluorescent dye Fura-2 to measure changes in intracellular Ca2+ concentration.

SOCE Measurement Workflow start Start: Plate cells on glass coverslips load Load cells with Fura-2 AM (e.g., 1-5 µM for 30-60 min at 37°C) start->load wash Wash cells to remove extracellular dye load->wash mount Mount coverslip in a perfusion chamber on a fluorescence microscope wash->mount base Record baseline fluorescence in Ca2+-containing buffer mount->base no_ca Perfuse with Ca2+-free buffer (containing EGTA) base->no_ca thapsi Add Thapsigargin (e.g., 1-2 µM) to deplete ER Ca2+ stores no_ca->thapsi re_add Re-introduce Ca2+-containing buffer to measure SOCE thapsi->re_add analyze Analyze the ratio of Fura-2 fluorescence (340/380 nm excitation) re_add->analyze end End: Quantify SOCE inhibition by this compound analyze->end

Workflow for measuring store-operated calcium entry (SOCE).

Materials:

  • Cells of interest (e.g., Jurkat T-cells, HEK293 cells)

  • Glass-bottom dishes or coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) with and without CaCl2

  • EGTA

  • Thapsigargin

  • This compound

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere. For suspension cells like Jurkat, coat the glass with poly-L-lysine to promote attachment.

  • Dye Loading: Prepare a loading solution containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells 2-3 times with HBS to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

  • Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with normal HBS containing CaCl2 (e.g., 2 mM). Record the baseline 340/380 nm fluorescence ratio. To test the effect of this compound, the compound can be added to the perfusion buffer at this stage or before the re-addition of calcium.

  • ER Store Depletion: Switch to a Ca2+-free HBS containing a chelator like EGTA (e.g., 0.5 mM) to remove extracellular Ca2+. After a stable baseline is achieved, add thapsigargin (e.g., 1-2 µM) to the perfusion solution. This will cause a transient increase in cytosolic Ca2+ due to leakage from the ER.

  • SOCE Measurement: Once the cytosolic Ca2+ level returns to a new, stable baseline, reintroduce the Ca2+-containing HBS. The subsequent sharp and sustained increase in the 340/380 nm ratio represents SOCE.

  • Data Analysis: The magnitude of SOCE can be quantified by measuring the peak or the area under the curve of the Ca2+ signal upon re-addition of extracellular Ca2+. Compare the SOCE in control cells versus cells pre-treated with various concentrations of this compound to determine the IC50.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • CFSE dye

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • This compound

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of cold complete culture medium. Incubate for 5 minutes on ice.

  • Washing: Wash the cells 2-3 times with complete medium to remove any unbound CFSE.

  • Cell Culture and Stimulation: Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. Add various concentrations of this compound. Stimulate the cells with appropriate activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies). Include unstimulated and stimulated control wells without the inhibitor.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferated cells.

  • Data Analysis: Quantify the percentage of divided cells and the proliferation index in the presence and absence of this compound to assess its anti-proliferative effect.

Cytokine Production Measurement (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IL-4, IL-5) secretion from stimulated T-cells using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

Materials:

  • Supernatants from stimulated T-cell cultures (from section 4.2)

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Signal Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm using a plate reader. Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. Compare cytokine levels from this compound-treated and untreated cells.

Conclusion

This compound is a well-characterized and potent inhibitor of store-operated calcium entry, making it an invaluable pharmacological tool for elucidating the complex roles of CRAC channels in cellular physiology and pathophysiology. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential SOCE modulators. The quantitative data presented herein underscores its potential as a lead compound for the development of novel therapeutics for a range of immune and inflammatory diseases. As research into the intricacies of calcium signaling continues, the precise application of selective inhibitors like this compound will be instrumental in advancing our understanding and developing targeted therapies.

References

YM-58483: A Comprehensive Technical Guide to its Effects on the NFAT Activation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of YM-58483 (also known as BTP2), a potent and selective inhibitor of the NFAT activation pathway. This compound exerts its effects through the blockade of store-operated Ca²⁺ entry (SOCE) by targeting the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, a critical step in T-cell activation and subsequent immune responses. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activities, and provides comprehensive experimental protocols for studying its effects on the NFAT signaling cascade. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its cellular and molecular interactions.

Introduction to the NFAT Activation Pathway

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in the immune system, particularly in the activation of T-lymphocytes.[1] In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. Upon stimulation of the T-cell receptor (TCR), a signaling cascade is initiated, leading to the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. This depletion of intracellular Ca²⁺ stores triggers the opening of CRAC channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺, a process known as store-operated Ca²⁺ entry (SOCE).

This sustained increase in intracellular Ca²⁺ concentration activates the calmodulin-dependent phosphatase, calcineurin.[1] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[2] This allows NFAT to translocate into the nucleus, where it cooperates with other transcription factors, such as AP-1, to induce the expression of a wide range of genes, including those encoding cytokines like Interleukin-2 (IL-2).[3] IL-2 is a key cytokine responsible for T-cell proliferation and the orchestration of the adaptive immune response.

This compound: Mechanism of Action

This compound is a pyrazole derivative that has been identified as a potent and selective inhibitor of SOCE.[3] Its primary mechanism of action is the blockade of CRAC channels, which are composed of Orai1 proteins forming the pore of the channel and STIM1 proteins acting as the Ca²⁺ sensors in the endoplasmic reticulum.[4] By inhibiting CRAC channels, this compound effectively prevents the sustained influx of Ca²⁺ that is necessary for the full activation of calcineurin.[3] Consequently, NFAT remains phosphorylated and is retained in the cytoplasm, thereby preventing the transcription of NFAT-dependent genes, such as IL-2.[3]

The inhibitory effect of this compound is highly selective for CRAC channels over other voltage-operated Ca²⁺ channels.[3] This selectivity makes it a valuable tool for studying the specific roles of SOCE and the NFAT pathway in various cellular processes and a potential therapeutic agent for autoimmune diseases and chronic inflammation.[3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data from published studies.

ParameterCell TypeAssayIC₅₀ ValueReference
Ca²⁺ Influx Inhibition
Thapsigargin-induced Ca²⁺ influxJurkat T-cellsFura-2100 nM[3]
Cytokine Production Inhibition
IL-2 ProductionJurkat T-cellsELISA~100 nM[5]
IL-5 ProductionHuman whole bloodELISA~100 nM[5]
T-Cell Proliferation Inhibition
Mixed Lymphocyte ReactionHuman T-cells[³H]thymidine incorporation330 nM[6]
NFAT-Driven Promoter Activity
NFAT-dependent transcriptionJurkat T-cellsLuciferase Reporter AssayPotent Inhibition[3]

Table 1: Inhibitory Concentration (IC₅₀) Values of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the NFAT activation pathway.

Measurement of Intracellular Calcium Influx

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Jurkat T-cells

  • RPMI 1640 medium supplemented with 10% FBS

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin

  • This compound

  • Fluorescence spectrophotometer or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Loading:

    • Harvest Jurkat T-cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

    • Resuspend the cells in Ca²⁺-free HBSS.

  • Calcium Measurement:

    • Transfer the Fura-2-loaded cells to a quartz cuvette or a microplate.

    • Place the cuvette or plate in the fluorescence spectrophotometer and begin recording the fluorescence intensity at an emission wavelength of 510 nm, alternating the excitation wavelengths between 340 nm and 380 nm.

    • Establish a stable baseline fluorescence ratio (340/380 nm).

    • To induce store depletion, add thapsigargin (e.g., 1 µM final concentration) to the cells in Ca²⁺-free HBSS.

    • Observe the transient increase in [Ca²⁺]i due to release from intracellular stores.

    • Once the signal returns to baseline, add CaCl₂ (e.g., 1-2 mM final concentration) to the extracellular medium to initiate SOCE.

    • To test the effect of this compound, pre-incubate the Fura-2-loaded cells with the desired concentration of this compound for 15-30 minutes before the addition of thapsigargin.

  • Data Analysis:

    • The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the [Ca²⁺]i.

    • Calculate the extent of inhibition by comparing the peak [Ca²⁺]i reached after CaCl₂ addition in the presence and absence of this compound.

    • Generate a dose-response curve to determine the IC₅₀ value.

NFAT-Luciferase Reporter Assay

This protocol describes how to measure the activation of NFAT-dependent transcription using a luciferase reporter gene assay.

Materials:

  • Jurkat T-cells stably or transiently transfected with an NFAT-luciferase reporter plasmid (containing multiple copies of the NFAT binding site from the IL-2 promoter driving the expression of firefly luciferase).

  • RPMI 1640 medium supplemented with 10% FBS.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Ionomycin or Thapsigargin.

  • This compound.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Cell Stimulation:

    • Plate the NFAT-luciferase reporter Jurkat cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

    • Pre-incubate the cells with various concentrations of this compound for 30-60 minutes at 37°C.

    • Stimulate the cells with a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or Thapsigargin (e.g., 1 µM) to activate the NFAT pathway. Include an unstimulated control.

    • Incubate the cells for 6-8 hours at 37°C.

  • Luciferase Assay:

    • After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

    • Express the results as fold induction over the unstimulated control.

    • Calculate the percentage of inhibition by this compound relative to the stimulated control and determine the IC₅₀ value.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the measurement of T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or purified CD4⁺ T-cells.

  • RPMI 1640 medium supplemented with 10% FBS and IL-2.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble).

  • This compound.

  • Flow cytometer.

Procedure:

  • Cell Staining and Stimulation:

    • Isolate PBMCs or CD4⁺ T-cells from healthy donors.

    • Resuspend the cells in PBS at 1-10 x 10⁶ cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells three times with complete RPMI medium.

    • Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL).

    • Add various concentrations of this compound to the wells.

    • Incubate the cells for 3-5 days at 37°C.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with PBS.

    • Acquire the cells on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Data Analysis:

    • Analyze the CFSE fluorescence histograms. In the unstimulated control, cells will show a single bright peak of fluorescence.

    • With each cell division, the CFSE fluorescence intensity is halved, resulting in a series of peaks.

    • Quantify the percentage of divided cells or the proliferation index (the average number of divisions of the responding cells).

    • Determine the inhibitory effect of this compound on T-cell proliferation and calculate the IC₅₀ value.

IL-2 Production Assay (ELISA)

This protocol describes the quantification of IL-2 secreted by activated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Jurkat T-cells or purified human T-cells.

  • RPMI 1640 medium supplemented with 10% FBS.

  • Anti-CD3 and anti-CD28 antibodies.

  • This compound.

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate).

  • Microplate reader.

Procedure:

  • Cell Stimulation and Supernatant Collection:

    • Plate the T-cells in a 96-well plate and pre-incubate with this compound for 30-60 minutes.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

    • Incubate for 24-48 hours at 37°C.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA:

    • Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with the IL-2 capture antibody.

      • Blocking the plate.

      • Adding the collected cell supernatants and IL-2 standards to the wells.

      • Incubating and washing.

      • Adding the biotinylated IL-2 detection antibody.

      • Incubating and washing.

      • Adding streptavidin-HRP.

      • Incubating and washing.

      • Adding the substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the known concentrations of the IL-2 standards.

    • Calculate the concentration of IL-2 in the cell supernatants based on the standard curve.

    • Determine the percentage of inhibition of IL-2 production by this compound and calculate the IC₅₀ value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the NFAT activation pathway, the mechanism of action of this compound, and the experimental workflows.

NFAT_Activation_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Presentation CRAC CRAC Channel (Orai1) Ca_cyt ↑ [Ca²⁺]i CRAC->Ca_cyt Ca²⁺ Influx (SOCE) ER_Ca Ca²⁺ Store STIM1 STIM1 ER_Ca->STIM1 Store Depletion Sensing STIM1->CRAC Activation IP3 IP₃ PLCg->IP3 IP3->ER_Ca Ca²⁺ Release Calcineurin_inactive Calcineurin (Inactive) Ca_cyt->Calcineurin_inactive Activation Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation Gene_exp Gene Expression (e.g., IL-2) NFAT_nuc->Gene_exp AP1 AP-1 AP1->Gene_exp

Figure 1: The NFAT Activation Signaling Pathway.

YM58483_Mechanism cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CRAC CRAC Channel (Orai1) Ca_influx Ca²⁺ Influx (SOCE) CRAC->Ca_influx Blocked Downstream Downstream Signaling (Calcineurin → NFAT) Ca_influx->Downstream Prevented YM58483 This compound YM58483->CRAC Inhibition

Figure 2: Mechanism of Action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cells T-cells (Jurkat or Primary) Stimulation Stimulation (e.g., anti-CD3/CD28, Thapsigargin) Cells->Stimulation Treatment Treatment with this compound (Dose-Response) Stimulation->Treatment Ca_Assay Intracellular Ca²⁺ Assay (Fura-2 / Fluo-4) Treatment->Ca_Assay NFAT_Assay NFAT-Luciferase Reporter Assay Treatment->NFAT_Assay Prolif_Assay T-cell Proliferation Assay (CFSE) Treatment->Prolif_Assay IL2_Assay IL-2 Production Assay (ELISA) Treatment->IL2_Assay Inhibition Quantify Inhibition Ca_Assay->Inhibition NFAT_Assay->Inhibition Prolif_Assay->Inhibition IL2_Assay->Inhibition IC50 Determine IC₅₀ Inhibition->IC50

Figure 3: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the NFAT activation pathway. Its potent and selective inhibition of SOCE through the blockade of CRAC channels allows for the precise dissection of the role of calcium signaling in T-cell activation and other cellular processes. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and scientists in the fields of immunology and drug development. Further investigation into the therapeutic potential of this compound and similar CRAC channel inhibitors is warranted for the treatment of a range of immune-related disorders.

References

The Discovery and Development of YM-58483 (BTP2): A Technical Guide to a Potent Inhibitor of Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, has emerged as a critical pharmacological tool and a potential therapeutic agent due to its potent and selective inhibition of store-operated calcium entry (SOCE). This process, fundamental to cellular signaling in a myriad of cell types, is particularly crucial for the activation of immune cells. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the key experimental protocols used to characterize its activity, presents quantitative data in a structured format, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Introduction: The Significance of Store-Operated Calcium Entry

Store-operated calcium entry (SOCE) is a ubiquitous and essential mechanism for calcium (Ca²⁺) influx in various cell types, particularly in non-excitable cells like lymphocytes. It is triggered by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), leading to the activation of Ca²⁺ release-activated Ca²⁺ (CRAC) channels in the plasma membrane. This sustained influx of Ca²⁺ is a critical signal that governs a wide array of cellular functions, including gene expression, proliferation, and cytokine production.

The molecular players at the core of SOCE are the stromal interaction molecule (STIM) proteins, which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the CRAC channel. The discovery of these components has paved the way for the development of specific inhibitors, such as this compound, to probe the physiological roles of SOCE and to explore its potential as a therapeutic target in various diseases.

Discovery and Chemical Properties of this compound (BTP2)

This compound, a pyrazole derivative, was identified as a potent inhibitor of SOCE. Its chemical name is N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide.

PropertyValue
Molecular Formula C₁₅H₉F₆N₅OS
Molecular Weight 421.32 g/mol
CAS Number 223499-30-7
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

Mechanism of Action: Inhibition of the STIM1/Orai1 Pathway

This compound exerts its inhibitory effect on SOCE by targeting the CRAC channels, which are composed of STIM1 and Orai1 proteins. The depletion of ER Ca²⁺ stores initiates a conformational change in STIM1, causing it to translocate and cluster at ER-plasma membrane junctions. These STIM1 clusters then bind to and activate Orai1 channels, leading to Ca²⁺ influx. This compound is understood to interfere with the function of these CRAC channels, thereby blocking the sustained Ca²⁺ entry.

STIM1_Orai1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) Ca²⁺ Bound STIM1_active STIM1 (Active) Ca²⁺ Unbound STIM1_inactive->STIM1_active Conformational Change Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Binding & Activation Ca_ER Ca²⁺ Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Ca_Cytosol Ca²⁺ Orai1_open->Ca_Cytosol Ca²⁺ Influx NFAT_inactive NFAT (Inactive) Ca_Cytosol->NFAT_inactive Activates Calcineurin NFAT_active NFAT (Active) NFAT_inactive->NFAT_active Dephosphorylation Gene_Expression Gene Expression (e.g., IL-2) NFAT_active->Gene_Expression Nuclear Translocation ER_Depletion ER Ca²⁺ Store Depletion (e.g., by Thapsigargin) ER_Depletion->Ca_ER Release YM58483 This compound (BTP2) YM58483->Orai1_open Inhibits

Caption: STIM1-Orai1 signaling pathway and the inhibitory action of this compound.

Quantitative Data on the Biological Activity of this compound

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell TypeStimulusMeasured EffectIC₅₀ Value
Ca²⁺ InfluxJurkat T cellsThapsigarginInhibition of sustained Ca²⁺ influx100 nM
T-cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)Inhibition of proliferation~100 nM
IL-2 ProductionJurkat T cellsAnti-CD3 mAbInhibition of IL-2 production~100 nM
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)ConalbuminInhibition of IL-4 production~100 nM
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)ConalbuminInhibition of IL-5 production~100 nM
IL-5 ProductionHuman whole bloodPhytohemagglutinin (PHA)Inhibition of IL-5 production~100 nM

Table 2: In Vivo Efficacy of this compound

Animal ModelDiseaseAdministration RouteKey Finding
MouseDelayed-Type HypersensitivityOralInhibition of the hypersensitivity response with an ED₅₀ of 1.1 mg/kg
Rat (Brown Norway)Antigen-induced airway eosinophiliaOralInhibition of eosinophil infiltration and decreased IL-4 levels
Guinea PigAntigen-induced late-phase asthmaOralPrevention of bronchoconstriction and eosinophil infiltration

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration in Jurkat T cells

This protocol describes the measurement of thapsigargin-induced Ca²⁺ influx in Jurkat T cells and its inhibition by this compound.

Materials:

  • Jurkat T cells

  • RPMI 1640 medium supplemented with 10% FBS

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Thapsigargin

  • This compound (BTP2)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Preparation: Culture Jurkat T cells in RPMI 1640 medium. On the day of the experiment, harvest the cells and wash them with Ca²⁺-free HBSS.

  • Dye Loading: Resuspend the cells at a density of 1 x 10⁶ cells/mL in Ca²⁺-free HBSS containing 2 µM Fura-2 AM and 0.02% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

  • Pre-incubation with this compound: Resuspend the cells in Ca²⁺-free HBSS. For inhibitor-treated groups, add the desired concentration of this compound and incubate for 15-30 minutes at room temperature.

  • Measurement of Baseline Fluorescence: Transfer the cell suspension to a cuvette for fluorometer measurements or to a suitable imaging chamber. Record the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.

  • Induction of Store Depletion: Add 1 µM thapsigargin to the cell suspension in Ca²⁺-free HBSS to induce ER Ca²⁺ store depletion. This will cause a transient increase in intracellular Ca²⁺ due to release from the ER.

  • Measurement of SOCE: Once the intracellular Ca²⁺ level has returned to a near-baseline level, add CaCl₂ to the extracellular medium to a final concentration of 1-2 mM to initiate SOCE.

  • Data Analysis: Monitor the change in the Fura-2 fluorescence ratio. The sustained increase in the ratio after the addition of extracellular Ca²⁺ represents SOCE. Compare the magnitude of this increase in control cells versus cells pre-treated with this compound to determine the inhibitory effect.

Calcium_Influx_Workflow start Start culture_cells Culture Jurkat T cells start->culture_cells end End dye_loading Load cells with Fura-2 AM culture_cells->dye_loading wash_cells Wash to remove excess dye dye_loading->wash_cells preincubation Pre-incubate with this compound or vehicle control wash_cells->preincubation baseline_measurement Measure baseline fluorescence preincubation->baseline_measurement add_thapsigargin Add Thapsigargin (in Ca²⁺-free buffer) baseline_measurement->add_thapsigargin er_release Monitor ER Ca²⁺ release add_thapsigargin->er_release add_calcium Add extracellular Ca²⁺ er_release->add_calcium soce_measurement Measure Store-Operated Ca²⁺ Entry (SOCE) add_calcium->soce_measurement data_analysis Analyze and compare fluorescence changes soce_measurement->data_analysis data_analysis->end

Caption: Experimental workflow for measuring SOCE inhibition by this compound.

T-cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effect of this compound on mitogen-stimulated human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • Phytohemagglutinin (PHA)

  • This compound (BTP2)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)

  • 96-well flat-bottom culture plates

  • Scintillation counter or flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Wash and resuspend PBMCs in complete RPMI 1640 medium. Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

  • Treatment with this compound: Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

  • Stimulation: Immediately after adding the inhibitor, stimulate the cells with an optimal concentration of PHA (e.g., 1-5 µg/mL). Include unstimulated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measurement of Proliferation ([³H]-Thymidine incorporation):

    • 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation by this compound compared to the PHA-stimulated control.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of IL-2 production from stimulated Jurkat T cells and its inhibition by this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Jurkat T cells

  • RPMI 1640 medium

  • Anti-CD3 monoclonal antibody (plate-bound)

  • This compound (BTP2)

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Cell Culture and Stimulation:

    • Wash the coated plate with PBS to remove unbound antibody.

    • Seed Jurkat T cells at 1 x 10⁶ cells/mL in RPMI 1640 medium in the anti-CD3 coated wells.

    • Add different concentrations of this compound or vehicle control.

    • Incubate for 24-48 hours at 37°C and 5% CO₂.

  • Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA:

    • Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Coating an ELISA plate with IL-2 capture antibody.

      • Blocking the plate.

      • Adding standards and samples (supernatants).

      • Adding a biotinylated detection antibody.

      • Adding a streptavidin-HRP conjugate.

      • Adding a substrate solution (e.g., TMB) and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Generate a standard curve from the IL-2 standards and calculate the concentration of IL-2 in the samples. Determine the inhibitory effect of this compound on IL-2 production.

Conclusion

This compound (BTP2) is a valuable research tool for elucidating the complex roles of store-operated calcium entry in cellular physiology and pathophysiology. Its potent and selective inhibition of CRAC channels has provided significant insights into the signaling pathways governing immune cell activation and inflammatory responses. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the study of SOCE and the therapeutic potential of its inhibitors. Further investigation into the precise molecular interactions of this compound with the STIM/Orai complex and its evaluation in a broader range of disease models will continue to be areas of active research.

YM-58483: A Deep Dive into its Modulation of the Orai1-STIM1 Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Store-operated calcium entry (SOCE) is a fundamental cellular signaling process, critical for a myriad of physiological functions. The interaction between the endoplasmic reticulum (ER) calcium sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane calcium channel, Orai1, is the cornerstone of this pathway. Dysregulation of SOCE is implicated in various pathologies, making the STIM1-Orai1 interface a compelling target for therapeutic intervention. YM-58483 (also known as BTP-2) has emerged as a potent inhibitor of SOCE. This technical guide provides an in-depth analysis of this compound's impact on the Orai1-STIM1 interaction, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support researchers and drug development professionals in this field.

The Core Mechanism: STIM1-Orai1 Coupling in Store-Operated Calcium Entry

SOCE is initiated by the depletion of calcium from the ER. This depletion is sensed by STIM1, a transmembrane protein primarily residing in the ER membrane. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, leading to its oligomerization and subsequent translocation to ER-plasma membrane junctions.[1][2][3][4] At these junctions, activated STIM1 directly interacts with and gates the Orai1 channel, a highly selective calcium channel in the plasma membrane, resulting in a sustained influx of calcium into the cell.[1][5][6] This influx, often referred to as calcium release-activated calcium (CRAC) current, is crucial for downstream signaling events, including gene expression and cell proliferation.[6][7]

cluster_ER Endoplasmic Reticulum STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active, Oligomerized) STIM1_inactive->STIM1_active Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Ca_ER Ca2+ Orai1_open Orai1 (Open) Ca_cytosol Cytosolic Ca2+ Ca_extracellular Extracellular Ca2+ Ca_extracellular->Orai1_open Ca2+ Influx

Figure 1: The Store-Operated Calcium Entry (SOCE) Signaling Pathway.

This compound: A Potent Inhibitor of SOCE

This compound is a pyrazole derivative identified as a potent blocker of SOCE.[8] It effectively suppresses the sustained calcium influx induced by the depletion of intracellular stores.[9] While its precise mechanism of action is still under investigation, it is known to inhibit CRAC channels.[10] Some studies suggest that this compound's inhibitory effect may be indirect and not a direct blockade of the channel pore.[10]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound on SOCE has been quantified in various cell types and under different experimental conditions. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

Cell TypeStimulus for Store DepletionMeasured ResponseIC50 Value (nM)Reference
Jurkat T cellsThapsigarginSustained Ca2+ influx100[9]
RBL-2H3 cellsDNP antigenHistamine release460[11]
RBL-2H3 cellsDNP antigenLeukotriene production310[11]
Human peripheral blood cellsPhytohemagglutinin-P (PHA)IL-5 production125[11]
Human peripheral blood cellsPhytohemagglutinin-P (PHA)IL-13 production148[11]
MDA-MB-231 breast cancer cellsThapsigarginSOCE mediated by Orai12800[5]

Table 1: Summary of IC50 Values for this compound Inhibition of SOCE and Downstream Cellular Responses.

Investigating the this compound-STIM1-Orai1 Axis: Experimental Protocols

Understanding the precise impact of this compound on the STIM1-Orai1 interaction requires sophisticated biophysical and cell biology techniques. The following are key experimental protocols employed in the study of SOCE and its pharmacological modulation.

Calcium Imaging

Calcium imaging is a fundamental technique to monitor intracellular calcium dynamics in real-time.[12][13] It allows for the direct visualization and quantification of SOCE inhibition by compounds like this compound.

Protocol: Ratiometric Calcium Imaging using Fura-2

  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate cells with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution) at 37°C for 30-60 minutes. Fura-2 AM is membrane-permeant and is cleaved by intracellular esterases to the active, membrane-impermeant Fura-2.

  • Washing: Gently wash the cells with fresh saline solution to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system. Excite Fura-2 alternately at 340 nm and 380 nm and measure the emission at 510 nm. Record the baseline fluorescence ratio (F340/F380) in a calcium-containing extracellular solution.

  • Store Depletion: To induce SOCE, deplete the ER calcium stores. This can be achieved by applying a SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin (typically 1-2 µM), in a calcium-free extracellular solution. This will cause a transient increase in cytosolic calcium due to leakage from the ER, followed by a return to baseline.

  • SOCE Measurement: Reintroduce a calcium-containing extracellular solution. The subsequent rise in the F340/F380 ratio represents SOCE.

  • Inhibitor Application: To test the effect of this compound, pre-incubate the cells with the desired concentration of the compound before store depletion or add it during the SOCE measurement phase.

  • Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. Quantify the amplitude and rate of the calcium influx to determine the inhibitory effect of this compound.

A Cell Culture B Fura-2 AM Loading A->B C Wash B->C D Baseline Fluorescence Measurement C->D E Store Depletion (e.g., Thapsigargin in Ca2+-free media) D->E F Re-add Extracellular Ca2+ E->F G Measure SOCE F->G H Add this compound G->H I Quantify Inhibition H->I

Figure 2: Experimental Workflow for Calcium Imaging to Assess SOCE Inhibition.
Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules, making it ideal for studying protein-protein interactions like that of STIM1 and Orai1.[7][14] An increase in FRET efficiency between fluorescently tagged STIM1 and Orai1 upon store depletion indicates their direct interaction.

Protocol: FRET Microscopy to Monitor STIM1-Orai1 Interaction

  • Construct Preparation: Generate expression vectors for STIM1 and Orai1 fused to a FRET pair of fluorescent proteins, for example, STIM1-CFP (Cyan Fluorescent Protein, the donor) and Orai1-YFP (Yellow Fluorescent Protein, the acceptor).

  • Cell Transfection: Co-transfect cells (e.g., HEK293 cells) with the STIM1-CFP and Orai1-YFP constructs.

  • Microscopy: Image the cells using a fluorescence microscope equipped for FRET imaging. This typically involves acquiring images in three channels: the donor channel (CFP excitation and emission), the acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation and YFP emission).

  • Baseline FRET: In resting cells (with full ER calcium stores), measure the baseline FRET efficiency.

  • Induce Interaction: Deplete the ER calcium stores using an agent like thapsigargin.

  • Measure FRET Change: Acquire images at various time points after store depletion and calculate the FRET efficiency. An increase in FRET indicates the interaction of STIM1 and Orai1.

  • Inhibitor Effect: To assess the impact of this compound, treat the cells with the compound before or after store depletion and measure the FRET efficiency. A reduction in the store-depletion-induced FRET increase would suggest that this compound interferes with the STIM1-Orai1 interaction.

  • Data Analysis: Calculate the apparent FRET efficiency (Eapp) using various established algorithms. Compare the Eapp in control and this compound-treated cells.

cluster_Resting Resting Cell cluster_Depleted Store-Depleted Cell cluster_Inhibited This compound Treated STIM1_CFP_rest STIM1-CFP Orai1_YFP_rest Orai1-YFP label_rest No FRET STIM1_CFP_dep STIM1-CFP Orai1_YFP_dep Orai1-YFP STIM1_CFP_dep->Orai1_YFP_dep Interaction label_dep FRET Occurs STIM1_CFP_inhib STIM1-CFP Orai1_YFP_inhib Orai1-YFP YM58483 This compound YM58483->STIM1_CFP_inhib Inhibits Interaction label_inhib Reduced FRET cluster_SOCE SOCE Activation Cascade ER_depletion ER Ca2+ Depletion STIM1_oligo STIM1 Oligomerization ER_depletion->STIM1_oligo STIM1_trans STIM1 Translocation STIM1_oligo->STIM1_trans STIM1_Orai1_bind STIM1-Orai1 Binding STIM1_trans->STIM1_Orai1_bind Orai1_gate Orai1 Gating STIM1_Orai1_bind->Orai1_gate Ca_influx Ca2+ Influx Orai1_gate->Ca_influx YM58483 This compound YM58483->STIM1_Orai1_bind Potential Inhibition Point YM58483->Orai1_gate Potential Inhibition Point

References

An In-depth Technical Guide to YM-58483 for Studying Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels.[1] These channels are crucial for store-operated Ca2+ entry (SOCE) in non-excitable cells, such as T lymphocytes and mast cells, which play a pivotal role in the pathogenesis of autoimmune diseases and allergic reactions. By blocking the sustained influx of intracellular calcium, this compound effectively suppresses the activation, proliferation, and cytokine production of these immune cells, making it an invaluable tool for studying autoimmune disease models and a potential therapeutic candidate.[2][3][4]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its use in key in vitro and in vivo autoimmune disease models.

Mechanism of Action: Inhibition of CRAC Channel Signaling

The activation of T cells and mast cells is initiated by the engagement of their surface receptors, leading to the depletion of intracellular calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein, which then translocates to the plasma membrane and activates the Orai1 protein, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca2+ through the CRAC channel leads to the activation of the calmodulin-calcineurin signaling pathway, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT then translocates to the nucleus and induces the transcription of various pro-inflammatory cytokine genes, such as IL-2, IL-4, and IL-5.

This compound exerts its immunomodulatory effects by directly inhibiting the Orai1 channel, thereby blocking the sustained Ca2+ influx. This prevents the activation of calcineurin and the subsequent nuclear translocation of NFAT, ultimately leading to the suppression of cytokine production and T-cell-mediated immune responses.[3]

CRAC Channel Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Antigen Antigen TCR TCR PLC PLCγ1 TCR->PLC Orai1 Orai1 (CRAC Channel) Ca_cytosol Ca²⁺ (Cytosolic) Orai1->Ca_cytosol 6. Ca²⁺ Influx (SOCE) YM58483 This compound YM58483->Orai1 Inhibition IP3 IP3 PLC->IP3 2. IP₃ Generation Ca_ER Ca²⁺ Store IP3->Ca_ER 3. Ca²⁺ Release Calmodulin Calmodulin Ca_cytosol->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin 7. Activation NFATp NFAT-P (Inactive) Calcineurin->NFATp 8. Dephosphorylation NFAT NFAT (Active) NFATp->NFAT Gene_Transcription Cytokine Gene Transcription (IL-2, IL-4, IL-5) NFAT->Gene_Transcription 9. Nuclear Translocation STIM1_inactive STIM1 (Inactive, Ca²⁺ bound) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active 4. STIM1 Activation STIM1_active->Orai1 5. Orai1 Activation Ca_ER->Ca_cytosol

Caption: CRAC Channel Signaling and this compound Inhibition.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro and in vivo activities of this compound across various experimental models.

Table 1: In Vitro Activity of this compound

Target/AssayCell TypeStimulusMeasured ParameterIC50 (nM)Reference
CRAC ChannelJurkat T cellsThapsigarginSustained Ca2+ Influx100[3][5]
T-cell ProliferationHuman T cells---Proliferation12.7
Mixed Lymphocyte ReactionMouse T cellsAllogeneic SplenocytesT-cell Proliferation330[2]
IL-2 ProductionJurkat T cellsAnti-CD3 mAbIL-2 Release~100[3]
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)ConalbuminIL-4 Release~100[1]
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)ConalbuminIL-5 Release~100[1]
IL-5 ProductionHuman Whole BloodPhytohemagglutinin (PHA)IL-5 Release125[4]
IL-13 ProductionHuman Whole BloodPhytohemagglutinin (PHA)IL-13 Release148[4]
Histamine ReleaseRBL-2H3 cellsDNP antigenHistamine Release460[4]
Leukotriene ProductionRBL-2H3 cellsDNP antigenLeukotriene Release310[4]

Table 2: In Vivo Activity of this compound

Autoimmune/Inflammatory ModelAnimal ModelTreatmentEndpointEffective Dose (mg/kg, p.o.)Reference
Delayed-Type HypersensitivityMiceOralEar SwellingED50 = 1.1[3]
Delayed-Type HypersensitivityMiceOralInhibition of SRBC-induced response1-10[2]
Graft-versus-Host Disease (GVHD)MiceOralInhibition of CTL activity and IFN-γ production1-30[2]
Antigen-induced BronchoconstrictionGuinea PigsOralInhibition of ovalbumin-induced bronchoconstriction30[4]
Airway HyperresponsivenessGuinea PigsOralInhibition of ovalbumin-induced AHR3-30[4]
Airway Eosinophil InfiltrationBrown Norway RatsOralReduction of eosinophil infiltrationNot specified[1]
Late Phase Asthmatic ResponseGuinea PigsOralPrevention of antigen-induced responseNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro Assays

This protocol describes the measurement of store-operated calcium entry in Jurkat T cells using a fluorescent calcium indicator.

Calcium Influx Assay Workflow Start Start Cell_Prep Prepare Jurkat T cells (1 x 10⁷ cells/mL) Start->Cell_Prep Dye_Loading Load cells with Indo-1 AM (1.5 µM) for 45 min at 37°C Cell_Prep->Dye_Loading Washing Wash cells twice with culture medium Dye_Loading->Washing Resuspension Resuspend cells at 2.5 x 10⁶ cells/mL Washing->Resuspension Pre-incubation Pre-incubate with this compound or vehicle for 15 min at 37°C Resuspension->Pre-incubation Baseline Acquire baseline fluorescence on flow cytometer Pre-incubation->Baseline Stimulation Stimulate with Thapsigargin (1 µM) or anti-CD3 mAb Baseline->Stimulation Data_Acquisition Record fluorescence ratio over time Stimulation->Data_Acquisition Analysis Analyze data to determine inhibition of Ca²⁺ influx Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for Intracellular Calcium Influx Assay.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium with 10% FBS

  • Indo-1 AM (calcium indicator dye)

  • Pluronic F-127

  • Thapsigargin or anti-CD3 monoclonal antibody

  • This compound

  • Flow cytometer with UV excitation

Procedure:

  • Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS.

  • Harvest and wash the cells, then resuspend them at a concentration of 1 x 10⁷ cells/mL in serum-free RPMI-1640.

  • Load the cells with 1.5 µM Indo-1 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Wash the cells twice with warm culture medium to remove excess dye.

  • Resuspend the cells at 2.5 x 10⁶ cells/mL in culture medium and allow them to rest for at least 15 minutes at room temperature.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

  • Acquire a baseline fluorescence reading on a flow cytometer for 30-60 seconds.

  • Add the stimulus (e.g., 1 µM thapsigargin to induce store depletion) and continue to record the fluorescence ratio (405 nm/485 nm) for 5-10 minutes.

  • Analyze the data to determine the peak fluorescence ratio and calculate the percentage of inhibition by this compound.

This one-way MLR protocol assesses the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Spleens from two different strains of mice (e.g., C57BL/6 and BALB/c)

  • RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Mitomycin C or irradiator

  • [³H]-thymidine or CFSE dye

  • This compound

Procedure:

  • Prepare single-cell suspensions of splenocytes from both mouse strains.

  • Treat the stimulator cells (e.g., BALB/c splenocytes) with mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent their proliferation.

  • Wash the stimulator cells thoroughly.

  • Plate the responder T cells (e.g., C57BL/6 splenocytes) at 2 x 10⁵ cells/well in a 96-well plate.

  • Add the treated stimulator cells at 4 x 10⁵ cells/well.

  • Add various concentrations of this compound or vehicle to the wells.

  • Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

  • For proliferation assessment:

    • [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well for the last 18 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.

    • CFSE dilution: Stain responder cells with CFSE prior to plating. After incubation, analyze CFSE dilution by flow cytometry.

  • Calculate the percentage of inhibition of proliferation by this compound.

This protocol describes the measurement of cytokine secretion from stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or murine Th2 T cell clone D10.G4.1)

  • Appropriate cell culture medium

  • Stimulant (e.g., Phytohemagglutinin - PHA, or Conalbumin)

  • This compound

  • Cytokine-specific ELISA kit (e.g., for IL-5 or IL-4)

Procedure:

  • Isolate and prepare the immune cells. For PBMCs, isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the cells at an appropriate density (e.g., 1 x 10⁶ cells/mL) in a 96-well plate.

  • Add various concentrations of this compound or vehicle.

  • Add the stimulant (e.g., 5 µg/mL PHA for PBMCs, or 200 µg/mL conalbumin for D10.G4.1 cells).

  • Incubate for 24-48 hours at 37°C.

  • Collect the cell culture supernatants.

  • Measure the concentration of the cytokine of interest in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value for this compound's inhibition of cytokine production.

In Vivo Models

This model assesses the effect of this compound on a T-cell-mediated inflammatory response in vivo.

DTH Model Workflow Start Start Sensitization Day 0: Sensitize mice with subcutaneous injection of Sheep Red Blood Cells (SRBC) Start->Sensitization Treatment_Start Day 4: Begin oral administration of This compound or vehicle Sensitization->Treatment_Start Challenge Day 5: Challenge by injecting SRBC into the right hind footpad Treatment_Start->Challenge Measurement_1 Day 6 (24h post-challenge): Measure footpad swelling Challenge->Measurement_1 Treatment_End Continue daily treatment Measurement_1->Treatment_End Measurement_2 Day 7 (48h post-challenge): Measure footpad swelling Treatment_End->Measurement_2 Analysis Calculate the difference in swelling between challenged and unchallenged footpads. Determine the percentage of inhibition. Measurement_2->Analysis End End Analysis->End

Caption: Workflow for the Delayed-Type Hypersensitivity Model.

Materials:

  • Mice (e.g., BALB/c)

  • Sheep Red Blood Cells (SRBC)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for measuring footpad thickness

Procedure:

  • Sensitization (Day 0): Sensitize mice by subcutaneous injection of 1 x 10⁸ SRBCs at the base of the tail.

  • Treatment (Days 4-6): Administer this compound (e.g., 1-10 mg/kg) or vehicle orally once daily.

  • Challenge (Day 5): Challenge the mice by injecting 1 x 10⁸ SRBCs into the right hind footpad. The left hind footpad can be injected with saline as a control.

  • Measurement (Day 6): 24 hours after the challenge, measure the thickness of both hind footpads using calipers.

  • Analysis: The DTH response is quantified as the difference in thickness between the SRBC-injected and saline-injected footpads. Calculate the percentage of inhibition of the swelling by this compound compared to the vehicle-treated group.

This model is used to evaluate the effect of this compound on allergic airway inflammation and hyperresponsiveness.

Materials:

  • Guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Whole-body plethysmograph for measuring airway resistance

  • Reagents for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of a solution containing OVA and aluminum hydroxide on days 1 and 8.

  • Treatment: From day 16, administer this compound (e.g., 3-30 mg/kg) or vehicle orally daily.

  • Challenge: On day 22, expose the sensitized animals to an aerosol of 1% OVA for 2 minutes.

  • Airway Response Measurement:

    • Bronchoconstriction: Measure airway resistance using a whole-body plethysmograph immediately after the OVA challenge.

    • Airway Hyperresponsiveness (AHR): Can be assessed by measuring the response to a bronchoconstrictor agent (e.g., histamine) before and after the OVA challenge.

  • Inflammatory Cell Infiltration: 24-48 hours after the challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells. Count the number of eosinophils and other inflammatory cells.

  • Analysis: Compare the airway responses and inflammatory cell counts between the this compound-treated and vehicle-treated groups to determine the efficacy of the compound.

Conclusion

This compound is a well-characterized and highly effective inhibitor of CRAC channels, demonstrating potent immunomodulatory and anti-inflammatory effects in a variety of preclinical models of autoimmune and allergic diseases. Its specific mechanism of action, targeting a key signaling pathway in immune cell activation, makes it an excellent tool for dissecting the role of calcium signaling in immunopathology. The data and protocols presented in this guide are intended to facilitate the use of this compound in research settings, aiding in the investigation of autoimmune disease mechanisms and the development of novel therapeutic strategies.

References

Preliminary Efficacy of YM-58483 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP-2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through the blockade of calcium release-activated calcium (CRAC) channels. Emerging preclinical evidence suggests that this compound possesses significant anti-cancer properties across various malignancies. By disrupting intracellular calcium homeostasis, this compound influences critical cellular processes in cancer cells, including proliferation, apoptosis, and invasion. This technical guide provides a comprehensive overview of preliminary studies on this compound in cancer cell lines, detailing its mechanism of action, experimental methodologies, and summarizing key quantitative findings.

Introduction to this compound

This compound is a pyrazole derivative that has been instrumental in elucidating the role of SOCE in numerous physiological and pathological processes. In the context of oncology, the dysregulation of calcium signaling is increasingly recognized as a hallmark of cancer, contributing to uncontrolled cell growth and survival. This compound's ability to specifically inhibit ORAI1, the pore-forming subunit of the CRAC channel, makes it a valuable tool for investigating the therapeutic potential of targeting SOCE in cancer.

Mechanism of Action in Cancer Cells

The primary mechanism of this compound in cancer cells involves the inhibition of SOCE. This disruption of calcium influx has been shown to trigger a cascade of downstream effects, most notably the deactivation of the mTORC1 signaling pathway. This, in turn, leads to the downregulation of the anti-apoptotic protein Mcl-1. The reduction of Mcl-1 levels sensitizes cancer cells to apoptosis, particularly when used in combination with other therapeutic agents.

Data Summary: Anti-Cancer Effects of this compound

While extensive quantitative data across a wide range of cancer cell lines is still emerging, preliminary studies have demonstrated the dose-dependent efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis.

Cell LineCancer TypeEffect of this compoundConcentrationNotes
IGROV1-R10Ovarian CarcinomaSensitizes to ABT-737-induced apoptosis15 µMCells were treated for 48 hours.[1]
OVCAR3Ovarian CarcinomaSensitizes to ABT-737-induced apoptosis15 µMCells were treated for 72 hours.[1]
SKOV3Ovarian CarcinomaSensitizes to ABT-737-induced apoptosis20 µMCells were treated for 72 hours.[1]
SK-Mel-2MelanomaSuppresses proliferationDose-dependentSpecific IC50 not provided.
C8161MelanomaSuppresses proliferationDose-dependentSpecific IC50 not provided.
SK-Mel-24MelanomaSuppresses proliferationDose-dependentSpecific IC50 not provided.
MD-MB-486Breast CancerInhibits SOCEDose-dependentSpecific IC50 not provided.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound alone or in combination with another apoptotic inducer (e.g., ABT-737).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Calcium Imaging

This method measures changes in intracellular calcium concentration in response to stimuli.

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Baseline Measurement: Record the baseline fluorescence intensity before stimulation.

  • Stimulation: Induce store depletion using a SERCA inhibitor like thapsigargin in a calcium-free medium.

  • Calcium Re-addition: Reintroduce calcium to the medium to measure SOCE. This compound can be added before or during this step to assess its inhibitory effect.

  • Image Acquisition and Analysis: Capture fluorescent images at regular intervals and quantify the changes in fluorescence intensity, which correlate with intracellular calcium levels.

Western Blotting for Mcl-1 and mTORC1 Pathway Proteins

This technique is used to detect changes in the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for Mcl-1, phospho-p70S6K, phospho-4E-BP1, and their total protein counterparts.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

Glioblastoma Invasion Assay (Transwell Assay)

This assay measures the invasive capacity of cancer cells.

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Seed glioblastoma cells in the upper chamber in serum-free medium, with or without this compound.

  • Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Cell Staining and Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathway of this compound in Cancer Cells

YM58483_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol ORAI1 ORAI1 Ca_Signal Ca²⁺ Influx (SOCE) ORAI1->Ca_Signal Mediates STIM1 STIM1 STIM1->ORAI1 Activates Ca_Store Ca²⁺ Store Ca_Store->STIM1 Depletion activates YM58483 This compound YM58483->ORAI1 Inhibits mTORC1 mTORC1 Ca_Signal->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Mcl1_Translation Mcl-1 Translation p70S6K->Mcl1_Translation Promotes _4EBP1->Mcl1_Translation Promotes Mcl1_Protein Mcl-1 Protein Mcl1_Translation->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with this compound (Dose-Response) adhere->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (IC50 Calculation) read->analyze end End analyze->end Combination_Therapy_Logic YM58483 This compound Treatment SOCE_Inhibition Inhibition of Store-Operated Ca²⁺ Entry YM58483->SOCE_Inhibition mTORC1_Deactivation Deactivation of mTORC1 Pathway SOCE_Inhibition->mTORC1_Deactivation Mcl1_Downregulation Downregulation of Mcl-1 Protein mTORC1_Deactivation->Mcl1_Downregulation Apoptosis Synergistic Apoptosis Mcl1_Downregulation->Apoptosis ABT737 ABT-737 Treatment (BH3 Mimetic) BclxL_Inhibition Inhibition of Bcl-xL ABT737->BclxL_Inhibition BclxL_Inhibition->Apoptosis

References

An In-Depth Technical Guide to YM-58483: A Potent Inhibitor of Store-Operated Calcium Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-58483, also known as BTP2, is a potent and selective small molecule inhibitor of store-operated Ca2+ entry (SOCE), a critical signaling pathway in non-excitable cells.[1][2] By specifically targeting the Ca2+ release-activated Ca2+ (CRAC) channels, this compound effectively blocks the sustained influx of intracellular calcium that is essential for the activation of various cellular processes, most notably in T lymphocytes and other immune cells.[1][2][3] This inhibitory action confers upon this compound significant immunomodulatory and anti-inflammatory properties, making it a valuable tool for research in immunology, inflammation, and autoimmune diseases. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound, supported by detailed experimental protocols and data presented in a clear, accessible format.

Chemical Structure and Physicochemical Properties

This compound is a pyrazole derivative with the IUPAC name N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide.[3][4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C15H9F6N5OS[1][4]
Molecular Weight 421.32 g/mol [1][4]
CAS Number 223499-30-7[1][4]
Appearance Solid[5]
Purity ≥98%[5]
Solubility Soluble to 100 mM in DMSO and ethanol[1]
Storage Store at +4°C[1]

Mechanism of Action: Inhibition of Store-Operated Calcium Entry

The primary mechanism of action of this compound is the inhibition of store-operated Ca2+ entry (SOCE). SOCE is a fundamental process for calcium signaling in non-excitable cells, such as lymphocytes. Depletion of Ca2+ from the endoplasmic reticulum (ER) is sensed by the stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane to activate the Orai1 protein, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca2+.

This compound potently blocks this Ca2+ influx through CRAC channels.[1][2][3] This, in turn, prevents the activation of downstream signaling pathways that are dependent on sustained high levels of intracellular Ca2+, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. By inhibiting calcineurin activation, this compound prevents the dephosphorylation and subsequent nuclear translocation of NFAT, a key transcription factor for the expression of various pro-inflammatory cytokines, including Interleukin-2 (IL-2).[6]

SOCE_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca_cyt Ca²⁺ Orai1->Ca_cyt Ca²⁺ Influx STIM1_inactive STIM1 (Inactive) STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active Activation STIM1_active->Orai1 Gating Calcineurin Calcineurin NFAT_p NFAT (Phosphorylated) Calcineurin->NFAT_p Dephosphorylation NFAT NFAT (Dephosphorylated) NFAT_p->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Nuclear Translocation Ca_cyt->Calcineurin Activation ER_Ca Ca²⁺ Store ER_Ca->STIM1_inactive Depletion YM58483 This compound YM58483->Orai1 Inhibition

Figure 1: Simplified signaling pathway of this compound action.

Biological Activities and Efficacy

In Vitro Efficacy

This compound has demonstrated potent inhibitory effects on a variety of cellular responses in vitro, primarily in immune cells. The following table summarizes key IC50 values.

Target/ProcessCell TypeIC50 (nM)Reference
Thapsigargin-induced Ca2+ influxJurkat T cells100[1][3]
T cell proliferation (Mixed Lymphocyte Reaction)Human T cells330[5]
T-cell antiproliferative agent12.7[3]
IL-2 ProductionJurkat T cells~100[6]
IL-4 ProductionMurine Th2 T cell clone (D10.G4.1)~100[5]
IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100[5]
IL-5 ProductionHuman peripheral blood cells125[5]
IL-13 ProductionHuman peripheral blood cells148[5]
Histamine ReleaseRBL-2H3 cells460[5]
Leukotriene ProductionRBL-2H3 cells310[5]
In Vivo Efficacy

Animal studies have confirmed the immunomodulatory and anti-inflammatory effects of this compound in various models of disease.

ModelSpeciesEffectDosageReference
Delayed-Type HypersensitivityMiceInhibitionED50 = 1.1 mg/kg, p.o.[6]
Graft-versus-Host DiseaseMiceInhibition of CTL activity and IFN-γ production1-30 mg/kg, p.o.[5]
Antigen-induced BronchoconstrictionGuinea PigsSignificant inhibition30 mg/kg, p.o.[5]
Antigen-induced Airway HyperresponsivenessRatsComplete inhibition3-30 mg/kg, p.o.[5]
Neuropathic PainRatsCentral analgesic effects5 and 10 nmol/L, i.t.[5]

Experimental Protocols

Measurement of Intracellular Ca2+ Concentration in Jurkat Cells

This protocol describes the measurement of intracellular Ca2+ concentration ([Ca2+]i) using a fluorescent indicator like Fura-2 AM.

Calcium_Assay_Workflow start Start cell_prep Prepare Jurkat Cell Suspension (1x10⁷ cells/mL) start->cell_prep dye_loading Load Cells with Fura-2 AM (e.g., 3 µM for 30 min at 37°C) cell_prep->dye_loading wash Wash Cells to Remove Extracellular Dye dye_loading->wash resuspend Resuspend Cells in Ca²⁺-free Buffer wash->resuspend baseline Measure Baseline Fluorescence (340/380 nm excitation, 510 nm emission) resuspend->baseline add_ym Add this compound (or vehicle control) baseline->add_ym induce_depletion Induce Store Depletion (e.g., with Thapsigargin or anti-CD3) add_ym->induce_depletion measure_release Measure Ca²⁺ Release from ER induce_depletion->measure_release add_ca Add Extracellular Ca²⁺ (e.g., 2 mM CaCl₂) measure_release->add_ca measure_influx Measure Store-Operated Ca²⁺ Influx add_ca->measure_influx end End measure_influx->end

Figure 2: Workflow for intracellular calcium measurement.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS), Ca2+-free

  • Thapsigargin or anti-CD3 antibody

  • This compound

  • DMSO (vehicle control)

  • CaCl2

  • Fluorometer or fluorescence plate reader capable of ratiometric measurements

Procedure:

  • Cell Preparation: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS. On the day of the experiment, harvest the cells and wash them with Ca2+-free HBSS. Resuspend the cells at a concentration of 1 x 106 cells/mL in Ca2+-free HBSS.

  • Dye Loading: Add Fura-2 AM (final concentration 2-5 µM) and a corresponding amount of Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove the extracellular Fura-2 AM. Wash the cell pellet twice with Ca2+-free HBSS.

  • Measurement: Resuspend the cells in Ca2+-free HBSS and transfer to a cuvette or microplate for fluorescence measurement.

  • Baseline Reading: Record the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Compound Addition: Add this compound or DMSO (vehicle) to the cells and incubate for the desired time.

  • Store Depletion: To induce Ca2+ release from the ER, add thapsigargin (e.g., 1 µM) or anti-CD3 antibody.

  • Ca2+ Influx: After the intracellular Ca2+ levels return to near baseline, add CaCl2 (final concentration 1-2 mM) to the extracellular medium to initiate SOCE.

  • Data Analysis: Record the changes in the fluorescence ratio over time. The inhibition of SOCE by this compound will be observed as a reduction in the peak and sustained Ca2+ influx following the addition of extracellular Ca2+.

Mixed Lymphocyte Reaction (MLR)

The MLR is a standard assay to assess the T-cell stimulating or inhibitory capacity of a compound.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • RPMI-1640 medium supplemented with 10% FBS

  • Mitomycin C or irradiation source (for one-way MLR)

  • This compound

  • 3H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)

  • 96-well round-bottom plates

Procedure:

  • Cell Isolation: Isolate PBMCs from the blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.

  • One-Way MLR Preparation: To create a one-way MLR, treat the "stimulator" PBMCs from one donor with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. The "responder" PBMCs from the second donor are left untreated.

  • Cell Plating: Plate the responder cells (e.g., 1 x 105 cells/well) and stimulator cells (e.g., 1 x 105 cells/well) in a 96-well round-bottom plate.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.

  • Proliferation Assay:

    • 3H-thymidine incorporation: Add 3H-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • BrdU/CFSE: Follow the manufacturer's protocol for the specific non-radioactive proliferation assay.

  • Data Analysis: The inhibition of T-cell proliferation by this compound is determined by the reduction in 3H-thymidine incorporation or the signal from the non-radioactive assay compared to the vehicle-treated control.

Delayed-Type Hypersensitivity (DTH) Mouse Model

The DTH model is a classic in vivo assay for cell-mediated immunity.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH))

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle for oral administration

  • Calipers for measuring paw or ear thickness

Procedure:

  • Sensitization: Sensitize the mice by injecting the antigen emulsified in CFA subcutaneously or intraperitoneally.

  • Compound Administration: Administer this compound or vehicle orally to the mice daily, starting from the day of sensitization or a few days before the challenge.

  • Challenge: After a specific period (e.g., 5-7 days), challenge the mice by injecting the antigen (without adjuvant) into a hind paw or the pinna of the ear.

  • Measurement: Measure the thickness of the challenged paw or ear at various time points after the challenge (e.g., 24, 48, and 72 hours) using calipers. The contralateral, unchallenged paw or ear serves as a control.

  • Data Analysis: The DTH response is quantified as the increase in paw or ear thickness in the challenged site compared to the unchallenged site. The efficacy of this compound is determined by the reduction in this swelling response compared to the vehicle-treated group.

Conclusion

This compound is a well-characterized and potent inhibitor of store-operated Ca2+ entry. Its selectivity for CRAC channels makes it an invaluable research tool for dissecting the role of SOCE in a multitude of cellular processes. The extensive in vitro and in vivo data demonstrate its significant potential as an immunomodulatory and anti-inflammatory agent. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies to further explore the intricacies of calcium signaling and its implications in health and disease.

References

The Impact of YM-58483 on Calcium Influx in Jurkat Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyrazole derivative YM-58483 (also known as BTP2), a potent and specific inhibitor of store-operated Ca²⁺ entry (SOCE) in Jurkat T-lymphocytes. We will explore its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating T-cell activation, calcium signaling, and the development of immunomodulatory therapeutics.

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry

This compound functions as a highly selective blocker of Calcium Release-Activated Calcium (CRAC) channels, the primary conduits for SOCE in T-lymphocytes.[1][2] In Jurkat cells, as in other non-excitable cells, the activation of the T-cell receptor (TCR) or the depletion of intracellular calcium stores triggers a sustained influx of extracellular Ca²⁺. This process is critical for downstream signaling cascades that lead to T-cell activation, proliferation, and cytokine production.[1][3][4] this compound directly targets and inhibits the CRAC channels, thereby abrogating this essential Ca²⁺ signal.[3]

The molecular machinery of CRAC channels consists of the endoplasmic reticulum (ER) Ca²⁺ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca²⁺ channel, ORAI1.[5][6][7][8][9][10] Upon depletion of Ca²⁺ from the ER, STIM1 undergoes a conformational change, translocates to ER-plasma membrane junctions, and activates ORAI1 channels to permit Ca²⁺ entry.[8][9][10] this compound is believed to exert its inhibitory effect through an extracellular interaction with the CRAC channel complex.[11]

Quantitative Analysis of this compound's Inhibitory Effects

The potency of this compound in blocking calcium influx and subsequent T-cell responses has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant quantitative data.

Parameter Cell Type Stimulus IC₅₀ Value Reference
Sustained Ca²⁺ InfluxJurkat CellsThapsigargin100 nM[2][3][12]
CRAC ChannelsT-cells-~10 nM[1]
IL-2 ProductionJurkat CellsAnti-CD3 mAbPotently Inhibited[3]
NF-AT Driven Promoter ActivityJurkat CellsAnti-CD3 mAbPotently Inhibited[3]
IL-4 and IL-5 ProductionMurine Th2 T cell cloneConalbumin~100 nM[13]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for studying the effects of this compound on Jurkat cell calcium influx.

Jurkat Cell Culture and Preparation
  • Cell Line: Jurkat E6.1 T-lymphocytes.

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Preparation for Experiments: Harvest cells in the logarithmic growth phase. Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and resuspend them in the same buffer at a desired concentration (e.g., 1 x 10⁶ cells/mL).

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol utilizes a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular calcium levels.

  • Dye Loading: Incubate the prepared Jurkat cells with 2-5 µM Fura-2 AM for 30-60 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells to remove excess dye and resuspend them in fresh physiological salt solution.

  • Fluorimetry: Transfer the cell suspension to a cuvette in a spectrofluorometer equipped with a stirring mechanism and temperature control (37°C).

  • Measurement: Excite the Fura-2 loaded cells at 340 nm and 380 nm, and record the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • Record a stable baseline fluorescence ratio.

    • Add this compound at the desired concentration and incubate for a specified period.

    • Induce store depletion and subsequent Ca²⁺ influx by adding a stimulus such as thapsigargin (e.g., 1 µM) or an anti-CD3 monoclonal antibody (e.g., OKT3).

    • Continue recording the fluorescence ratio to observe the effect of this compound on the calcium influx phase.

Electrophysiological Measurement of CRAC Currents (I_CRAC_)

The patch-clamp technique in the whole-cell configuration is employed to directly measure the activity of CRAC channels.

  • Cell Preparation: Prepare Jurkat cells as described above and plate them on coverslips suitable for microscopy.

  • Pipette Solution (Intracellular): A typical internal solution would contain (in mM): 145 Cesium glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and 20 EGTA to chelate intracellular Ca²⁺ and induce passive store depletion upon establishing the whole-cell configuration. The pH is adjusted to 7.2 with CsOH.

  • Bath Solution (Extracellular): A standard external solution would contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Recording:

    • Establish a giga-ohm seal between the patch pipette and a Jurkat cell.

    • Rupture the cell membrane to achieve the whole-cell configuration. This allows the internal pipette solution to dialyze the cell, leading to the depletion of intracellular Ca²⁺ stores and subsequent activation of I_CRAC_.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals to measure the current-voltage (I-V) relationship of the developing I_CRAC_.

    • Once a stable I_CRAC_ is established, perfuse the bath solution with this compound at the desired concentration to observe its inhibitory effect on the current.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound ORAI1 ORAI1 (CRAC Channel) This compound->ORAI1 Inhibits TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation Ca_cytosol Ca²⁺ Influx (Signal for Activation) ORAI1->Ca_cytosol Mediates IP3 IP3 PLCg1->IP3 Generates Ca_ER Ca²⁺ Store IP3->Ca_ER Depletes STIM1 STIM1 (Ca²⁺ Sensor) STIM1->ORAI1 Activates Ca_ER->STIM1 Depletion Sensed by

Caption: Signaling pathway of store-operated calcium entry in Jurkat cells and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_measurement Calcium Measurement cluster_analysis Data Analysis culture 1. Culture Jurkat Cells harvest 2. Harvest and Wash Cells culture->harvest dye_load 3. Load with Fura-2 AM harvest->dye_load baseline 4. Record Baseline [Ca²⁺]i dye_load->baseline add_ym 5. Add this compound baseline->add_ym add_stim 6. Add Stimulus (e.g., Thapsigargin) add_ym->add_stim record 7. Record Ca²⁺ Influx add_stim->record analyze 8. Analyze Fluorescence Ratio Data record->analyze ic50 9. Determine IC₅₀ analyze->ic50

Caption: A typical experimental workflow for assessing the effect of this compound on Jurkat cell calcium influx.

References

The Therapeutic Potential of YM-58483 in Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, eosinophilic inflammation, and the production of Th2 cytokines. Calcium release-activated calcium (CRAC) channels play a pivotal role in the activation of immune cells, such as T cells and mast cells, which are central to the pathophysiology of asthma. YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels. This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of this compound in asthma. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The influx of extracellular calcium (Ca2+) is a critical signaling event that governs a multitude of cellular processes in immune cells, including proliferation, gene expression, and the release of inflammatory mediators. In non-excitable cells like T lymphocytes and mast cells, store-operated Ca2+ entry (SOCE) is the primary mechanism for sustained Ca2+ influx. The Ca2+ release-activated Ca2+ (CRAC) channel is the archetypal SOCE channel and is a key regulator of immune cell function.[1]

This compound is a pyrazole derivative that has been identified as a selective and potent inhibitor of CRAC channels.[2] Its ability to modulate Ca2+ signaling in immune cells has positioned it as a promising therapeutic candidate for a range of immune and allergic diseases, including bronchial asthma.[2][3] This document will explore the preclinical data that substantiates the potential of this compound as a novel anti-asthma therapeutic.

Mechanism of Action: CRAC Channel Inhibition

This compound exerts its therapeutic effects by specifically blocking the CRAC channel, thereby inhibiting SOCE.[3] The activation of T cells and mast cells, key players in the asthmatic inflammatory cascade, is highly dependent on CRAC channel-mediated Ca2+ influx.

Upon antigen presentation, the T-cell receptor (TCR) is activated, leading to the depletion of intracellular Ca2+ stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (stromal interaction molecule 1), an ER-resident protein, which then translocates to the plasma membrane and activates Orai1, the pore-forming subunit of the CRAC channel. The subsequent influx of Ca2+ through the Orai1 channel activates downstream signaling pathways, including the calcineurin-NFAT pathway, leading to the transcription of key pro-inflammatory cytokines such as IL-2, IL-4, and IL-5.[2]

Similarly, in mast cells, aggregation of the high-affinity IgE receptor (FcεRI) triggers a signaling cascade that results in ER Ca2+ store depletion, STIM1 activation, and Orai1-mediated Ca2+ influx. This sustained Ca2+ signal is essential for the degranulation and release of histamine and other inflammatory mediators, as well as the synthesis of leukotrienes and cytokines.[4]

By blocking the CRAC channel, this compound effectively curtails these Ca2+-dependent activation processes in both T cells and mast cells, thereby attenuating the inflammatory response characteristic of asthma.

Signaling Pathway of CRAC Channel Activation and Inhibition by this compound

CRAC_Pathway cluster_antigen Antigen Presentation cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR PLC PLCγ TCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_ER Ca2+ Store IP3->Ca_ER releases Ca2+ Orai1 Orai1 (CRAC) Ca_Cytosol [Ca2+]i Orai1->Ca_Cytosol Ca2+ influx STIM1 STIM1 STIM1->Orai1 activates Ca_ER->STIM1 depletion activates Calcineurin Calcineurin Ca_Cytosol->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates NFAT_nuc NFAT (active) NFAT->NFAT_nuc translocates Cytokine_Gene Cytokine Gene (IL-2, IL-4, IL-5) NFAT_nuc->Cytokine_Gene activates transcription YM58483 This compound YM58483->Orai1 inhibits

Caption: CRAC channel signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated across various in vitro and in vivo models of asthma. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of Cytokine Production by this compound
Cell TypeStimulantCytokine InhibitedIC50 (nM)Reference
Murine Th2 T cell clone (D10.G4.1)ConalbuminIL-4, IL-5~100[2]
Human whole blood cellsPhytohemagglutinin (PHA)IL-5~100[2]
Human peripheral blood cellsPhytohemagglutinin-P (PHA-P)IL-5125[3]
Human peripheral blood cellsPhytohemagglutinin-P (PHA-P)IL-13148[3]
Table 2: In Vitro Inhibition of Mast Cell and Basophil Mediator Release by this compound
Cell TypeStimulantMediator InhibitedIC50 (nM)Reference
RBL-2H3 cells (rat basophilic leukemia)DNP antigenHistamine release460[3]
RBL-2H3 cells (rat basophilic leukemia)DNP antigenLeukotrienes production310[3]
Table 3: In Vivo Efficacy of this compound in Animal Models of Asthma
Animal ModelAntigenThis compound Dose (p.o.)Key FindingsReference
Actively sensitized Brown Norway ratsOvalbumin10, 30 mg/kg- Inhibited antigen-induced eosinophil infiltration into airways.- Decreased IL-4 and cysteinyl-leukotrienes in inflammatory airways.[2]
Actively sensitized guinea pigsOvalbumin30 mg/kg- Prevented antigen-induced late-phase asthmatic bronchoconstriction.- Prevented eosinophil infiltration.[2]
OVA-sensitized guinea pigsOvalbumin30 mg/kg- Significantly suppressed OVA-induced bronchoconstriction.[3]
OVA-sensitized guinea pigsOvalbumin3-30 mg/kg- Significantly and completely suppressed airway hyperresponsiveness (AHR).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.

In Vivo Models of Allergic Asthma

Objective: To evaluate the effect of this compound on antigen-induced late-phase bronchoconstriction and airway hyperresponsiveness.

Methodology:

  • Sensitization: Male Hartley guinea pigs are actively sensitized by an intraperitoneal injection of 1 mg of ovalbumin (OVA) and 100 mg of aluminum hydroxide as an adjuvant, suspended in saline. This is followed by a booster injection of 1 mg OVA in saline 14 days later.

  • Drug Administration: this compound is suspended in 0.5% methylcellulose and administered orally (p.o.) at doses ranging from 3 to 30 mg/kg, 1 hour before the antigen challenge. The vehicle control group receives 0.5% methylcellulose.

  • Antigen Challenge and Measurement of Bronchoconstriction: Conscious guinea pigs are placed in a whole-body plethysmograph. After a 10-minute acclimatization period, they are exposed to an aerosol of 1% OVA for 5 minutes. Airway resistance is measured continuously for 8 hours to assess both the early and late asthmatic responses.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the OVA challenge, AHR is assessed by exposing the animals to increasing concentrations of inhaled acetylcholine or histamine and measuring the provocative concentration causing a 200% increase in airway resistance (PC200).

  • Bronchoalveolar Lavage (BAL) and Cell Analysis: Immediately after the AHR measurement, animals are euthanized, and a BAL is performed. The total and differential cell counts in the BAL fluid are determined to quantify eosinophil infiltration.

Objective: To assess the impact of this compound on antigen-induced airway eosinophilia and inflammatory mediator levels.

Methodology:

  • Sensitization: Male Brown Norway rats are actively sensitized by a subcutaneous injection of 1 mg of OVA and 200 mg of aluminum hydroxide in saline on day 0, followed by an intraperitoneal booster injection of 1 mg OVA in saline on day 14.

  • Drug Administration: this compound is administered orally at doses of 10 and 30 mg/kg, 1 hour prior to the antigen challenge.

  • Antigen Challenge: On day 21, conscious rats are placed in a chamber and exposed to an aerosol of 1% OVA for 30 minutes.

  • Bronchoalveolar Lavage (BAL) and Mediator Analysis: 24 hours after the challenge, rats are euthanized, and a BAL is performed. The BAL fluid is analyzed for total and differential cell counts. The supernatant is collected and stored at -80°C for subsequent measurement of IL-4 and cysteinyl-leukotrienes by ELISA.

In Vitro Assays

Objective: To determine the effect of this compound on IgE-mediated degranulation of mast cells.

Methodology:

  • Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum. For sensitization, cells are incubated overnight with 0.5 µg/mL of anti-dinitrophenyl (DNP) IgE.

  • Drug Incubation: Sensitized cells are washed and then pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Antigen Challenge: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

  • Measurement of β-Hexosaminidase Release: The supernatant is collected, and the release of the granular enzyme β-hexosaminidase, a marker of degranulation, is quantified by a colorimetric assay using p-nitrophenyl-N-acetyl-β-D-glucosaminide as a substrate. The absorbance is read at 405 nm. The percentage of inhibition by this compound is calculated relative to the vehicle-treated control.

Objective: To evaluate the effect of this compound on cytokine production from human immune cells.

Methodology:

  • Blood Collection: Fresh heparinized whole blood is collected from healthy human volunteers.

  • Drug Incubation and Stimulation: 1 mL aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C. The cells are then stimulated with 5 µg/mL of phytohemagglutinin (PHA) for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: After incubation, the plasma is separated by centrifugation and stored at -80°C. The concentrations of IL-5 and IL-13 in the plasma are measured by specific ELISA kits.

Mandatory Visualizations

Experimental Workflow for In Vivo Asthma Model

InVivo_Workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment & Challenge cluster_assessment Assessment Phase Sensitization Sensitization (OVA + Adjuvant) Booster Booster Injection Sensitization->Booster 14 days DrugAdmin Oral Administration (this compound or Vehicle) Booster->DrugAdmin 7 days Challenge Antigen Challenge (Aerosolized OVA) DrugAdmin->Challenge 1 hour pre-challenge Plethysmography Measure Bronchoconstriction (Whole-body Plethysmography) Challenge->Plethysmography 0-8 hours post-challenge AHR Assess Airway Hyperresponsiveness Plethysmography->AHR 24 hours post-challenge BAL Bronchoalveolar Lavage (BAL) AHR->BAL Analysis Cell Counts & Mediator Analysis BAL->Analysis

Caption: Workflow for the in vivo evaluation of this compound in a guinea pig asthma model.

Experimental Workflow for In Vitro RBL-2H3 Degranulation Assay

InVitro_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RBL-2H3 Cells Sensitize Sensitize with anti-DNP IgE Culture->Sensitize Overnight Preincubation Pre-incubate with this compound Sensitize->Preincubation Wash & Resuspend Challenge Challenge with DNP-HSA Preincubation->Challenge 30 minutes CollectSupernatant Collect Supernatant Challenge->CollectSupernatant 30 minutes Assay β-Hexosaminidase Assay CollectSupernatant->Assay Readout Measure Absorbance at 405 nm Assay->Readout

Caption: Workflow for the in vitro RBL-2H3 cell degranulation assay.

Pharmacokinetics and Pharmacodynamics

Limited publicly available data exists on the specific pharmacokinetic profile of this compound in the context of these preclinical asthma models. However, the efficacy of oral administration in both rat and guinea pig models suggests adequate oral bioavailability and distribution to the relevant tissues to exert its pharmacological effects.[2][3] Further studies would be required to fully characterize the pharmacokinetic and pharmacodynamic relationship of this compound in asthma.

Clinical Development

To date, there is no publicly available information on clinical trials of this compound for the treatment of asthma in humans. The compound remains at a preclinical stage of development for this indication.

Conclusion

The selective CRAC channel inhibitor, this compound, has demonstrated significant therapeutic potential in a range of preclinical models of asthma. By targeting the fundamental Ca2+ signaling pathways in key immune cells, this compound effectively inhibits Th2 cytokine production, mast cell degranulation, airway eosinophilia, late-phase bronchoconstriction, and airway hyperresponsiveness. The robust and consistent preclinical data strongly support the further investigation of CRAC channel inhibitors, such as this compound, as a novel therapeutic strategy for the treatment of allergic asthma. The detailed experimental protocols provided herein offer a foundation for future research in this promising area of drug development.

References

Methodological & Application

Preparation of YM-58483 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of YM-58483 in dimethyl sulfoxide (DMSO). This compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) through Calcium Release-Activated Calcium (CRAC) channels.[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications such as in vitro and in vivo studies of T-cell activation, cytokine production, and inflammatory responses.[1][2][3]

Introduction to this compound

This compound is a pyrazole derivative that selectively inhibits the influx of extracellular Ca²⁺ following the depletion of intracellular calcium stores, a process mediated by CRAC channels.[2][3] This mechanism of action makes it a valuable tool for studying the role of SOCE in various physiological and pathological processes, including immune responses. This compound has been shown to suppress the production of cytokines such as IL-2, IL-4, and IL-5, and to inhibit T-cell proliferation.[1][4]

Signaling Pathway of this compound

YM58483_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling STIM1 STIM1 ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activation Ca_int Ca²⁺ (intracellular) ORAI1->Ca_int Ca_ext Ca²⁺ (extracellular) Ca_ext->ORAI1 Influx NFAT NFAT Activation Ca_int->NFAT YM58483 This compound YM58483->ORAI1 Cytokine Cytokine Production NFAT->Cytokine Proliferation T-Cell Proliferation NFAT->Proliferation

Caption: this compound inhibits the ORAI1 subunit of the CRAC channel, blocking Ca²⁺ influx.

Quantitative Data

The following table summarizes the key quantitative information for preparing a this compound stock solution.

ParameterValueReference
Molecular Weight 421.32 g/mol [1][2][3][4]
Recommended Solvent DMSO (anhydrous/sterile filtered)[2][3][4]
Solubility in DMSO Up to 125 mg/mL (approx. 296.69 mM)[1]
Up to 100 mM (42.13 mg/mL)[2][3]
84 mg/mL (199.37 mM)[4]
Recommended Stock Concentration 10 mM - 100 mMBased on solubility data
Storage of Stock Solution -20°C for up to 1 year[1][2][4]
-80°C for up to 2 years[1][4]
Powder Storage -20°C for up to 3 years[1][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.

Materials and Equipment:
  • This compound powder

  • Anhydrous or sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Workflow

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A 1. Calculate Required Mass of this compound B 2. Weigh this compound Powder A->B C 3. Add DMSO to the Powder B->C D 4. Vortex to Dissolve C->D E 5. Aid Dissolution (Optional) (Sonication/Gentle Warming) D->E F 6. Aliquot the Stock Solution D->F E->F G 7. Store at -20°C or -80°C F->G

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 421.32 g/mol x 1000 mg/g = 4.21 mg

  • Weighing the this compound Powder:

    • Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 4.21 mg of this compound powder into the microcentrifuge tube.

  • Adding the Solvent:

    • Using a calibrated micropipette, add 1 mL of anhydrous or sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.

    • Note: It is crucial to use high-purity, anhydrous DMSO as moisture can affect the solubility of this compound.[4]

  • Dissolution:

    • Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aiding Dissolution (Optional):

    • If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm the solution in a 37°C water bath for a short period.[1] Allow the solution to return to room temperature before use.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL).

    • Store the aliquots in tightly sealed tubes at -20°C for up to one year or at -80°C for up to two years.[1][2][4]

Safety Precautions

  • This compound is intended for research use only.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound.

  • Handle DMSO with care as it can facilitate the absorption of substances through the skin.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Conclusion

This protocol provides a reliable method for the preparation of this compound stock solutions in DMSO. Adherence to these guidelines for preparation, handling, and storage will help ensure the integrity and activity of the compound, leading to more consistent and reproducible experimental outcomes.

References

Application Notes and Protocols: Determining the Optimal Concentration of YM-58483 for T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels. These channels are critical for store-operated Ca2+ entry (SOCE) in T-lymphocytes, a key process for T-cell activation, cytokine production, and proliferation.[1][2][3][4] Upon T-cell receptor (TCR) engagement, intracellular calcium stores are depleted, triggering the opening of CRAC channels and a sustained influx of extracellular Ca2+. This rise in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and the transcription of genes essential for the immune response, including Interleukin-2 (IL-2).[5][6][7][8] By blocking CRAC channels, this compound effectively suppresses these downstream events, making it a valuable tool for studying T-cell function and a potential therapeutic agent for autoimmune diseases and inflammation.[1][9]

These application notes provide a comprehensive guide to utilizing this compound in T-cell proliferation assays, including its mechanism of action, recommended concentration ranges, and a detailed experimental protocol.

Mechanism of Action: Inhibition of T-Cell Activation

The signaling cascade leading to T-cell proliferation is initiated by the T-cell receptor (TCR) recognizing a specific antigen. This triggers a series of intracellular events culminating in cell division. This compound intervenes in this pathway by specifically blocking the CRAC channels, thereby preventing the sustained increase in intracellular calcium required for full T-cell activation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Engagement PLC PLCγ activation TCR->PLC CRAC CRAC Channel Ca_influx Ca2+ Influx CRAC->Ca_influx IP3 IP3 Production PLC->IP3 Ca_ER Ca2+ Release from ER IP3->Ca_ER Ca_ER->CRAC Store Depletion Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylation NFAT_P NFAT (phosphorylated) NFAT_P->NFAT NFAT_nuc NFAT Translocation NFAT->NFAT_nuc Gene Gene Transcription (e.g., IL-2) NFAT_nuc->Gene Proliferation T-Cell Proliferation Gene->Proliferation YM58483 This compound YM58483->CRAC Inhibits G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_culture Incubation cluster_analysis Analysis Isolate Isolate T-cells or PBMCs CFSE Label cells with CFSE Isolate->CFSE Seed Seed cells into 96-well plate CFSE->Seed Add_YM Add this compound (various concentrations) Seed->Add_YM Stimulate Add stimulation (e.g., anti-CD3/CD28) Add_YM->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Stain Stain for surface markers (optional) Incubate->Stain Acquire Acquire on flow cytometer Stain->Acquire Analyze Analyze CFSE dilution Acquire->Analyze

References

Application Notes and Protocols for YM-58483 in a Jurkat Cell NFAT Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Ca2+ (CRAC) channels, in a Jurkat cell-based Nuclear Factor of Activated T-cells (NFAT) reporter assay. These guidelines are intended for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating T-cell signaling pathways and screening for immunomodulatory compounds.

Introduction

T-cell activation is a critical event in the adaptive immune response and is initiated by the engagement of the T-cell receptor (TCR). This engagement triggers a signaling cascade that leads to a sustained increase in intracellular calcium concentration, which is essential for the activation of the transcription factor NFAT. The influx of extracellular calcium is primarily mediated by CRAC channels, which are formed by ORAI1 proteins in the plasma membrane and activated by STIM1 proteins in the endoplasmic reticulum.

This compound (also known as BTP2) is a pyrazole derivative that selectively blocks store-operated Ca2+ entry (SOCE) by inhibiting CRAC channels.[1][2][3] This inhibition prevents the sustained increase in intracellular calcium required for the activation of calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a key transcription factor for the expression of various cytokines, including interleukin-2 (IL-2), which are crucial for T-cell proliferation and differentiation.[4][5]

The Jurkat cell line is a human T-lymphocyte cell line that is widely used to study T-cell signaling.[6] Jurkat cells engineered to express a reporter gene, such as luciferase, under the control of an NFAT-responsive promoter element provide a robust and quantifiable system for studying the activation of the NFAT pathway.[7][8] In this assay, activation of the TCR signaling cascade leads to the expression of the reporter gene, which can be easily measured. By using this compound in this system, researchers can quantitatively assess its inhibitory effect on the CRAC-NFAT signaling axis.

Mechanism of Action of this compound in the NFAT Signaling Pathway

The following diagram illustrates the signaling pathway leading to NFAT activation and the point of inhibition by this compound.

NFAT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg PLCγ TCR->PLCg Antigen Antigen Antigen->TCR Activation CRAC CRAC Channel (ORAI1) Ca_influx CRAC->Ca_influx SOCE IP3 IP3 PLCg->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_ER Ca2+ ER->Ca_ER Ca2+ Release STIM1 STIM1 Ca_ER->STIM1 ER Ca2+ Depletion Activates STIM1 STIM1->CRAC STIM1 activates ORAI1 Calcineurin_inactive Inactive Calcineurin Ca_influx->Calcineurin_inactive Activates Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation YM58483 This compound YM58483->CRAC Inhibits NFAT_RE NFAT Response Element NFAT_n->NFAT_RE Reporter Reporter Gene (e.g., Luciferase) NFAT_RE->Reporter Binds to Promoter Transcription Transcription Reporter->Transcription Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture Jurkat-NFAT reporter cells Cell_Seeding 3. Seed cells into a 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare serial dilutions of this compound Compound_Add 4. Add this compound dilutions to the wells Compound_Prep->Compound_Add Cell_Seeding->Compound_Add Stimulation 5. Add T-cell activator (e.g., PMA/Ionomycin) Compound_Add->Stimulation Incubation 6. Incubate for 5-18 hours Stimulation->Incubation Lysis_Reagent 7. Add luciferase assay reagent Incubation->Lysis_Reagent Luminescence 8. Measure luminescence Lysis_Reagent->Luminescence Data_Analysis 9. Analyze data and calculate IC50 Luminescence->Data_Analysis

References

Application Notes and Protocols for YM-58483 in Mast Cell Degranulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YM-58483, a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), in the study of mast cell degranulation. Detailed protocols for key experiments are provided to facilitate the investigation of mast cell signaling and the development of novel anti-inflammatory and anti-allergic therapeutics.

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the cross-linking of the high-affinity IgE receptor (FcεRI), initiates a signaling cascade that leads to degranulation—the release of pre-formed inflammatory mediators such as histamine and proteases from cytoplasmic granules. A key event in this signaling pathway is a sustained increase in intracellular calcium concentration ([Ca²⁺]i), which is mediated by store-operated calcium entry (SOCE).[1][2][3]

Mechanism of Action of this compound in Mast Cell Degranulation

This compound specifically targets and blocks the Orai1 channel, thereby inhibiting this crucial Ca²⁺ influx and preventing mast cell degranulation.[2][5]

Quantitative Data: Efficacy of this compound

The inhibitory effects of this compound have been quantified in various cellular systems. The following table summarizes key data points for its activity.

ParameterCell TypeStimulusIC₅₀ ValueReference
Sustained Ca²⁺ InfluxJurkat T cellsThapsigargin100 nM[4][5]
IL-2 ProductionJurkat T cellsAnti-CD3 mAb~100 nM[4]
IL-4 & IL-5 ProductionMurine Th2 T cell cloneConalbumin~100 nM[6]
Ca²⁺ MobilizationLAD2 Mast CellsCortistatin-14 (MRGPRX2 agonist)0.3 - 1 µM[2][3]
T Cell ProliferationMixed Lymphocyte Reaction-330 nM[9]

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the extent of mast cell degranulation by quantifying the activity of β-hexosaminidase, an enzyme released from mast cell granules along with histamine.

Materials:

  • Mast cell line (e.g., LAD2, RBL-2H3)

  • Cell culture medium

  • Tyrode's buffer (or similar physiological buffer)

  • This compound stock solution (in DMSO)

  • Mast cell secretagogue (e.g., antigen, compound 48/80, ionomycin)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) solution

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • 96-well microplate

  • Microplate reader (405 nm)

  • Triton X-100 (for cell lysis)

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere/stabilize overnight.

  • Sensitization (for antigen-induced degranulation): If using an antigen, sensitize the cells with IgE for 24 hours.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove culture medium and non-bound IgE.

  • Inhibitor Pre-treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add 50 µL of the mast cell secretagogue (at 2x the final concentration) to the appropriate wells. For negative controls, add buffer only. For a positive control (total release), add 0.1% Triton X-100 to lyse the cells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzyme Assay: Add 50 µL of the pNAG solution to each well containing the supernatant. Incubate at 37°C for 60 minutes.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each condition: % Release = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Total_Lysis - Absorbance_Blank)] x 100

Intracellular Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Mast cell line

  • Cell culture medium

  • Calcium-free buffer (e.g., HBSS without Ca²⁺ and Mg²⁺)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Thapsigargin (to induce store depletion)

  • CaCl₂ solution

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash mast cells with calcium-free buffer.

  • Dye Loading: Resuspend the cells in calcium-free buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%). Incubate in the dark at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with calcium-free buffer to remove excess dye.

  • Resuspension: Resuspend the cells in calcium-free buffer and transfer to a 96-well plate.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Inhibitor Addition: Add this compound at the desired concentrations (or vehicle control) and incubate for a few minutes while continuing to measure fluorescence.

  • Store Depletion: To initiate SOCE, add thapsigargin (e.g., 1-2 µM) to the wells. This will cause a transient increase in fluorescence due to Ca²⁺ release from the ER. Continue recording.

  • Calcium Influx Measurement: After the fluorescence signal from ER release has stabilized, add CaCl₂ (e.g., 1-2 mM final concentration) to the extracellular buffer. This will allow for SOCE to occur.

  • Data Acquisition: Record the fluorescence intensity over time. In the presence of this compound, the second, sustained increase in fluorescence (due to Ca²⁺ influx) will be inhibited.

  • Data Analysis: Analyze the kinetic traces of fluorescence. The inhibition of SOCE can be quantified by comparing the peak or the area under the curve of the Ca²⁺ influx phase in the presence and absence of this compound.

Visualizations

Signaling Pathway of Mast Cell Degranulation and this compound Inhibition

MastCell_Degranulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Antigen FceRI FcεRI Antigen->FceRI Cross-linking Signaling_Cascade Signaling Cascade (PLCγ) FceRI->Signaling_Cascade Orai1 Orai1 (CRAC Channel) Ca_Influx Ca²⁺ Influx Orai1->Ca_Influx IP3 IP3 Signaling_Cascade->IP3 IP3R IP3 Receptor IP3->IP3R Degranulation Degranulation Ca_Influx->Degranulation STIM1 STIM1 STIM1->Orai1 Activates ER_Ca Ca²⁺ Store Depletion IP3R->ER_Ca ER_Ca->STIM1 Senses YM58483 This compound YM58483->Orai1 Inhibits

Caption: this compound inhibits mast cell degranulation by blocking the Orai1 CRAC channel.

Experimental Workflow for a Mast Cell Degranulation Assay

Degranulation_Workflow A 1. Seed Mast Cells in 96-well plate B 2. Pre-treat with this compound or Vehicle Control A->B C 3. Stimulate with Secretagogue B->C D 4. Collect Supernatant C->D E 5. Add β-Hexosaminidase Substrate (pNAG) D->E F 6. Stop Reaction E->F G 7. Read Absorbance at 405 nm F->G

Caption: Workflow for β-hexosaminidase release assay to measure mast cell degranulation.

Logical Relationship of this compound Action

Logical_Relationship MastCell_Activation Mast Cell Activation ER_Ca_Depletion ER Ca²⁺ Store Depletion MastCell_Activation->ER_Ca_Depletion SOCE_Activation Store-Operated Ca²⁺ Entry (SOCE) Activation ER_Ca_Depletion->SOCE_Activation Sustained_Ca_Influx Sustained Intracellular Ca²⁺ Increase SOCE_Activation->Sustained_Ca_Influx YM58483 This compound Inhibition Inhibition YM58483->Inhibition Degranulation Mast Cell Degranulation Sustained_Ca_Influx->Degranulation Inhibition->SOCE_Activation

Caption: this compound logically inhibits the signaling cascade leading to degranulation.

References

YM-58483 for Patch Clamp Electrophysiology: A Detailed Guide to Measuring I-CRAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in patch clamp electrophysiology experiments to measure and characterize the I-CRAC current.

Introduction to this compound and CRAC Channels

Calcium Release-Activated Calcium (CRAC) channels are a crucial component of store-operated calcium entry (SOCE), a ubiquitous signaling pathway in a wide range of cell types. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins in the ER membrane. Upon sensing low ER calcium, STIM proteins oligomerize and translocate to ER-plasma membrane junctions where they directly interact with and activate Orai proteins, the pore-forming subunits of the CRAC channel. The resulting influx of extracellular calcium through the Orai channel, known as the I-CRAC current, is essential for a multitude of cellular functions, including gene expression, cell proliferation, and immune responses.

This compound (also known as BTP2) is a pyrazole derivative that has been identified as a potent and selective inhibitor of CRAC channels.[1][2] It blocks the I-CRAC current by acting on the Orai pore, thereby preventing the sustained increase in intracellular calcium that follows ER store depletion.[3][4] This makes this compound an invaluable tool for studying the physiological and pathological roles of CRAC channels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity on CRAC channels.

Table 1: In Vitro Inhibitory Potency of this compound

ParameterValueCell TypeAssay MethodReference
IC₅₀ for I-CRAC~100 nMJurkat T cells, RBL-1 cellsElectrophysiology, Calcium Imaging[5]
IC₅₀ for Thapsigargin-induced Ca²⁺ influx100 nMJurkat T cellsCalcium Imaging
IC₅₀ for IL-2 Production~100 nMJurkat T cellsELISA[6]
IC₅₀ for T-cell Proliferation12.7 nMHuman T cellsProliferation Assay

Table 2: Selectivity Profile of this compound

Channel/TargetActivityCommentsReference
CRAC (Orai1)Potent InhibitorPrimary target
Voltage-gated Ca²⁺ channelsWeakly active30-fold less potent than on SOC channels[7]
TRPC3, TRPC5Inhibitor[7]
TRPM4Facilitator[7]

Signaling Pathways and Experimental Workflow

To visualize the key processes involved, the following diagrams illustrate the CRAC channel signaling pathway and a typical experimental workflow for using this compound in patch clamp electrophysiology.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca2+_ext Ca²⁺ Orai1 Orai1 (CRAC Channel) Ca2+_ext->Orai1 I-CRAC Ca_cytosol [Ca²⁺]i ↑ Orai1->Ca_cytosol PLC PLC IP3 IP₃ PLC->IP3 IP3R IP₃R IP3->IP3R Downstream Downstream Signaling (e.g., NFAT activation) Ca_cytosol->Downstream STIM1 STIM1 STIM1->Orai1 Activation Ca2+_ER Ca²⁺ Store IP3R->Ca2+_ER Ca²⁺ Release Ca2+_ER->STIM1 Depletion Sensed Receptor Cell Surface Receptor Receptor->PLC Ligand Ligand Ligand->Receptor YM58483 This compound YM58483->Orai1 Inhibition

Caption: CRAC Channel Signaling Pathway and Site of this compound Action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_cell Prepare Cells (e.g., Jurkat, RBL) establish_wc Establish Whole-Cell Configuration prep_cell->establish_wc prep_solutions Prepare Intracellular and Extracellular Solutions prep_solutions->establish_wc prep_drug Prepare this compound Stock and Working Solutions apply_ym58483 Apply this compound prep_drug->apply_ym58483 activate_icrac Activate I-CRAC (e.g., with IP₃ or Thapsigargin) establish_wc->activate_icrac record_baseline Record Baseline I-CRAC activate_icrac->record_baseline record_baseline->apply_ym58483 record_inhibition Record Inhibition of I-CRAC apply_ym58483->record_inhibition washout Washout (Optional) record_inhibition->washout measure_current Measure Current Amplitudes record_inhibition->measure_current washout->record_inhibition Assess Reversibility plot_data Plot I-V Curves and Time-course of Inhibition measure_current->plot_data calculate_ic50 Calculate IC₅₀ plot_data->calculate_ic50

Caption: Experimental Workflow for I-CRAC Measurement using this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Molecular Weight: The molecular weight of this compound is 421.32 g/mol .

  • Solvent: this compound is soluble in DMSO and ethanol.[8] For electrophysiology, DMSO is the preferred solvent.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.21 mg of this compound in 1 mL of high-purity DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage.[6]

Whole-Cell Patch Clamp Protocol for I-CRAC Measurement

This protocol is a general guideline and may require optimization based on the specific cell type and equipment used.

1. Cell Preparation:

  • Culture cells (e.g., Jurkat T cells, RBL-1 cells, or HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips suitable for patch clamp recording.

  • Ensure cells are healthy and not overly confluent.

2. Solutions:

  • Extracellular (Bath) Solution (in mM):

    • 120 NaCl

    • 10 TEA-Cl

    • 20 CaCl₂

    • 2 MgCl₂

    • 10 HEPES

    • 5 Glucose

    • Adjust pH to 7.4 with NaOH.

    • Adjust osmolarity to ~300 mOsm.

  • Intracellular (Pipette) Solution (in mM):

    • 120 Cs-glutamate

    • 10 HEPES

    • 8 NaCl

    • 2 Mg-ATP

    • 0.3 Na-GTP

    • 10 BAPTA (or 20 EGTA)

    • 20 µM IP₃ (for active store depletion)

    • Adjust pH to 7.2 with CsOH.

    • Adjust osmolarity to ~290 mOsm.

3. I-CRAC Activation:

There are two common methods to activate I-CRAC in whole-cell patch clamp experiments:

  • Passive Store Depletion: The high concentration of a calcium chelator (BAPTA or EGTA) in the pipette solution will passively deplete the ER calcium stores after establishing the whole-cell configuration. I-CRAC will develop gradually over several minutes.

  • Active Store Depletion: Include inositol 1,4,5-trisphosphate (IP₃) in the pipette solution. IP₃ will bind to its receptors on the ER, leading to a rapid release of calcium and subsequent activation of I-CRAC.[2] Alternatively, pre-incubate the cells with a SERCA pump inhibitor like thapsigargin (1-2 µM) for 5-10 minutes before recording.[1]

4. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

  • Perfuse the chamber with the extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to establish the whole-cell configuration.

  • Clamp the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps to elicit and measure the current.

  • Allow the I-CRAC to fully develop and reach a stable baseline. This may take several minutes, especially with passive store depletion.

  • Once a stable baseline I-CRAC is established, apply this compound to the bath solution at the desired concentration (e.g., starting from 1 nM to 1 µM to generate a dose-response curve). This compound can be applied via the perfusion system.

  • Record the inhibition of the I-CRAC by this compound. The inhibition kinetics may be slow.[2]

  • To assess the reversibility of the block, perfuse the chamber with the this compound-free extracellular solution (washout).

5. Data Analysis:

  • Measure the inward current amplitude at a negative potential (e.g., -80 mV or -100 mV) from the voltage ramps or steps.

  • Plot the current amplitude over time to visualize the baseline I-CRAC, the onset of inhibition by this compound, and any washout effect.

  • Construct current-voltage (I-V) relationships before and after the application of this compound. The characteristic inwardly rectifying shape of the I-CRAC I-V curve should be evident.

  • To determine the IC₅₀, apply a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.

Concluding Remarks

This compound is a powerful pharmacological tool for the investigation of CRAC channel function. The protocols and data presented in this application note provide a solid foundation for researchers to design and execute patch clamp electrophysiology experiments to study I-CRAC and its modulation by this selective inhibitor. Careful optimization of the experimental conditions for the specific cell type under investigation is crucial for obtaining high-quality and reproducible data.

References

Application Note: Flow Cytometry Analysis of Cytokine Production Inhibition by YM-58483

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Cytokines are critical mediators of the immune response, and their dysregulation can lead to various inflammatory and autoimmune diseases. The production of many key cytokines in immune cells, particularly T lymphocytes, is a calcium-dependent process. Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated that leads to the depletion of calcium (Ca2+) stores from the endoplasmic reticulum (ER). This depletion triggers the opening of store-operated Ca2+ entry (SOCE) channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+. One of the most critical SOCE channels in T cells is the Calcium Release-Activated Ca2+ (CRAC) channel.[1][2]

The molecular components of the CRAC channel include the ER-resident Ca2+ sensor, stromal interaction molecule 1 (STIM1), and the pore-forming subunit in the plasma membrane, Orai1. The sustained increase in intracellular Ca2+ activates calcineurin, which in turn dephosphorylates the nuclear factor of activated T cells (NFAT). Activated NFAT then translocates to the nucleus and, in concert with other transcription factors like AP-1, initiates the transcription of genes encoding various cytokines such as Interleukin-2 (IL-2), IL-4, and IL-5.[2]

YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels.[1][2] By blocking the influx of extracellular Ca2+ through CRAC channels, this compound effectively suppresses the activation of NFAT and subsequent cytokine production.[2] This makes this compound a valuable tool for studying the role of CRAC channels in immune cell function and a potential therapeutic candidate for immune-related disorders. This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on cytokine production in T cells using intracellular cytokine staining and flow cytometry.

Signaling Pathway of CRAC Channel-Mediated Cytokine Production and its Inhibition by this compound

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Activation PLC PLCγ TCR->PLC 1. Activation IP3 IP3 PLC->IP3 2. Generates ORAI1 ORAI1 (CRAC Channel) Ca_influx Ca2+ Influx ORAI1->Ca_influx 6. SOCE STIM1 STIM1 STIM1->ORAI1 5. Activates ER_Ca Ca2+ Store Depletion ER_Ca->STIM1 4. Sensed by IP3->ER_Ca 3. Induces Calcineurin Calcineurin Ca_influx->Calcineurin 7. Activates NFAT_P NFAT-P Calcineurin->NFAT_P 8. Dephosphorylates NFAT NFAT NFAT_P->NFAT Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene 9. Translocation & Activation YM58483 This compound YM58483->ORAI1 Inhibition

Caption: Mechanism of this compound action.

Data Presentation

The inhibitory effect of this compound on cytokine production can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound on the production of various cytokines.

CytokineCell TypeStimulationIC50 (nM)Reference
IL-2Jurkat (human T-cell leukemia)Anti-CD3 mAb~100[2]
IL-4D10.G4.1 (murine Th2 clone)Conalbumin~100[1]
IL-5D10.G4.1 (murine Th2 clone)Conalbumin~100[1]
IL-5Human whole blood cellsPhytohemagglutinin (PHA)~100[1]

Experimental Protocols

This protocol describes the analysis of cytokine production in human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) following stimulation with Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin.

Materials and Reagents
  • Cells: Human PBMCs or Jurkat T cells.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.

  • Stimulation Cocktail:

    • PMA (Phorbol 12-Myristate 13-Acetate): 5 mg/mL stock in DMSO.

    • Ionomycin: 1 mM stock in DMSO.

  • Protein Transport Inhibitor: Brefeldin A (1 mg/mL stock in ethanol or DMSO).

  • Buffers:

    • FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).

    • Fixation Buffer (e.g., Cytofix/Cytoperm™ solution or 4% paraformaldehyde in PBS).

    • Permeabilization/Wash Buffer (e.g., Perm/Wash™ buffer or PBS with 0.1% Saponin).

  • Antibodies:

    • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).

    • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-2, IL-4, IFN-γ).

    • Appropriate isotype control antibodies.

  • Viability Dye: (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).

Experimental Workflow Diagram

G A 1. Cell Preparation (1-2 x 10^6 cells/mL) B 2. This compound Pre-treatment (e.g., 100 nM for 30-60 min) A->B C 3. Cell Stimulation (PMA/Ionomycin for 1-2h) B->C D 4. Add Brefeldin A (Incubate for an additional 4-6h) C->D E 5. Harvest & Surface Stain (CD3, CD4, etc. + Viability Dye) D->E F 6. Fix & Permeabilize E->F G 7. Intracellular Staining (Anti-cytokine Abs) F->G H 8. Wash & Acquire (Flow Cytometer) G->H I 9. Data Analysis H->I

Caption: Flow cytometry workflow for cytokine analysis with this compound.
Step-by-Step Protocol

1. Cell Preparation and this compound Treatment: a. Prepare a single-cell suspension of PBMCs or Jurkat cells in complete culture medium at a density of 1-2 x 10^6 cells/mL. b. Aliquot cells into a 24-well plate or flow cytometry tubes. c. Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 nM to 10 µM is recommended to determine the IC50. Include a vehicle control (DMSO). d. Add the diluted this compound or vehicle to the cells and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.

2. Cell Stimulation: a. Prepare a stimulation cocktail containing PMA and Ionomycin in complete medium. Final concentrations of 50 ng/mL for PMA and 500 ng/mL for Ionomycin are commonly used. b. Add the stimulation cocktail to the this compound-treated cells. c. Include the following controls:

  • Unstimulated cells (with vehicle).
  • Stimulated cells (with vehicle). d. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

3. Inhibition of Cytokine Secretion: a. Add Brefeldin A to each well/tube to a final concentration of 1-10 µg/mL. b. Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator. The total stimulation time should be optimized for the specific cell type and cytokine of interest.

4. Cell Surface Staining: a. Harvest the cells and centrifuge at 300-500 x g for 5 minutes. b. Wash the cells once with cold FACS buffer. c. If using a fixable viability dye, stain the cells according to the manufacturer's protocol. d. Resuspend the cell pellet in FACS buffer containing the appropriate fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4). e. Incubate for 20-30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.

5. Fixation and Permeabilization: a. Resuspend the cell pellet in 100-200 µL of Fixation Buffer. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells once with FACS buffer or Permeabilization/Wash Buffer. d. Resuspend the cell pellet in Permeabilization/Wash Buffer.

6. Intracellular Cytokine Staining: a. Add the fluorochrome-conjugated anti-cytokine antibodies and their corresponding isotype controls to the permeabilized cells. b. Incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with Permeabilization/Wash Buffer.

7. Flow Cytometry Acquisition and Analysis: a. Resuspend the final cell pellet in FACS buffer. b. Acquire the samples on a flow cytometer. Ensure a sufficient number of events are collected for robust statistical analysis. c. Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population based on forward and side scatter, followed by gating on single, viable cells. Subsequently, gate on T-cell subpopulations (e.g., CD3+, CD4+) and analyze the percentage of cells expressing the cytokine of interest in the different treatment groups.

Conclusion

This application note provides a comprehensive protocol for utilizing this compound to investigate the role of CRAC channels in cytokine production. By employing intracellular cytokine staining and flow cytometry, researchers can effectively quantify the inhibitory effect of this compound on a single-cell level. This methodology is valuable for drug development professionals and scientists studying immune cell signaling and inflammatory diseases. Optimization of stimulation conditions and this compound concentrations may be necessary for different cell types and experimental systems.

References

Application Notes and Protocols: Assessing the Effects of YM-58483 on Cellular Signaling via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for utilizing Western blotting to investigate the effects of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), on the calcineurin-NFAT signaling pathway. This compound blocks Calcium Release-Activated Calcium (CRAC) channels, thereby inhibiting the sustained intracellular calcium influx required for the activation of various cellular processes, most notably in T lymphocytes.[1][2][3] The following protocols and data presentation guidelines are intended to facilitate the assessment of this compound's impact on key signaling proteins.

Introduction to this compound and its Mechanism of Action

This compound is a pyrazole derivative that selectively inhibits SOCE, a critical mechanism for Ca²⁺ signaling in non-excitable cells.[1][4] Depletion of endoplasmic reticulum (ER) calcium stores triggers the activation of CRAC channels on the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This rise in intracellular Ca²⁺ activates the calmodulin-dependent phosphatase, calcineurin.[5][6] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, exposing a nuclear localization sequence and promoting their translocation to the nucleus.[5][7] Once in the nucleus, NFATs regulate the expression of various genes, including those for cytokines like Interleukin-2 (IL-2), IL-4, and IL-5, which are crucial for T-cell activation and immune responses.[4][8][9]

This compound has been shown to potently inhibit this pathway with an IC₅₀ value of approximately 100 nM for the suppression of thapsigargin-induced Ca²⁺ influx.[1][2][3] Its inhibitory effects on cytokine production and T-cell proliferation make it a valuable tool for studying immune regulation and a potential therapeutic agent for autoimmune diseases and asthma.[9][10][11]

Key Signaling Pathway Affected by this compound

The primary signaling cascade inhibited by this compound is the SOCE-mediated activation of the calcineurin-NFAT pathway. A simplified representation of this pathway and the point of inhibition by this compound is illustrated below.

YM58483_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ca_ext Ca²⁺ CRAC CRAC Channel (Orai1/STIM1) Ca_ext->CRAC Ca_cyto ↑ [Ca²⁺]i CRAC->Ca_cyto Receptor T-Cell Receptor (TCR) PLC PLCγ Receptor->PLC Stimulation IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ Release ER->CRAC Store Depletion Sensing (STIM1) Ca_ER Ca²⁺ Calcineurin Calcineurin Ca_cyto->Calcineurin Activation NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation YM58483 This compound YM58483->CRAC Gene Gene Expression (e.g., IL-2, IL-4, IL-5) NFAT_nuc->Gene

Figure 1: this compound inhibits the calcineurin-NFAT signaling pathway.

Experimental Protocol: Western Blot Analysis of NFAT Translocation

This protocol details the steps to assess the inhibitory effect of this compound on the dephosphorylation and nuclear translocation of NFATc1 (or other NFAT isoforms) in a model cell line such as Jurkat T-cells.

Materials and Reagents
  • Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: (Tocris, Selleck Chemicals, etc.)

  • Stimulating Agent: Thapsigargin or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Lysis Buffers:

    • Cytoplasmic Lysis Buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or a buffer containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5% NP-40, and protease/phosphatase inhibitors)

    • Nuclear Lysis Buffer (e.g., NE-PER™ or a buffer containing 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, and protease/phosphatase inhibitors)

  • Primary Antibodies:

    • Rabbit anti-NFATc1 (or other relevant isoform)

    • Rabbit anti-GAPDH (cytoplasmic loading control)

    • Rabbit anti-Lamin B1 or Histone H3 (nuclear loading control)

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting Reagents: Acrylamide/bis-acrylamide, SDS, Tris-HCl, glycine, PVDF or nitrocellulose membranes, methanol, Ponceau S, blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Cell Lysis & Fractionation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Jurkat cells B Pre-treat with this compound (or vehicle control) A->B C Stimulate with Thapsigargin or PMA/Ionomycin B->C D Harvest cells and perform cytoplasmic/nuclear fractionation C->D E Determine protein concentration of cytoplasmic and nuclear extracts D->E F Prepare samples and run SDS-PAGE E->F G Transfer proteins to PVDF membrane F->G H Block membrane and incubate with primary antibodies G->H I Incubate with HRP-conjugated secondary antibody H->I J Detect with ECL substrate and image I->J K Quantify band intensities J->K L Normalize NFAT to loading controls K->L M Tabulate and present data L->M

Figure 2: Experimental workflow for Western blot analysis.
Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.

    • Pre-incubate cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

    • Stimulate the cells with an appropriate agent to induce SOCE and NFAT activation. For example, use 1 µM thapsigargin or a combination of 50 ng/mL PMA and 1 µM ionomycin for 30 minutes at 37°C. Include an unstimulated control group.

  • Cell Lysis and Nuclear/Cytoplasmic Fractionation:

    • Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of a commercial kit (e.g., NE-PER™) or a standard laboratory protocol. This step is crucial to separate the nuclear and cytoplasmic pools of NFAT.[8]

    • Store the lysates at -80°C or proceed to the next step.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Verify the transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against NFATc1 diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

    • Repeat the immunoblotting procedure for the loading controls (GAPDH for cytoplasmic fractions and Lamin B1 or Histone H3 for nuclear fractions) on separate blots or by stripping and re-probing the same membrane.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an appropriate imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the NFAT signal in each fraction to its respective loading control.

Data Presentation

Summarize the quantitative data from the Western blot analysis in a clear and structured table. This will allow for easy comparison of the effects of different concentrations of this compound on NFAT translocation.

Treatment GroupThis compound Conc.Normalized Cytoplasmic NFAT (Arbitrary Units)Normalized Nuclear NFAT (Arbitrary Units)
Unstimulated0
Stimulated (Vehicle)0
Stimulated10 nM
Stimulated100 nM
Stimulated1 µM

Expected Results

In the stimulated vehicle-treated cells, a significant decrease in cytoplasmic NFAT and a corresponding increase in nuclear NFAT are expected, indicating successful translocation. Pre-treatment with this compound is expected to inhibit this translocation in a dose-dependent manner, resulting in the retention of NFAT in the cytoplasm. The 100 nM concentration should show potent inhibition, consistent with its reported IC₅₀ value.[4]

Troubleshooting

  • No NFAT translocation upon stimulation: Ensure the stimulating agents are fresh and used at the correct concentration. Check cell viability.

  • High background on the Western blot: Increase the number and duration of washes. Optimize the blocking step and antibody concentrations.

  • Poor separation of nuclear and cytoplasmic fractions: Verify the fractionation protocol. Check for cross-contamination by probing for both nuclear and cytoplasmic markers in each fraction.

  • Inconsistent loading: Ensure accurate protein quantification and careful loading of gels. Always normalize to a loading control.

By following this detailed protocol, researchers can effectively utilize Western blotting to elucidate and quantify the inhibitory effects of this compound on the calcineurin-NFAT signaling pathway, providing valuable insights for immunology research and drug development.

References

Application Notes: YM-58483 as an Inhibitor of Orai1-Mediated Store-Operated Calcium Entry in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Store-operated calcium entry (SOCE) is a crucial Ca2+ signaling pathway in numerous cell types, regulating a wide array of cellular functions. The primary components of this pathway are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel in the plasma membrane.[1][2][3] Upon depletion of ER Ca2+ stores, STIM1 activates Orai1, leading to a sustained influx of extracellular Ca2+.[1][2] Dysregulation of this pathway is implicated in various diseases, making the CRAC channel an attractive therapeutic target.[1]

Human Embryonic Kidney 293 (HEK293) cells are a widely used in vitro model for studying the STIM1-Orai1 pathway due to their robust growth characteristics and high transfection efficiency, which allows for the overexpression of STIM1 and Orai1 to generate measurable CRAC currents (I_CRAC).[3][4][5] YM-58483 (also known as BTP2) is a potent pyrazole derivative that effectively inhibits SOCE.[6][7] It serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Orai1-mediated Ca2+ signaling.[6] this compound has been shown to block CRAC channels and thapsigargin-induced Ca2+ influx.[6][8]

These application notes provide detailed protocols for utilizing this compound to study Orai1 function in HEK293 cells, including methodologies for cell culture, transfection, calcium imaging, and whole-cell electrophysiology.

Mechanism of Action: The STIM1-Orai1 Signaling Pathway

The activation of Orai1 is a multi-step process. First, signaling through cell surface receptors leads to the production of inositol 1,4,5-trisphosphate (IP3), which binds to IP3 receptors on the ER membrane, causing the release of Ca2+ from the ER into the cytoplasm.[2][9] This depletion of ER Ca2+ is sensed by STIM1, which then oligomerizes and translocates to ER-plasma membrane junctions.[2][10] At these junctions, STIM1 directly binds to and activates Orai1 channels, opening the channel pore and allowing Ca2+ to flow into the cell.[2][8] this compound acts as an inhibitor of this final step by blocking the Orai1 channel pore, thereby preventing Ca2+ influx.[11]

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum Receptor Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 2. Generates Orai1 Orai1 Channel (Closed) Orai1_Open Orai1 Channel (Open) Orai1->Orai1_Open 7. Gating Ca_Cytosol Cytosolic Ca2+ Orai1_Open->Ca_Cytosol IP3R IP3 Receptor IP3R->Ca_Cytosol 4. Ca2+ Release STIM1 STIM1 (Inactive) STIM1_Active STIM1 (Active) STIM1->STIM1_Active 5. Senses & Activates STIM1_Active->Orai1 6. Translocates & Binds Ligand Ligand Ligand->Receptor 1. Activation IP3->IP3R 3. Binds Ca_ER ER Ca2+ Ca_ER->STIM1 Depletion Ca_Extracellular Extracellular Ca2+ Ca_Extracellular->Orai1_Open 8. Ca2+ Influx YM58483 This compound YM58483->Orai1_Open Inhibits

Figure 1. STIM1-Orai1 signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound can vary depending on the cell type and the specific subunits (e.g., Orai1 vs. Orai3) forming the CRAC channel. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound.

Cell TypeTarget/Process InhibitedIC50 ValueReference
Jurkat T cellsThapsigargin-induced Ca2+ influx100 nM[6]
HEK293 cellsStore-Operated Ca2+ Entry (SOCE)0.1 - 0.3 µM[7]
MDA-MB-231 (Breast Cancer)Orai1-mediated SOCE2.8 µM[7][8]

Experimental Protocols

Protocol 1: HEK293 Cell Culture and Transfection

This protocol describes the standard procedure for maintaining HEK293 cells and transiently transfecting them with plasmids encoding STIM1 and Orai1, a common step to amplify the SOCE signal for measurement.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • 0.25% Trypsin-EDTA

  • Plasmids: e.g., STIM1-YFP and Orai1-CFP

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • 6-well plates or 35 mm dishes

Procedure:

  • Cell Maintenance: Culture HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.[12] Passage cells when they reach 80-90% confluency, typically every 2-3 days at a subculture ratio of 1:5 to 1:10.[12]

  • Seeding for Transfection: The day before transfection, detach cells using Trypsin-EDTA and seed them into 6-well plates or 35 mm dishes at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of complete growth medium to ensure they reach 70-90% confluency on the day of transfection.[12]

  • Transfection: a. On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol. For a single well of a 6-well plate, typically use 1 µg of Orai1 plasmid and 1 µg of STIM1 plasmid. b. Add the transfection complexes to the cells and gently rock the plate to ensure even distribution. c. Incubate the cells for 24-48 hours at 37°C and 5% CO2 before proceeding with subsequent experiments. This allows for sufficient protein expression.

Protocol 2: Calcium Imaging for SOCE Measurement

This protocol uses a fluorescent Ca2+ indicator to measure changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent inhibition by this compound.

Materials:

  • Transfected or wild-type HEK293 cells on glass-bottom dishes or 96-well plates

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological saline, with and without Ca2+

  • Thapsigargin (Tg) or Ionomycin (ER store-depleting agents)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Dye Loading: a. Wash cells once with Ca2+-free HBSS. b. Load cells with 2-5 µM Fluo-4 AM in Ca2+-free HBSS for 30-45 minutes at 37°C. c. Wash the cells twice with Ca2+-free HBSS to remove excess dye and allow for de-esterification for 15-20 minutes at room temperature.

  • Baseline Measurement: a. Place the plate in the fluorescence reader or on the microscope stage. b. Begin recording the baseline fluorescence signal in Ca2+-free HBSS for 1-2 minutes.

  • ER Store Depletion: a. To deplete ER Ca2+ stores, add 1-2 µM Thapsigargin to the cells while continuing to record. This will cause a transient increase in cytosolic Ca2+ as it is released from the ER.

  • This compound Application (Pre-treatment): a. After the signal from ER release returns towards baseline, add the desired concentration of this compound (e.g., 100 nM to 10 µM) or vehicle (DMSO) to the respective wells. Incubate for 5-10 minutes.

  • Initiation of SOCE: a. Add Ca2+-containing HBSS (typically 2 mM final Ca2+ concentration) to the wells to initiate SOCE. b. Record the fluorescence signal for another 5-10 minutes. In control (vehicle-treated) cells, a sharp and sustained increase in fluorescence will be observed, representing SOCE. In this compound-treated cells, this increase will be inhibited in a dose-dependent manner.

  • Data Analysis: Quantify the SOCE response by measuring the peak fluorescence intensity after Ca2+ re-addition or the area under the curve. Compare the response in this compound-treated cells to the vehicle control to determine the percent inhibition.

G start Seed HEK293 Cells (Transfected or WT) load_dye Load with Fluo-4 AM in Ca2+-free buffer start->load_dye wash Wash to remove excess dye load_dye->wash baseline Record Baseline Fluorescence (Ca2+-free buffer) wash->baseline deplete Add Thapsigargin (Tg) to deplete ER stores baseline->deplete treat Add this compound or Vehicle (DMSO) deplete->treat socce Re-add Extracellular Ca2+ to initiate SOCE treat->socce record Record Fluorescence Signal socce->record analyze Analyze Data: Peak fluorescence or AUC record->analyze

Figure 2. Experimental workflow for calcium imaging of SOCE inhibition by this compound.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of I_CRAC, the current flowing through Orai1 channels, providing a highly quantitative assessment of this compound's inhibitory effect.

Materials:

  • HEK293 cells co-expressing STIM1 and Orai1

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (Bath) Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 2 MgCl2, 10 D-glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA or BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Note: High EGTA/BAPTA passively depletes ER stores upon achieving whole-cell configuration).[4]

  • This compound stock solution and perfusion system.

Procedure:

  • Cell Preparation: Use HEK293 cells transfected with STIM1 and Orai1 24-48 hours prior. Identify successfully transfected cells by their fluorescence (e.g., YFP/CFP tags).

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Achieving Whole-Cell Configuration: a. Form a giga-ohm seal between the patch pipette and the cell membrane. b. Rupture the membrane patch to achieve the whole-cell configuration. This allows the high concentration of EGTA/BAPTA from the pipette to diffuse into the cell and chelate intracellular Ca2+, passively depleting ER stores.[4]

  • Current Development: a. Hold the cell at a potential of 0 mV. b. Apply repetitive voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) every 2-5 seconds to monitor current development. c. I_CRAC will develop over several minutes, characterized by its strong inward rectification and a reversal potential > +50 mV.[4]

  • Application of this compound: a. Once the I_CRAC has reached a stable maximum, perfuse the bath with the extracellular solution containing the desired concentration of this compound. b. Continue recording to observe the inhibition of the inward current at negative potentials.

  • Data Analysis: a. Measure the inward current amplitude at a specific negative potential (e.g., -80 mV) before and after the application of this compound. b. Calculate the percentage of current inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC50 value.

G start Select Transfected HEK293 Cell patch Achieve Whole-Cell Patch-Clamp Configuration start->patch deplete Passively Deplete Stores (via pipette EGTA/BAPTA) patch->deplete develop Monitor I_CRAC Development (Voltage Ramps) deplete->develop stabilize Wait for Stable Maximal Current develop->stabilize apply Perfuse with this compound stabilize->apply record Record Inhibition of I_CRAC apply->record analyze Analyze Current Amplitude to Determine % Inhibition record->analyze

Figure 3. Workflow for electrophysiological measurement of I_CRAC inhibition.

References

Application Notes and Protocols for Thapsigargin-Induced SOCE Inhibition Assay with YM-58483

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ influx pathway in non-excitable cells, regulating a myriad of cellular processes including gene expression, proliferation, and apoptosis. The process is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecules (STIMs). Upon sensing low ER Ca2+ levels, STIM proteins translocate to the plasma membrane where they interact with and activate ORAI channels, the pore-forming units of the Calcium Release-Activated Calcium (CRAC) channels, leading to Ca2+ influx.

Thapsigargin, a non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, is a widely used pharmacological tool to induce ER Ca2+ store depletion and thereby activate SOCE.[1][2] YM-58483 (also known as BTP2) is a potent and selective inhibitor of CRAC channels, making it an invaluable tool for studying the physiological roles of SOCE and for screening potential therapeutic agents targeting this pathway.[3][4][5] this compound has been shown to suppress thapsigargin-induced sustained Ca2+ influx with an IC50 value of approximately 100 nM.[5][6][]

This document provides detailed protocols for performing a thapsigargin-induced SOCE inhibition assay using this compound, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflow.

Data Summary

Quantitative data for the key reagents in the thapsigargin-induced SOCE inhibition assay are summarized in the table below for easy reference.

CompoundTargetTypical ConcentrationIC50
ThapsigarginSERCA Pump1-2 µMN/A
This compound (BTP2)CRAC Channels (ORAI)1-10 µM (for complete inhibition)~100 nM
Fura-2 AMIntracellular Ca2+2-5 µMN/A

Signaling Pathway and Experimental Workflow

To facilitate a clear understanding of the molecular interactions and the experimental procedure, the following diagrams have been generated.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca²⁺ ORAI ORAI Channel (CRAC) Ca_cyt [Ca²⁺]i ↑ SERCA SERCA Pump Ca_er Ca²⁺ SERCA->Ca_er Pumps Ca²⁺ in STIM STIM (Ca²⁺ Sensor) Ca_er->STIM Keeps Inactive Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits YM58483 This compound

Caption: Thapsigargin-induced SOCE signaling pathway and points of inhibition.

SOCE_Workflow A 1. Cell Seeding B 2. Dye Loading (e.g., Fura-2 AM) A->B C 3. Baseline Fluorescence Measurement (in Ca²⁺-free buffer) B->C D 4. Add this compound (or vehicle) C->D E 5. Add Thapsigargin (to deplete ER Ca²⁺ stores) D->E F 6. Re-introduce Extracellular Ca²⁺ E->F G 7. Measure Ca²⁺ Influx (SOCE) F->G H 8. Data Analysis (Calculate SOCE inhibition) G->H

Caption: Experimental workflow for the SOCE inhibition assay.

Experimental Protocols

Materials and Reagents
  • Cells: Adherent cell line of interest (e.g., HEK293, Jurkat T cells)

  • Culture Medium: Appropriate for the chosen cell line

  • Fura-2 AM (acetoxymethyl ester): Fluorescent Ca2+ indicator

  • Pluronic F-127: Dispersing agent for Fura-2 AM

  • Thapsigargin: SERCA inhibitor

  • This compound (BTP2): SOCE inhibitor

  • Calcium-free buffer: e.g., Hanks' Balanced Salt Solution (HBSS) without Ca2+ and Mg2+, supplemented with 1 mM EGTA and 10 mM HEPES, pH 7.4

  • Calcium-containing buffer: e.g., HBSS with 2 mM CaCl2 and 10 mM HEPES, pH 7.4

  • Ionomycin: Calcium ionophore (for positive control)

  • DMSO: Solvent for Fura-2 AM, Thapsigargin, and this compound

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or microscope capable of ratiometric measurement for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

Experimental Procedure

1. Cell Preparation

  • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading

  • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in culture medium or a suitable buffer.

  • Aspirate the culture medium from the wells and wash once with a physiological buffer (e.g., HBSS).

  • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.[8]

  • After incubation, wash the cells twice with Ca2+-free buffer to remove excess dye.

  • Add Ca2+-free buffer to each well for the subsequent measurements.

3. SOCE Inhibition Assay

This protocol utilizes a "calcium re-addition" method to specifically measure SOCE.[9]

  • Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline Fura-2 fluorescence ratio (F340/F380) for 1-2 minutes to establish a stable baseline.

  • Inhibitor Addition: Add this compound at various concentrations (or vehicle control - DMSO) to the respective wells. Incubate for 10-15 minutes.

  • Store Depletion: Add thapsigargin (final concentration 1-2 µM) to all wells to induce ER Ca2+ store depletion. A transient increase in intracellular Ca2+ due to leakage from the ER will be observed. Continue recording the fluorescence ratio until it returns to a new, stable baseline. This indicates that the releasable ER Ca2+ stores are depleted.

  • SOCE Activation: Add Ca2+-containing buffer to all wells to a final concentration of 2 mM CaCl2. This reintroduction of extracellular Ca2+ will trigger SOCE in the control cells, leading to a rapid and sustained increase in the Fura-2 ratio. In wells treated with this compound, this increase will be attenuated in a dose-dependent manner.

  • Data Recording: Continue to record the fluorescence ratio for another 5-10 minutes to capture the full SOCE response.

  • (Optional) Positive Control: At the end of the experiment, add ionomycin (1-5 µM) to determine the maximum Fura-2 signal (Rmax), followed by a Ca2+ chelator like EGTA to determine the minimum signal (Rmin) for calibration of intracellular Ca2+ concentration.

Data Analysis
  • The Fura-2 fluorescence ratio (F340/F380) is proportional to the intracellular Ca2+ concentration.

  • The magnitude of SOCE can be quantified by calculating the difference between the peak fluorescence ratio after Ca2+ re-addition and the baseline ratio just before Ca2+ re-addition.

  • Alternatively, the rate of Ca2+ entry can be determined from the initial slope of the rising phase after Ca2+ re-addition.

  • To determine the inhibitory effect of this compound, normalize the SOCE response in the presence of the inhibitor to the response of the vehicle-treated control cells.

  • Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This application note provides a comprehensive guide for conducting a thapsigargin-induced SOCE inhibition assay using this compound. The detailed protocols and visual aids are intended to facilitate the successful implementation of this assay for researchers investigating the role of SOCE in various physiological and pathological contexts, as well as for those involved in the discovery and development of novel SOCE inhibitors. Accurate and reproducible measurement of SOCE is critical for advancing our understanding of calcium signaling and its therapeutic potential.

References

Application Notes and Protocols: The Use of YM-58483 in RBL-2H3 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), a critical pathway for calcium influx in non-excitable cells.[1][2] It specifically targets the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which are essential for various cellular processes, including immune responses.[1][2] The RBL-2H3 cell line, a rat basophilic leukemia cell line, is a widely used model for studying mast cell degranulation and allergic responses, as these cells release histamine and other inflammatory mediators upon activation.[3][4] This document provides detailed application notes and protocols for the experimental use of this compound in RBL-2H3 cells.

Mechanism of Action

In RBL-2H3 cells, antigen stimulation of IgE receptors (FcεRI) triggers a signaling cascade that leads to the depletion of intracellular calcium stores from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 proteins in the ER membrane, which then translocate to the plasma membrane to activate ORAI1, the pore-forming subunit of the CRAC channel. The subsequent influx of extracellular Ca²⁺ through CRAC channels is a crucial step for the degranulation and release of inflammatory mediators such as histamine and leukotrienes. This compound effectively blocks this Ca²⁺ influx by inhibiting the CRAC channels.[5][6]

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound in RBL-2H3 cells.

ParameterCell LineActivatorIC₅₀ ValueReference
Histamine ReleaseRBL-2H3DNP Antigen460 nM[1]
Leukotriene ProductionRBL-2H3DNP Antigen310 nM[1]
Thapsigargin-induced Ca²⁺ InfluxJurkat T cells (for reference)Thapsigargin100 nM[2]

Signaling Pathway Diagram

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates PLCg PLCγ Syk->PLCg activates PIP2 PIP₂ PLCg->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_store Ca²⁺ Store IP3->Ca_store triggers release ORAI1 ORAI1 (CRAC Channel) Ca_int Intracellular Ca²⁺ ORAI1->Ca_int Ca²⁺ influx Ca_ext Extracellular Ca²⁺ Ca_ext->ORAI1 STIM1 STIM1 STIM1->ORAI1 activates Ca_store->STIM1 activates (store depletion) Degranulation Degranulation (Histamine, Leukotriene Release) Ca_int->Degranulation triggers YM58483 This compound YM58483->ORAI1 inhibits

Caption: Signaling pathway of antigen-induced degranulation in RBL-2H3 cells and the inhibitory action of this compound.

Experimental Protocols

RBL-2H3 Cell Culture and Sensitization

Materials:

  • RBL-2H3 cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anti-DNP IgE antibody

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture RBL-2H3 cells in EMEM supplemented with 15% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • For passaging, wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and seed into new flasks at a subcultivation ratio of 1:2 to 1:4.

  • For sensitization, seed the cells into 24- or 96-well plates at a suitable density.

  • Allow the cells to adhere overnight.

  • The next day, replace the medium with fresh medium containing 0.1 µg/mL of anti-DNP IgE.

  • Incubate the cells overnight to allow for sensitization.

This compound Treatment and Cell Stimulation

Materials:

  • Sensitized RBL-2H3 cells

  • This compound stock solution (in DMSO)

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • Tyrode's buffer or other suitable buffer

Protocol:

  • Prepare a working solution of this compound by diluting the stock solution in the appropriate buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).

  • Wash the sensitized RBL-2H3 cells twice with the buffer.

  • Add the this compound working solution at various concentrations to the cells.

  • Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.

  • Stimulate the cells by adding DNP-BSA to a final concentration of 10-100 ng/mL.

  • Incubate for 30-60 minutes at 37°C to induce degranulation.

β-Hexosaminidase Degranulation Assay

Materials:

  • Supernatant and cell lysates from the experiment

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • 96-well plate

  • Microplate reader

Protocol:

  • After stimulation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well and transfer to a new 96-well plate.

  • To determine the total β-hexosaminidase release, lyse the remaining cells in each well with a lysis buffer (e.g., 0.1% Triton X-100 in buffer).

  • Add the pNAG substrate solution to each well containing the supernatant and cell lysate.

  • Incubate the plate at 37°C for 60-90 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of degranulation as the ratio of β-hexosaminidase in the supernatant to the total β-hexosaminidase (supernatant + cell lysate).

Intracellular Calcium Imaging

Materials:

  • Sensitized RBL-2H3 cells grown on glass coverslips

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • Fluorescence microscope with an imaging system

Protocol:

  • Wash the sensitized cells with HBSS.

  • Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Mount the coverslip onto the microscope stage.

  • Acquire a baseline fluorescence signal.

  • Add this compound at the desired concentration and incubate.

  • Stimulate the cells with DNP-BSA and record the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time.

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Culture & Sensitization cluster_1 Day 2: Experiment cluster_2 Day 2: Analysis A Seed RBL-2H3 cells in multi-well plate B Incubate overnight (37°C, 5% CO₂) A->B C Sensitize with anti-DNP IgE B->C D Incubate overnight C->D E Wash cells with buffer D->E F Pre-treat with this compound E->F G Stimulate with DNP-BSA F->G H Incubate (30-60 min) G->H I Collect supernatant & lyse cells H->I J Perform β-hexosaminidase assay I->J K Measure absorbance at 405 nm J->K L Calculate % degranulation K->L

Caption: A typical experimental workflow for studying the effect of this compound on RBL-2H3 cell degranulation.

References

Application Notes and Protocols: Synergistic Inhibition of Breast Cancer Cells with YM-58483 and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to conventional chemotherapeutic agents such as cisplatin remains a significant hurdle in the treatment of breast cancer. A promising strategy to overcome this challenge is the use of combination therapies that target distinct cellular pathways to enhance cytotoxic effects and circumvent resistance mechanisms. This document provides detailed application notes and protocols for studying the synergistic effects of YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE), in combination with the chemotherapeutic drug cisplatin in breast cancer cell lines.

Recent research has demonstrated that the blockade of SOCE by this compound sensitizes breast cancer cells to cisplatin-induced apoptosis and inhibition of proliferation[1][2]. These findings suggest that the combination of this compound and cisplatin could be a valuable therapeutic approach. The protocols outlined below are based on the methodologies described in the study by Alhamed et al. (2023) in the Saudi Pharmaceutical Journal, which investigated this synergistic interaction in MDA-MB-231 and MCF7 breast cancer cells.

Signaling Pathway Overview

This compound inhibits the influx of extracellular calcium through store-operated calcium (SOC) channels, a key component of cellular calcium signaling. This process, known as store-operated calcium entry (SOCE), is crucial for a variety of cellular functions, including proliferation, migration, and survival. In some cancer cells, SOCE is upregulated and contributes to chemoresistance. Cisplatin, a platinum-based chemotherapy agent, primarily exerts its cytotoxic effects by forming DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis. The synergistic effect of combining this compound and cisplatin is thought to arise from the dual disruption of calcium signaling-mediated survival pathways and DNA damage-induced apoptotic pathways.

cluster_0 Cellular Response cluster_1 Drug Action cluster_2 Molecular Targets & Pathways Proliferation Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis YM58483 This compound YM58483->Apoptosis sensitizes to SOCE Store-Operated Calcium Entry (SOCE) YM58483->SOCE inhibits Cisplatin Cisplatin Cisplatin->Apoptosis DNA_Damage DNA Damage Cisplatin->DNA_Damage induces Ca_Signaling Ca2+ Signaling SOCE->Ca_Signaling Ca_Signaling->Proliferation promotes DNA_Damage->Cell_Cycle_Arrest Apoptotic_Pathways Apoptotic Pathways DNA_Damage->Apoptotic_Pathways activates Apoptotic_Pathways->Apoptosis cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound, Cisplatin, or combination B->C D Incubate for 24h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H cluster_workflow Apoptosis Assay Workflow A Seed and treat cells in 6-well plates B Harvest adherent and floating cells A->B C Wash cells with PBS B->C D Resuspend in Annexin V buffer C->D E Add Annexin V-FITC and PI D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G

References

Troubleshooting & Optimization

YM-58483 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-58483 (also known as BTP2). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this potent CRAC channel inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is fresh, high-purity Dimethyl Sulfoxide (DMSO).[1][2][3][4] Ethanol can also be used.[1][3][4][5] It is crucial to use a newly opened bottle of DMSO as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[2][3]

Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as "solvent shift" precipitation, which occurs when a compound soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To resolve this, try the following:

  • Reduce the final concentration: Lowering the final concentration of this compound in your medium may prevent it from exceeding its solubility limit.

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically below 0.5%) to minimize solvent effects on your cells and on compound solubility.

  • Slow, dropwise addition: Add the DMSO stock solution to your aqueous medium very slowly, drop-by-drop, while gently vortexing or swirling the medium. This helps to avoid localized high concentrations of the compound that can trigger immediate precipitation.

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: No, this compound is insoluble in water.[3][5] Attempting to dissolve it directly in aqueous buffers like PBS will be unsuccessful. A concentrated stock solution in an appropriate organic solvent like DMSO must be prepared first.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C or -80°C for long-term stability.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[3]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to aqueous medium. Solvent Shift: The compound is crashing out of solution as it moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment.1. Decrease Final Concentration: Lower the target concentration of this compound in the final working solution. 2. Slow Addition: Add the stock solution dropwise to the medium while gently vortexing. 3. Increase Final Solvent Volume: If your experimental design allows, increasing the total volume of the medium can help to keep the compound in solution.
Cloudiness or precipitate appears in the culture vessel over time (hours/days). Limited Aqueous Stability: The compound may be slowly precipitating out of the aqueous medium over time. Interaction with Media Components: Components in the cell culture medium (e.g., proteins, salts) may be causing the compound to precipitate.1. Prepare Fresh Working Solutions: Prepare the final working solution immediately before use. 2. Test Different Media: If possible, test the solubility of this compound in different types of cell culture media. 3. Consider a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the medium can help to stabilize hydrophobic compounds.
The initial powder does not dissolve completely in DMSO. Poor Quality Solvent: The DMSO may have absorbed moisture, reducing its solvating power. Insufficient Solubilization Energy: The compound may require energy to fully dissolve.1. Use Fresh, Anhydrous DMSO: Always use a new, unopened bottle of high-purity, anhydrous DMSO. 2. Apply Gentle Heat and Sonication: Briefly warm the solution in a water bath (up to ~50°C) and use an ultrasonic bath to aid dissolution.[2] Be cautious with heating to avoid compound degradation.

Quantitative Solubility Data

Solvent Reported Solubility Molar Concentration Source
DMSO125 mg/mL~296.69 mM[2]
DMSO100 mM42.13 mg/mL[1]
DMSO≥90 mg/mL~213.6 mM[5]
DMSO84 mg/mL~199.37 mM[3]
DMSO30 mg/mL~71.2 mM[4]
Ethanol100 mM42.13 mg/mL[1]
Ethanol≥50 mg/mL~118.7 mM[5]
Ethanol42 mg/mL~99.7 mM[3]
Ethanol10 mg/mL~23.7 mM[4]
DMF30 mg/mL~71.2 mM[4]
WaterInsolubleN/A[3][5]

Note: The molecular weight of this compound is 421.32 g/mol .[1][5][]

Experimental Protocol: Preparation of this compound Working Solution

This protocol provides a step-by-step method for preparing a working solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 100 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 23.73 µL of DMSO for a 100 mM solution). d. Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. e. If the powder is not fully dissolved, briefly sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming in a water bath (not exceeding 50°C) can also be applied. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Pre-warm the desired volume of cell culture medium to 37°C. c. Calculate the volume of the stock solution needed to achieve the final desired concentration in your medium. Ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%). d. While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop. e. Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. f. Use the freshly prepared working solution immediately for your experiment.

Visualizing Experimental Workflows

YM58483_Solubility_Troubleshooting cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting start Start: this compound Powder dissolve Dissolve in fresh, anhydrous DMSO start->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution sonicate Apply gentle heat/sonication check_dissolution->sonicate No stock_ready Stock Solution Ready check_dissolution->stock_ready Yes sonicate->dissolve add_to_medium Add dropwise to pre-warmed aqueous medium stock_ready->add_to_medium check_precipitation Precipitation Observed? add_to_medium->check_precipitation working_ready Working Solution Ready check_precipitation->working_ready No troubleshoot Troubleshoot check_precipitation->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc optimize_dmso Optimize final DMSO % troubleshoot->optimize_dmso use_fresh Use freshly prepared solution troubleshoot->use_fresh lower_conc->add_to_medium optimize_dmso->add_to_medium use_fresh->add_to_medium

Caption: Troubleshooting workflow for dissolving this compound.

Signaling_Pathway_Inhibition cluster_cell Cell SOCE Store-Operated Ca2+ Entry (SOCE) CRAC CRAC Channels SOCE->CRAC Ca_influx Sustained Ca2+ Influx CRAC->Ca_influx T_cell_activation T-Cell Activation (e.g., Cytokine Production, Proliferation) Ca_influx->T_cell_activation YM58483 This compound (BTP2) YM58483->CRAC Inhibits

Caption: Mechanism of action of this compound.

References

Navigating YM-58483 in Your Research: A Guide to Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YM-58483 (also known as BTP2) in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you anticipate, identify, and mitigate potential experimental confounders arising from the compound's activity beyond its primary target, the Calcium Release-Activated Ca2+ (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels, which are critical components of store-operated Ca2+ entry (SOCE) in many non-excitable cells.[1][2][3] By blocking CRAC channels, this compound inhibits the sustained influx of calcium into the cell that occurs in response to the depletion of intracellular calcium stores.[4][5] This ultimately suppresses downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to the inhibition of cytokine production (e.g., IL-2, IL-4, IL-5) and T-cell proliferation.[1][6][7][8][9]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for CRAC channels, it has been documented to interact with other cellular targets, which can lead to off-target effects in your experiments. The most notable off-target activities include:

  • Inhibition of TRP Channels: this compound has been shown to inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC5, with a potency similar to its inhibition of CRAC channels.[1][10]

  • Modulation of mTORC1 Signaling: In some cancer cell lines, this compound has been observed to inhibit the mTORC1 signaling pathway, leading to a decrease in the expression of the anti-apoptotic protein Mcl-1.[11]

  • Facilitation of TRPM4 Channels: There is evidence to suggest that this compound may facilitate the activity of the TRPM4 channel.[1]

Q3: How can I minimize the risk of observing off-target effects in my experiments?

Minimizing off-target effects is crucial for data integrity.[12] Consider the following strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect (CRAC channel inhibition) in your specific cell type.

  • Employ Orthogonal Approaches: Use structurally and mechanistically different CRAC channel inhibitors to confirm that the observed phenotype is due to CRAC channel blockade and not an off-target effect of this compound.

  • Utilize Genetic Controls: When possible, use siRNA or CRISPR/Cas9 to knock down the expression of the intended target (e.g., Orai1, a key component of the CRAC channel) to validate the pharmacological findings.

  • Perform Counter-Screens: If you suspect an off-target effect on a specific pathway (e.g., TRPC3 or mTORC1), conduct experiments to directly assess the activity of that pathway in the presence of this compound.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype not readily explained by CRAC channel inhibition.

  • Possible Cause: This could be due to one of the known off-target effects of this compound, such as inhibition of TRPC3/5 channels or modulation of the mTORC1 pathway.[1][10][11]

  • Troubleshooting Steps:

    • Review the Literature: Check if the observed phenotype has been previously associated with the inhibition of TRPC channels or mTORC1 signaling in your cell type.

    • Assess Off-Target Pathway Activity: Design experiments to directly measure the activity of suspected off-target pathways. For example, you can measure TRPC3-mediated currents or the phosphorylation status of mTORC1 downstream targets like p70S6K and 4E-BP1.[11]

    • Compare with Other Inhibitors: Test whether other CRAC channel inhibitors with different chemical scaffolds produce the same phenotype.

Issue 2: Inconsistent results between different cell types.

  • Possible Cause: The expression levels of the on-target (CRAC channels) and off-target proteins (e.g., TRPC3, TRPC5) can vary significantly between cell types, leading to different sensitivities to this compound.[12]

  • Troubleshooting Steps:

    • Profile Protein Expression: Use techniques like qPCR or Western blotting to determine the relative expression levels of Orai1, STIM1, TRPC3, and TRPC5 in the cell lines you are using.

    • Titrate this compound Concentration: Perform a careful dose-response analysis for each cell type to establish the optimal concentration that maximizes on-target effects while minimizing off-target interactions.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound for its primary and off-target activities.

Target/ProcessIC50Cell TypeReference
On-Target Activity
CRAC Channel (Store-Operated Ca2+ Influx)~100 nMJurkat T cells[4][9]
CRAC Channel (Store-Operated Ca2+ Influx)0.1 - 0.3 µMHEK293, DT40 B cells, A7r5[10]
IL-2 Production~100 nMT cells[6]
IL-4 & IL-5 Production~100 nMMurine Th2 T cell clone[6]
T-cell Proliferation (MLR)330 nMMouse spleen cells[7]
Off-Target Activity
TRPC3 Channel<0.3 µMHEK293 cells[10]
TRPC5 Channel~0.3 µMHEK293 cells[10]

Key Experimental Protocols

Protocol 1: Measurement of Store-Operated Ca2+ Entry (SOCE)

This protocol is adapted from methodologies used to characterize this compound's effect on Ca2+ influx.[11]

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Perfuse the cells with a Ca2+-free buffer and record the baseline fluorescence ratio.

  • Store Depletion: Induce the depletion of intracellular calcium stores by adding a SERCA pump inhibitor, such as thapsigargin (e.g., 2 µM), to the Ca2+-free buffer.

  • This compound Incubation: After store depletion, incubate the cells with the desired concentration of this compound for a sufficient period (e.g., 10-30 minutes).

  • Ca2+ Re-addition: Reintroduce a buffer containing a physiological concentration of Ca2+ (e.g., 2 mM) and record the subsequent rise in the intracellular Ca2+ concentration.

  • Data Analysis: The magnitude and rate of the Ca2+ rise after re-addition are indicative of SOCE. Compare the results from this compound-treated cells with vehicle-treated controls.

Protocol 2: Assessment of NF-AT Activation by Western Blot

This protocol is based on the methods used to demonstrate this compound's impact on T-cell activation.[1]

  • Cell Treatment: Pre-incubate Jurkat T cells (1x10^7 cells/ml) with varying concentrations of this compound for 30 minutes at 37°C.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist, such as ionomycin (1 µM) or anti-CD3 antibody, for 30 minutes at 37°C to induce NF-AT activation.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in a suitable lysis buffer (e.g., Triton X-100 based).

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the dephosphorylated (active) form of NF-AT (e.g., anti-NF-ATc2).

  • Analysis: Compare the levels of activated NF-AT in this compound-treated samples to stimulated and unstimulated controls.

Visualizing Signaling Pathways and Workflows

On_Target_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC CRAC_Channel CRAC Channel (Orai1) Ca2+ Ca2+ CRAC_Channel->Ca2+ Ca2+ influx YM58483 This compound YM58483->CRAC_Channel IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R Calcineurin Calcineurin Ca2+->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression translocates to nucleus ER_Ca_Store ER Ca2+ Store STIM1 STIM1 ER_Ca_Store->STIM1 senses depletion IP3R->ER_Ca_Store releases Ca2+ STIM1->CRAC_Channel activates

Caption: On-target signaling pathway of this compound.

Off_Target_Signaling_Pathways cluster_membrane_trpc Plasma Membrane cluster_cytosol_trpc Cytosol cluster_membrane_mtor cluster_cytosol_mtor TRPC3_5 TRPC3/5 Channels Ca2+_TRPC Ca2+ Influx TRPC3_5->Ca2+_TRPC YM58483 This compound YM58483->TRPC3_5 mTORC1 mTORC1 YM58483->mTORC1 inhibits Mcl1 Mcl-1 Expression mTORC1->Mcl1 downregulates Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Off_Targets Is Phenotype Consistent with CRAC Inhibition? Dose_Response->Check_Off_Targets On_Target Likely On-Target Effect Check_Off_Targets->On_Target Yes Off_Target_Hypothesis Hypothesize Off-Target (e.g., TRPC3, mTORC1) Check_Off_Targets->Off_Target_Hypothesis No Test_Off_Target Directly Assay Off-Target Pathway Off_Target_Hypothesis->Test_Off_Target Use_Orthogonal_Tool Use Different CRAC Inhibitor or Genetic Knockdown Off_Target_Hypothesis->Use_Orthogonal_Tool Re-evaluate Re-evaluate Hypothesis Test_Off_Target->Re-evaluate Compare_Results Phenotype Replicated? Use_Orthogonal_Tool->Compare_Results Compare_Results->On_Target Yes Confirmed_Off_Target Confirmed Off-Target Effect Compare_Results->Confirmed_Off_Target No

References

Troubleshooting YM-58483 instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-58483. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE).[1][2][3] It functions by blocking calcium release-activated calcium (CRAC) channels, which are crucial for the activation of non-excitable cells like lymphocytes.[1][2][3] This inhibition of calcium influx leads to immunosuppressive and anti-inflammatory effects by suppressing cytokine production and T-cell proliferation.[1][2][3]

Q2: What are the common signs of this compound instability in culture media?

A2: The most common sign of this compound instability in aqueous-based culture media is precipitation. This can manifest as visible particulate matter, cloudiness in the media, or a thin film at the bottom of the culture vessel. This precipitation indicates that the compound is coming out of solution, leading to a decrease in its effective concentration and potentially causing experimental variability.

Q3: What are the primary causes of this compound precipitation in cell culture?

A3: this compound is a hydrophobic molecule with limited aqueous solubility.[4] Precipitation is often triggered by:

  • High Concentration: Exceeding the solubility limit of this compound in the specific culture medium.

  • Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.

  • Temperature Fluctuations: Adding a cold stock solution to warm media can decrease solubility. Similarly, storing media containing this compound at lower temperatures can promote precipitation.

  • pH Shifts: Although this compound's activity appears stable between pH 6.0 and 8.0, significant deviations from the optimal physiological pH of the culture medium (typically 7.2-7.4) could potentially affect its solubility.

  • Interaction with Media Components: While not extensively documented for this compound, hydrophobic compounds can sometimes interact with salts, proteins (like those in fetal bovine serum), or other components in the media, leading to precipitation.

Q4: How should I prepare and store this compound stock solutions?

A4: To ensure the stability of your this compound, follow these storage and handling guidelines.

ParameterRecommendationRationale
Stock Solution Solvent High-purity, anhydrous DMSO or EthanolThis compound is readily soluble in these organic solvents. Using anhydrous solvents minimizes the introduction of water, which can promote precipitation.
Stock Solution Concentration 10-50 mMPreparing a concentrated stock allows for smaller volumes to be added to the culture media, minimizing the final solvent concentration.
Storage of Solid Compound Store at -20°C under desiccating conditions.Protects the compound from degradation due to moisture and temperature. Can be stored for up to 12 months under these conditions.[5]
Storage of Stock Solutions Aliquot into single-use volumes and store at -20°C or -80°C.Aliquoting prevents repeated freeze-thaw cycles which can lead to degradation and precipitation. Stored properly, stock solutions can be stable for extended periods.[3]

Troubleshooting Guide: this compound Instability and Precipitation

This guide provides a step-by-step approach to diagnose and resolve issues with this compound instability in your cell culture experiments.

Problem: I observe precipitation immediately after adding this compound to my culture medium.

This is likely due to "solvent shock" or exceeding the compound's solubility limit.

A Immediate Precipitation Observed B Was the final DMSO concentration >0.5%? A->B C Reduce DMSO concentration by preparing a more concentrated stock or using serial dilutions. B->C Yes D Was the this compound stock added directly to the full volume of media? B->D No H Issue Resolved C->H E Use a stepwise dilution method. Add the stock to a small volume of media first, mix well, then add to the final volume. D->E Yes F Is the final concentration of this compound high? D->F No E->H G Perform a dose-response experiment to determine the maximum soluble concentration with a biological effect. F->G Yes F->H No G->H A Precipitation After Incubation B Is the incubator temperature stable and is evaporation being minimized? A->B C Ensure proper incubator function and humidity to prevent media concentration. B->C No D Are you working in low-serum or serum-free conditions? B->D Yes J Issue Resolved C->J E Consider adding a low percentage of BSA (e.g., 0.1-0.5%) to help solubilize the compound. D->E Yes F Is the media pH stable? D->F No E->J G Verify media buffering capacity and incubator CO2 levels. F->G No H Is the compound potentially light-sensitive? F->H Yes G->J I Protect plates from direct light exposure. H->I Yes H->J No I->J A High-Concentration Stock (10-50 mM in DMSO) C Intermediate Dilution A->C B Small Volume of Pre-warmed Media B->C E Final Working Solution C->E D Remaining Pre-warmed Media D->E cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum Orai1 Orai1 (CRAC Channel) Ca_influx Ca²⁺ Influx Orai1->Ca_influx PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 STIM1 STIM1 STIM1->Orai1 activates Ca_store Ca²⁺ Store (Low) Ca_store->STIM1 activates Receptor Cell Surface Receptor Receptor->PLC Agonist Agonist Agonist->Receptor IP3->Ca_store triggers release Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream YM58483 This compound YM58483->Orai1 inhibits

References

YM-58483 Technical Support Center: Optimizing Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound for achieving maximal inhibition of store-operated Ca2+ entry (SOCE).

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to achieve maximal inhibition?

A1: The optimal incubation time for this compound is highly dependent on the specific experimental setup, including the cell type, the assay being performed, and the concentration of the inhibitor. While there is no single universal incubation time, a pre-incubation period of 15-30 minutes is a common starting point for many in vitro assays, such as calcium imaging and electrophysiology. For instance, a 20-minute pre-incubation with 10 µM this compound has been used effectively in RBL-1 cells for electrophysiological recordings.[1] However, for some applications, longer incubation times may be necessary to achieve maximal, steady-state inhibition. It is crucial to empirically determine the optimal incubation time for your specific experimental conditions.

Q2: What is the recommended concentration range for this compound?

A2: this compound is a potent inhibitor with a reported IC₅₀ of approximately 100 nM for the inhibition of thapsigargin-induced sustained Ca²⁺ influx.[2][3][4] For most cell-based assays, a concentration range of 1-10 µM is commonly used. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol. For stock solutions, dissolve the compound in 100% DMSO to a concentration of 10-100 mM. Store the stock solution at -20°C for long-term storage. When preparing working solutions, dilute the DMSO stock in your aqueous experimental buffer. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: What are the known off-target effects of this compound?

A4: While this compound is considered a selective CRAC channel inhibitor, like many small molecule inhibitors, it may exhibit off-target effects at higher concentrations or in certain contexts. It is important to include appropriate controls in your experiments. Consider using a structurally distinct CRAC channel inhibitor as a positive control and performing experiments in CRAC channel knockout/knockdown cells (if available) to confirm that the observed effects are specifically due to CRAC channel inhibition.

Q5: Is this compound stable in cell culture media?

A5: The stability of this compound in cell culture media over long incubation periods should be considered, especially for multi-day assays like T-cell proliferation. While specific stability data in various media is not extensively published, it is good practice to refresh the media with a fresh dilution of the inhibitor for long-term experiments if stability is a concern.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Sub-optimal or no inhibition of Ca²⁺ influx Insufficient incubation time: The inhibitor may not have had enough time to bind to the CRAC channels.Increase the pre-incubation time with this compound. A time-course experiment (e.g., 15, 30, 60 minutes) is recommended to determine the optimal duration.
Inadequate concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.Perform a dose-response curve to identify the optimal inhibitory concentration.
Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound. Aliquot stock solutions to minimize freeze-thaw cycles.
Cellular resistance or low CRAC channel expression: The cell line being used may have low expression of CRAC channels or mechanisms of resistance.Confirm CRAC channel expression and function in your cell line using positive controls (e.g., thapsigargin to induce SOCE). Consider using a different cell line with well-characterized CRAC channel activity.
High background signal or unexpected cellular responses Off-target effects: At high concentrations, this compound may have off-target effects.Lower the concentration of this compound. Include a negative control (vehicle only) and a positive control with a known, specific CRAC channel activator.
Solvent (DMSO) toxicity: The final concentration of DMSO in the experiment may be too high.Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).
Variability between experiments Inconsistent incubation time or temperature: Variations in incubation parameters can lead to inconsistent results.Standardize the incubation time and temperature for all experiments. Use a temperature-controlled incubator.
Cell passage number and health: High passage number or unhealthy cells can respond differently.Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Data Presentation

Table 1: Recommended Starting Incubation Times and Concentrations for this compound in Various Assays

Assay TypeCell Type ExampleRecommended Pre-incubation TimeRecommended ConcentrationReference
Calcium Imaging Jurkat T-cells, HEK29315 - 30 minutes1 - 10 µMGeneral Practice
Electrophysiology RBL-1 cells~20 minutes10 µM[1]
T-cell Proliferation Assay Human PBMCs30 - 60 minutes (pre-stimulation)100 nM - 1 µMGeneral Practice
Cytokine Release Assay Human PBMCs30 - 60 minutes (pre-stimulation)100 nM - 1 µMGeneral Practice

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental system.

Experimental Protocols

Protocol 1: Calcium Imaging Assay to Determine Optimal this compound Incubation Time

This protocol describes a method to determine the optimal pre-incubation time of this compound for inhibiting store-operated calcium entry (SOCE) using a fluorescent calcium indicator.

Materials:

  • Cells of interest (e.g., Jurkat T-cells)

  • Cell culture medium

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin

  • This compound

  • DMSO

Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS with Ca²⁺.

    • Remove the culture medium from the cells and wash once with HBSS with Ca²⁺.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS with Ca²⁺ to remove excess dye and allow for de-esterification for 15-30 minutes.

  • This compound Incubation Time-Course:

    • Prepare different dilutions of this compound in HBSS without Ca²⁺.

    • Divide the dye-loaded cells into different groups for each pre-incubation time point (e.g., 0, 5, 15, 30, 60 minutes).

    • For each group, replace the buffer with the corresponding this compound solution and incubate for the designated time at room temperature in the dark. Include a vehicle control (DMSO) group.

  • Measurement of SOCE:

    • Place the dish on the fluorescence microscope.

    • Perfuse the cells with HBSS without Ca²⁺ to establish a baseline fluorescence.

    • Add thapsigargin (e.g., 1-2 µM) in Ca²⁺-free HBSS to deplete intracellular calcium stores, leading to a transient increase in intracellular Ca²⁺.

    • Once the Ca²⁺ levels return to baseline, perfuse the cells with HBSS containing Ca²⁺ (e.g., 2 mM) to induce SOCE.

    • Record the fluorescence intensity throughout the experiment.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon the addition of extracellular Ca²⁺ to quantify the magnitude of SOCE.

    • Compare the SOCE in the this compound treated groups to the vehicle control group for each incubation time point.

    • Plot the percentage of inhibition as a function of incubation time to determine the optimal duration for maximal inhibition.

Mandatory Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) Ca2+ bound STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active ORAI1_closed ORAI1 (closed) STIM1_active->ORAI1_closed Activation Ca_Store Ca2+ Store Ca_Store->STIM1_inactive Store Depletion ORAI1_open CRAC Channel (open) ORAI1_closed->ORAI1_open Ca_influx Ca2+ Influx ORAI1_open->Ca_influx Agonist Agonist Receptor Receptor Agonist->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3 Receptor IP3->IP3R IP3R->Ca_Store Ca2+ release Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream YM58483 This compound YM58483->ORAI1_open Inhibition

Caption: CRAC Channel Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Cell_Culture 1. Culture Cells Dye_Loading 2. Load with Ca2+ Indicator Cell_Culture->Dye_Loading YM58483_Incubation 3. Pre-incubate with this compound (Time-course) Dye_Loading->YM58483_Incubation Vehicle_Control 3a. Incubate with Vehicle Dye_Loading->Vehicle_Control Store_Depletion 4. Deplete Ca2+ Stores (e.g., Thapsigargin) YM58483_Incubation->Store_Depletion Vehicle_Control->Store_Depletion SOCE_Induction 5. Induce SOCE (Add extracellular Ca2+) Store_Depletion->SOCE_Induction Data_Acquisition 6. Record Fluorescence SOCE_Induction->Data_Acquisition Quantification 7. Quantify SOCE Data_Acquisition->Quantification Comparison 8. Compare Inhibition Quantification->Comparison Optimization 9. Determine Optimal Time Comparison->Optimization

Caption: Workflow for Optimizing this compound Incubation Time.

Troubleshooting_Tree Start Sub-optimal Inhibition Observed Check_Incubation Was pre-incubation time sufficient? Start->Check_Incubation Increase_Time Increase pre-incubation time (e.g., 30-60 min) Check_Incubation->Increase_Time No Check_Concentration Is the this compound concentration optimal? Check_Incubation->Check_Concentration Yes Increase_Time->Check_Concentration Dose_Response Perform a dose-response curve (100 nM - 10 µM) Check_Concentration->Dose_Response No Check_Compound Is the compound stock viable? Check_Concentration->Check_Compound Yes Dose_Response->Check_Compound Fresh_Stock Prepare fresh this compound stock Check_Compound->Fresh_Stock No Check_Cells Are cells healthy and expressing CRAC channels? Check_Compound->Check_Cells Yes Fresh_Stock->Check_Cells Validate_Cells Validate cell health and CRAC function using positive controls Check_Cells->Validate_Cells Unsure Success Inhibition Optimized Check_Cells->Success Yes Validate_Cells->Success

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: YM-58483 Cytotoxicity Assessment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing YM-58483 in primary cell cultures. The information is designed to address specific issues that may be encountered during the experimental assessment of its cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca2+ entry (SOCE).[1][2] It specifically targets and blocks Calcium Release-Activated Calcium (CRAC) channels. This inhibition of Ca2+ influx prevents the activation of non-excitable cells, most notably T lymphocytes, leading to immunosuppressive and anti-inflammatory effects.[1][3] The half-maximal inhibitory concentration (IC50) for CRAC channel inhibition is approximately 100 nM.[1]

Q2: Is this compound expected to be cytotoxic to primary cells?

The primary effect of this compound at its effective concentration for CRAC channel inhibition is cytostatic (inhibition of proliferation) rather than cytotoxic (direct cell killing), particularly in immune cells like T lymphocytes.[2][3] However, at higher concentrations or with prolonged exposure, off-target effects or disruption of essential calcium-dependent signaling could potentially lead to cytotoxicity. It is crucial to perform a dose-response experiment to determine the specific cytotoxic concentration (CC50) in your primary cell type of interest.

Q3: What are the typical signs of cytotoxicity I should look for in my primary cell cultures?

Signs of cytotoxicity can include:

  • A significant decrease in cell viability as measured by assays such as MTT, MTS, or ATP-based luminescence assays.[4]

  • Increased plasma membrane permeability, detectable with dyes like propidium iodide (PI) or trypan blue.

  • Morphological changes such as cell shrinkage, rounding, detachment from the culture surface (for adherent cells), and the appearance of apoptotic bodies.

  • Activation of apoptotic pathways, which can be measured by Annexin V staining or caspase activity assays.[5]

Q4: How do I differentiate between a cytostatic and a cytotoxic effect of this compound?

To distinguish between cytostatic and cytotoxic effects, you can employ the following strategies:

  • Cell Proliferation Assays: Use assays that measure cell proliferation, such as CFSE or BrdU incorporation assays, in conjunction with viability assays. A cytostatic effect will show a decrease in proliferation without a significant change in the percentage of dead cells.

  • Apoptosis and Necrosis Assays: Utilize Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] A cytotoxic compound will lead to an increase in apoptotic and/or necrotic cell populations.

  • Cell Cycle Analysis: Analyze the cell cycle distribution of your primary cells using flow cytometry. A cytostatic agent may cause cell cycle arrest at a specific phase.

Troubleshooting Guides

Guide 1: Unexpected High Cytotoxicity Observed

Problem: You observe a high level of cell death in your primary cell cultures after treatment with this compound at concentrations where you expect to see only CRAC channel inhibition.

Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific primary cells. Run a solvent-only control to verify.
High Compound Concentration Perform a wide-range dose-response experiment to determine the CC50. Start with concentrations well below the reported IC50 for CRAC channel inhibition (e.g., starting from 1 nM) and extend to high micromolar ranges.
Prolonged Exposure Time Reduce the incubation time. Cytotoxicity can be time-dependent. A shorter exposure may be sufficient to observe the desired pharmacological effect without inducing significant cell death.
Primary Cell Health Ensure your primary cells are healthy and have a high viability (>95%) before starting the experiment. Use cells at a low passage number, as primary cells have a limited lifespan in culture.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Confirm your results with an alternative cytotoxicity assay based on a different principle (e.g., LDH release or ATP measurement).
Guide 2: Inconsistent Cytotoxicity Results Between Experiments

Problem: You are observing high variability in cytotoxicity measurements from one experiment to the next.

Possible Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and a consistent seeding protocol. Variations in cell number can significantly affect the results of viability assays.
Variability in Primary Cell Donors If using primary cells from different donors, be aware that there can be significant donor-to-donor variability in sensitivity to compounds. If possible, use cells from the same donor for a set of experiments or pool cells from multiple donors.
Compound Stability Prepare fresh stock solutions of this compound for each experiment. The compound may degrade over time in solution.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of your culture plates, fill the outer wells with sterile PBS or media without cells.

Quantitative Data Summary

The following table provides a hypothetical representation of data from a dose-response experiment to determine the effective concentration (EC50) for T-cell proliferation inhibition and the cytotoxic concentration (CC50) of this compound in primary human T-lymphocytes.

This compound Conc. (µM)% T-Cell Proliferation Inhibition (72h)% Cell Viability (72h)
0 (Vehicle)0 ± 0100 ± 3.2
0.0125 ± 4.198 ± 2.5
0.185 ± 5.697 ± 3.1
198 ± 2.395 ± 4.0
1099 ± 1.880 ± 6.2
50100 ± 045 ± 7.8
100100 ± 015 ± 5.5

Note: This data is for illustrative purposes only and should be experimentally determined for your specific primary cell type and assay conditions.

Experimental Protocols

Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is suitable for distinguishing between viable, apoptotic, and necrotic cells in suspension cultures, such as primary lymphocytes.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your primary cells by treating them with various concentrations of this compound for the desired duration. Include an untreated control.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of Propidium Iodide.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Caspase-3 Colorimetric Assay

This protocol measures the activity of caspase-3, an key executioner caspase in apoptosis.

Materials:

  • Caspase-3 Assay Kit (Colorimetric) (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Treat primary cells with this compound to induce apoptosis.

  • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • To a 96-well plate, add 50 µL of 2X Reaction Buffer (with 10 mM DTT) to each well containing 50-200 µg of protein lysate.

  • Add 5 µL of the 4 mM DEVD-pNA substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the level of the untreated control.

Visualizations

YM58483_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1 STIM1 ER_Ca->STIM1 Depletion CRAC_channel CRAC Channel (ORAI1) Ca_influx CRAC_channel->Ca_influx STIM1->CRAC_channel Activates NFAT_activation NFAT Activation Ca_influx->NFAT_activation Increased intracellular Ca2+ Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression YM58483 This compound YM58483->CRAC_channel Inhibits

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow start Start: Prepare Primary Cell Suspension seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent incubate->add_reagent measure Measure Signal (e.g., Absorbance, Luminescence) add_reagent->measure analyze Analyze Data (Calculate % Viability, Determine CC50) measure->analyze end End analyze->end

Caption: Experimental workflow for cytotoxicity assessment.

Troubleshooting_Tree start Unexpected Cytotoxicity with this compound check_solvent Is Solvent Control Showing Toxicity? start->check_solvent check_dose Is Dose-Response Curve Performed? check_solvent->check_dose No solution_solvent Optimize Solvent Concentration check_solvent->solution_solvent Yes check_cells Are Pre-treatment Cells Healthy? check_dose->check_cells Yes solution_dose Perform Wide-Range Dose-Response check_dose->solution_dose No check_assay Is there Potential Assay Interference? check_cells->check_assay Yes solution_cells Improve Cell Culture Technique check_cells->solution_cells No solution_assay Use an Orthogonal Cytotoxicity Assay check_assay->solution_assay Yes end Problem Resolved check_assay->end No solution_solvent->end solution_dose->end solution_cells->end solution_assay->end

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

How to minimize YM-58483 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively use YM-58483 and minimize its precipitation in aqueous solutions.

Troubleshooting Guide: Minimizing this compound Precipitation

Q1: I'm observing precipitation after dissolving this compound in an aqueous buffer. What are the initial steps to resolve this?

A1: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility.[1] Here are the initial troubleshooting steps:

  • Gentle Heating: Warm the solution to 37°C. This can often help dissolve small amounts of precipitate.

  • Sonication: Use a sonicator bath to aid in the dissolution process.[2]

  • pH Adjustment: The solubility of this compound can be pH-dependent. Although specific data on the effect of pH on this compound solubility is limited, you can try adjusting the pH of your buffer to see if it improves solubility. It is recommended to test this on a small aliquot first.

Q2: My stock solution of this compound in an organic solvent is showing precipitation after being stored. What should I do?

A2: this compound is soluble in organic solvents like DMSO and ethanol.[3] If you observe precipitation in a stock solution stored at low temperatures, it is likely due to the compound coming out of solution upon freezing.

  • Re-dissolving: Before use, allow the stock solution to warm to room temperature and then vortex or sonicate until the precipitate is fully dissolved.

  • Storage Conditions: Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage, -20°C or -80°C is recommended.[2][4]

Q3: I am preparing a working solution by diluting a DMSO stock of this compound into my aqueous cell culture medium, and it's precipitating immediately.

A3: This is a common problem when diluting a compound from a high-concentration organic stock into an aqueous medium. The rapid change in solvent polarity causes the compound to crash out of solution.

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try working with a lower final concentration.

  • Use of Surfactants or Co-solvents: For in vivo studies, formulations with co-solvents and surfactants are recommended to improve solubility.[2] You can adapt these principles for in vitro work by including a low, non-toxic concentration of a surfactant like Tween-80 or a co-solvent like PEG300 in your final aqueous solution. Always perform vehicle controls to ensure the additives do not affect your experimental results.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous buffer that contains a surfactant, vortex well, and then add this intermediate dilution to the final volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing high-concentration stock solutions of this compound.[1][3]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies depending on the solvent. The following table summarizes the reported solubility data:

SolventSolubility
DMSO≥90 mg/mL[1], ~84 mg/mL[5], 100 mM (~42.13 mg/mL), 30 mg/mL[3]
Ethanol≥50 mg/mL[1], ~42 mg/mL[5], 100 mM (~42.13 mg/mL), 10 mg/mL[3]
DMF30 mg/mL[3]
WaterInsoluble[1][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.93 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.93 mM)[2]

Q3: Are there established protocols for preparing this compound for in vivo studies?

A3: Yes, for in vivo experiments, specific formulations are recommended to ensure solubility and bioavailability. Here are two examples:[2]

  • Protocol 1 (Aqueous-based):

    • Start with a 10% DMSO solution.

    • Add 40% PEG300.

    • Add 5% Tween-80.

    • Finally, add 45% saline. This method yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

  • Protocol 2 (Oil-based):

    • Start with a 10% DMSO solution.

    • Add 90% Corn Oil. This also results in a clear solution with a solubility of at least 2.5 mg/mL.[2]

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2]

Q4: How should I store this compound?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5][6] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[2][5][6]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 421.32 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.21 mg of this compound.

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C.

Visualizations

YM58483_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum CRAC CRAC Channel (Orai1) Ca_influx Ca2+ Influx CRAC->Ca_influx Mediates STIM1 STIM1 STIM1->CRAC Activates Ca_ER Ca2+ Ca_ER->STIM1 Activates Thapsigargin Thapsigargin Thapsigargin->Ca_ER Depletes YM58483 This compound YM58483->CRAC Inhibits Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., IL-2) Nucleus->Gene_Expression Promotes

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Solution Check_Concentration Is the final concentration too high? Start->Check_Concentration Initial_Steps Apply gentle heat (37°C) and/or sonication Check_Concentration->Initial_Steps No Failure Precipitation persists. Re-evaluate experimental design. Check_Concentration->Failure Yes, lower concentration Reassess Is precipitation still present? Initial_Steps->Reassess Consider_Formulation Use co-solvents (PEG300) or surfactants (Tween-80) Reassess->Consider_Formulation Yes Success Solution is clear. Proceed with experiment. Reassess->Success No Consider_Formulation->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Navigating YM-58483 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability and challenges encountered in experiments utilizing YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE). By offering detailed protocols and insights into potential pitfalls, this guide aims to enhance the reproducibility and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of store-operated Ca2+ entry (SOCE).[1] It specifically blocks the Ca2+ release-activated Ca2+ (CRAC) channels, which are composed of STIM (stromal interaction molecule) and Orai proteins.[2] Following the depletion of intracellular calcium stores, STIM proteins in the endoplasmic reticulum sense the low Ca2+ levels and translocate to the plasma membrane to activate Orai channels, leading to Ca2+ influx. This compound interferes with this process, thereby inhibiting sustained Ca2+ entry into the cell.[3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[1][2] For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for shorter periods, but it is advisable to prepare fresh dilutions for each experiment to avoid degradation and ensure potency.

Q3: What is a typical working concentration for this compound in in vitro experiments?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common starting point for inhibiting thapsigargin-induced sustained Ca2+ influx is in the range of 100 nM, which is its reported IC50 value in Jurkat T cells.[1][3] For other cellular effects, such as inhibition of cytokine production or cell proliferation, IC50 values can range from the low nanomolar to the micromolar range.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: I am not observing any effect of this compound in my experiment. What could be the reason?

A4: There are several potential reasons for a lack of effect. One possibility is that the biological process you are studying is not dependent on SOCE.[1] Other factors could include suboptimal compound concentration, degradation of the compound due to improper storage or handling, or issues with the experimental protocol itself. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.

Troubleshooting Guide

Variability in experimental outcomes with this compound can arise from several factors, ranging from compound handling to complex cellular responses. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: No or Reduced Inhibition of Calcium Influx
Potential Cause Recommended Action
Compound Degradation Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. IC50 values can vary between cell lines.[6]
Incorrect Experimental Protocol Ensure that the timing of this compound pre-incubation is sufficient. A pre-incubation time of 15-30 minutes before store depletion is typically recommended. Verify the functionality of your store-depleting agent (e.g., thapsigargin).
Low SOCE Activity in Cell Line Confirm that your cell line exhibits robust store-operated calcium entry. Some cell lines may have very low levels of STIM/Orai expression.
Cell Type Specificity The efficacy of this compound can differ between cell types.[6] Consider the expression levels of CRAC channel components and other relevant signaling proteins in your cells.
Problem 2: Inconsistent or Variable Results Between Experiments
Potential Cause Recommended Action
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media conditions. Changes in cell state can alter signaling responses.
Variability in Compound Dilution Prepare fresh serial dilutions from a new stock aliquot for each experiment to ensure accurate and consistent final concentrations.
Fluctuations in Experimental Parameters Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions.
Calcium Imaging Artifacts Issues such as unstable baseline fluorescence, dye leakage, or phototoxicity can lead to variability.[7] Optimize dye loading conditions and minimize light exposure.
Problem 3: Suspected Off-Target Effects

This compound is a selective CRAC channel inhibitor, but off-target effects have been reported, particularly at higher concentrations.

Potential Off-Target Reported Effect Mitigation Strategy
TRPC Channels This compound has been shown to inhibit some members of the Transient Receptor Potential Canonical (TRPC) channel family.[8]Use the lowest effective concentration of this compound. If TRPC channel involvement is suspected, use more specific TRPC inhibitors as controls.
Ryanodine Receptors (RyRs) At higher concentrations, this compound (BTP2) has been reported to affect ryanodine receptor function, which could alter intracellular calcium release from the sarcoplasmic/endoplasmic reticulum.Carefully control the concentration of this compound and consider using structurally different SOCE inhibitors to confirm that the observed effects are specific to CRAC channel inhibition.

Experimental Protocols

Protocol: Thapsigargin-Induced Store-Operated Calcium Entry Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of this compound on SOCE using a fluorescent calcium indicator.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluo-4 AM or Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+ (Ca2+-containing buffer)

  • HBSS without Ca2+ and Mg2+, supplemented with 1 mM EGTA (Ca2+-free buffer)

  • Thapsigargin (TG)

  • This compound

  • Ionomycin (positive control)

  • Fluorescence microscope or plate reader capable of kinetic measurements

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium or HBSS.

    • Wash cells once with HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Baseline Measurement:

    • Replace the buffer with Ca2+-free buffer.

    • Acquire a stable baseline fluorescence recording for 2-5 minutes.

  • This compound Incubation:

    • Add the desired concentration of this compound (or vehicle control) to the Ca2+-free buffer and incubate for 15-30 minutes.

  • Store Depletion:

    • Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free buffer to deplete intracellular calcium stores. A transient increase in fluorescence should be observed as Ca2+ is released from the ER. Continue recording until the fluorescence returns to baseline.

  • Measurement of SOCE:

    • Add Ca2+-containing buffer to the cells. A sustained increase in fluorescence indicates store-operated calcium entry.

    • In the presence of an effective concentration of this compound, this sustained increase should be significantly reduced compared to the vehicle control.

  • Positive Control:

    • At the end of the experiment, add ionomycin (e.g., 5-10 µM) to determine the maximum fluorescence signal (Fmax).

Data Analysis:

  • Quantify the SOCE response by measuring the peak fluorescence intensity or the area under the curve after the addition of Ca2+-containing buffer.

  • Normalize the data to the baseline fluorescence.

  • Compare the SOCE response in this compound-treated cells to the vehicle-treated control.

Visualizations

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (Ca2+ bound) STIM1_active STIM1 (unbound) STIM1_inactive->STIM1_active Ca2+ dissociation Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Activates Ca_ER Ca2+ Ca_ER->STIM1_inactive Release Orai1_open Orai1 (open) Orai1_closed->Orai1_open Conformational change Ca_cyto Cytosolic Ca2+ Orai1_open->Ca_cyto Ca_ext Extracellular Ca2+ Ca_ext->Orai1_open Influx Thapsigargin Thapsigargin Thapsigargin->Ca_ER Depletes YM58483 This compound YM58483->Orai1_open Inhibits

Caption: Signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.

Troubleshooting_Workflow start Experiment with this compound issue Inconsistent or Negative Results? start->issue check_compound Check Compound Integrity - Fresh stock? - Proper storage? issue->check_compound Yes interpret Interpret Results Carefully issue->interpret No check_protocol Review Experimental Protocol - Correct concentration? - Sufficient pre-incubation? check_compound->check_protocol check_cells Evaluate Cell System - Robust SOCE? - Consistent cell culture? check_protocol->check_cells check_offtarget Consider Off-Target Effects - Use lowest effective dose - Control with other inhibitors check_cells->check_offtarget positive_control Run Positive Control (e.g., Ionomycin) check_offtarget->positive_control optimize Optimize Protocol positive_control->optimize optimize->start

Caption: A logical workflow for troubleshooting inconsistent or negative results in this compound experiments.

References

YM-58483 Technical Support Center: Troubleshooting Off-Target Effects on TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of YM-58483 (also known as BTP2) on Transient Receptor Potential (TRP) channels. This resource is intended to assist researchers in interpreting experimental results and addressing potential complications arising from the compound's activity beyond its primary target, the Calcium Release-Activated Calcium (CRAC) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective blocker of store-operated Ca²⁺ entry (SOCE), primarily targeting Calcium Release-Activated Calcium (CRAC) channels.[1][2] It effectively inhibits CRAC channels with an IC50 value of approximately 100 nM.[2] This action leads to the suppression of downstream signaling pathways, such as the nuclear factor of activated T-cells (NF-AT) pathway, which is crucial for the production of cytokines like IL-2, IL-4, and IL-5 in T lymphocytes.

Q2: What are the known off-target effects of this compound on TRP channels?

While primarily targeting CRAC channels, this compound has been reported to exert off-target effects on several members of the TRP channel family. Notably, it has been shown to inhibit TRPC3 and TRPC5 channels. Conversely, some evidence suggests that this compound and its analogue BTP2 can activate or facilitate the activity of TRPM4 channels.[3]

Q3: Why am I observing unexpected changes in intracellular calcium levels in cells that do not primarily rely on CRAC channels for calcium influx?

This could be due to the off-target effects of this compound on various TRP channels expressed in your cell type. For instance, inhibition of constitutively active or agonist-induced TRPC3 or TRPC5 channels could lead to a decrease in basal or stimulated calcium levels, independent of SOCE. Conversely, activation of TRPM4, a calcium-activated but calcium-impermeable cation channel, can lead to membrane depolarization, which in turn can influence the driving force for calcium entry through other channels or affect the activity of voltage-gated calcium channels.

Q4: My experimental results show a depolarization of the cell membrane upon application of this compound. Is this an expected off-target effect?

Yes, this is a plausible off-target effect. The activation of TRPM4 channels by this compound would lead to an influx of monovalent cations (Na⁺ and K⁺), causing membrane depolarization.[4] This effect is independent of the compound's inhibitory action on CRAC and TRPC channels.

Troubleshooting Guides

Issue 1: Inconsistent inhibition of store-operated calcium entry (SOCE).
Possible Cause Troubleshooting Step
Cell type-dependent expression of TRP channels contributing to SOCE. Profile the expression of TRPC channels (especially TRPC1 and TRPC3) in your cell line. The contribution of these channels to SOCE can vary, and their sensitivity to this compound might differ from that of CRAC channels.
Concentration of this compound is not optimal. Perform a dose-response curve for this compound in your specific cell system to determine the optimal concentration for CRAC channel inhibition while minimizing off-target effects. Start with a concentration range around the known IC50 for CRAC channels (e.g., 10 nM to 1 µM).
Experimental conditions affecting compound stability or activity. Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Verify the pH and composition of your experimental buffers, as these can influence both channel activity and compound efficacy.
Issue 2: Unexpected excitatory effects, such as increased cation influx or membrane depolarization.
Possible Cause Troubleshooting Step
Activation of TRPM4 channels. Use electrophysiology (patch-clamp) to directly measure membrane potential and ion currents. If you observe a non-specific cation current and depolarization, consider using a known TRPM4 inhibitor in conjunction with this compound to see if the excitatory effect is blocked.
Indirect effects due to modulation of other signaling pathways. Investigate downstream signaling pathways that could be affected by changes in ion homeostasis. For example, membrane depolarization can activate voltage-gated ion channels. Use specific blockers for these channels to dissect the observed effects.

Quantitative Data on this compound Activity

Target Reported Action IC50 / EC50 Cell Type / Assay Condition
CRAC Channels Inhibition~100 nMT lymphocytes, thapsigargin-induced Ca²⁺ influx[2]
TRPC1 InhibitionNot specifiedOverexpressed in C2C12 cells
TRPC3 InhibitionNot specified
TRPC5 InhibitionNot specified
TRPM4 Activation/FacilitationNot specified[3]
IL-2, IL-4, IL-5 Production Inhibition~100 - 330 nMT lymphocytes[1][5]
Histamine & Leukotriene Production Inhibition310 - 460 nMRBL-2H3 cells[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Activity

This protocol is designed to measure ion channel activity in response to this compound.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the TRP channel of interest.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture cells expressing the target TRP channel on glass coverslips.

  • Prepare external and internal solutions and filter them.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

  • Establish a stable baseline recording.

  • Perfuse the cell with the desired concentration of this compound in the external solution.

  • Record changes in current amplitude and the current-voltage (I-V) relationship.

  • To test for activation of channels like TRPM4, observe for the development of an inward current at negative potentials and an outward current at positive potentials. For inhibition of channels like TRPC3/5, look for a reduction in the current elicited by a specific agonist.

Calcium Imaging for TRP Channel Activity

This protocol measures changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cells expressing the TRP channel of interest.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Fluorescence microscope with an appropriate filter set and a camera.

  • Image acquisition and analysis software.

  • This compound stock solution.

Procedure:

  • Seed cells on glass-bottom dishes or coverslips.

  • Prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

  • Incubate cells with the loading solution at 37°C for 30-60 minutes.

  • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Mount the dish/coverslip on the microscope stage.

  • Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and measure emission at ~520 nm.

  • If studying agonist-activated TRP channels, first apply the specific agonist to establish a response.

  • After establishing a baseline or a stable agonist-induced response, perfuse the cells with this compound at the desired concentration.

  • Record the changes in fluorescence intensity or ratio over time. A decrease in the calcium signal would suggest inhibition, while an increase might indicate activation of a calcium-permeable channel or indirect effects.

Signaling Pathway Diagrams

SOCE_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus CRAC CRAC Channel Calcineurin Calcineurin CRAC->Calcineurin Ca²⁺ Influx TRPC3 TRPC3 Channel TRPC5 TRPC5 Channel ER_Ca Ca²⁺ Store ER_Ca->CRAC Store Depletion Activates PLC PLC IP3 IP₃ PLC->IP3 IP3->ER_Ca Ca²⁺ Release NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Translocates to Nucleus Receptor Receptor Activation Receptor->PLC YM58483 This compound YM58483->CRAC Inhibits YM58483->TRPC3 Inhibits YM58483->TRPC5 Inhibits

Caption: Intended signaling pathway of this compound action.

TRPM4_Off_Target_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM4 TRPM4 Channel Na_Influx Na⁺ Influx TRPM4->Na_Influx VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Depolarization Membrane Depolarization Depolarization->VGCC Activates YM58483 This compound YM58483->TRPM4 Activates Na_Influx->Depolarization

Caption: Potential off-target signaling via TRPM4 activation.

Experimental_Workflow start Start: Observe Unexpected Cellular Response to this compound q1 Is the effect on intracellular Ca²⁺? start->q1 q2 Is there membrane depolarization? q1->q2 No exp1 Perform Calcium Imaging q1->exp1 Yes exp3 Perform Patch-Clamp (Current-Clamp) q2->exp3 Yes res1 Characterize Ca²⁺ dynamics: - Inhibition - Potentiation - No effect exp1->res1 exp2 Perform Patch-Clamp (Voltage-Clamp) res2 Identify specific ion currents: - Cation influx/efflux - I-V relationship exp2->res2 res3 Measure changes in membrane potential exp3->res3 conclusion Correlate findings to known This compound off-target profile (TRPC3/5 inhibition, TRPM4 activation) res1->conclusion res2->conclusion res3->exp2

References

Determining the effective concentration range of YM-58483

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the effective concentration range of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) and Calcium Release-Activated Ca²⁺ (CRAC) channels.[1][2][3][4] This resource includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of effective concentrations in various models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective blocker of store-operated Ca²⁺ entry (SOCE).[2] It specifically inhibits the Calcium Release-Activated Ca²⁺ (CRAC) channels, which are crucial for the activation of non-excitable cells like lymphocytes.[1][2] By blocking CRAC channels, this compound prevents the sustained influx of calcium into the cell that occurs in response to the depletion of intracellular calcium stores.[1][5] This ultimately suppresses downstream signaling pathways that are dependent on calcium, such as the activation of NFAT (Nuclear Factor of Activated T-cells) and subsequent cytokine production.[2]

Q2: What is a typical starting concentration for in vitro experiments?

A2: A common starting point for in vitro experiments is in the nanomolar (nM) to low micromolar (µM) range. The IC₅₀ for this compound in inhibiting thapsigargin-induced sustained Ca²⁺ influx is approximately 100 nM in Jurkat T cells.[1][2][3] For cytokine production assays, IC₅₀ values are also in the low nM range.[6] It is always recommended to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal concentration.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing for in vivo experiments, it is best to prepare fresh working solutions on the day of use.

Q4: What are the known off-target effects of this compound?

A4: this compound is considered a selective CRAC channel inhibitor.[2] Studies have shown that it does not significantly affect voltage-operated Ca²⁺ channels, K⁺ channels, or Cl⁻ channels at concentrations effective for CRAC channel inhibition.[2] However, like any pharmacological inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.

Q5: Is this compound effective in vivo?

A5: Yes, this compound is orally active and has demonstrated efficacy in various animal models.[3] For example, in mouse models of graft-versus-host disease, oral administration of this compound at doses of 1-30 mg/kg has been shown to inhibit T-cell responses.[7] In models of allergic asthma, doses of 3-30 mg/kg have been effective in reducing airway hyperresponsiveness.

Data Presentation: Effective Concentrations of this compound

In Vitro Effective Concentrations
Cell Line/SystemAssayIC₅₀ / Effective ConcentrationReference
Jurkat T cellsThapsigargin-induced Ca²⁺ influx100 nM[1][2][3]
Jurkat T cellsAnti-CD3 induced Ca²⁺ influx0.03 - 3 µM[2]
Human peripheral blood cellsPhytohemagglutinin-P (PHA)-stimulated IL-5 production125 nM
Human peripheral blood cellsPhytohemagglutinin-P (PHA)-stimulated IL-13 production148 nM
Murine Th2 T cell clone (D10.G4.1)Conalbumin-stimulated IL-4 and IL-5 production~100 nM[6]
RBL-2H3 (rat basophilic leukemia)DNP antigen-induced histamine release460 nM
RBL-2H3 (rat basophilic leukemia)DNP antigen-induced leukotriene production310 nM
One-way mixed lymphocyte reaction (MLR)T cell proliferation330 nM[7]
In Vivo Effective Doses
Animal ModelConditionRoute of AdministrationEffective DoseReference
MouseGraft-versus-host disease (GVHD)Oral (p.o.)1 - 30 mg/kg[7]
MouseDelayed-type hypersensitivity (DTH)Oral (p.o.)1 - 10 mg/kg[7]
Rat (Brown Norway)Antigen-induced airway eosinophil infiltrationOral (p.o.)3 - 30 mg/kg
Guinea PigAntigen-induced bronchoconstrictionOral (p.o.)30 mg/kg
Rat (Spinal Nerve Ligation)Neuropathic PainIntrathecal (i.t.)5 and 10 nmol/L

Experimental Protocols & Troubleshooting

Calcium Influx Assay

Objective: To measure the inhibitory effect of this compound on store-operated calcium entry.

Detailed Methodology:

  • Cell Preparation: Plate cells (e.g., Jurkat T cells or HEK293 cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere if necessary.

  • Dye Loading: Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with a calcium-free buffer (e.g., HBSS) to remove extracellular dye.

  • Compound Incubation: Incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader or a flow cytometer.

  • Store Depletion: Induce depletion of intracellular calcium stores by adding an agent like thapsigargin (a SERCA pump inhibitor) or a specific agonist for your receptor of interest.

  • Calcium Influx Measurement: Immediately after store depletion, add a solution containing extracellular calcium and measure the resulting increase in fluorescence over time. This increase represents the influx of calcium through store-operated channels.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the calcium influx in treated cells to that in vehicle-treated control cells. Calculate the IC₅₀ value from the dose-response curve.

Troubleshooting Guide:

IssuePossible CauseSolution
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough but gentle washing of cells after dye loading.
Cell death leading to dye leakage.Check cell viability. Use a lower concentration of the dye or a shorter loading time.
No or weak calcium influx signal Ineffective store depletion.Confirm the activity of the store-depleting agent (e.g., thapsigargin).
Low expression of CRAC channels in the cell line.Use a cell line known to have robust store-operated calcium entry (e.g., Jurkat, RBL-2H3).
Insufficient extracellular calcium.Ensure the final concentration of calcium in the influx buffer is adequate (typically 1-2 mM).
High variability between wells Uneven cell plating.Ensure a single-cell suspension and proper mixing before plating.
Inconsistent compound addition.Use a multichannel pipette for consistent and simultaneous addition of compounds.
This compound shows no effect Compound degradation.Use freshly prepared solutions. Check the storage conditions of the stock solution.
Incorrect concentration range.Perform a wider dose-response curve, from low nM to high µM.
SOCE is not the primary mechanism in the process being studied.Consider alternative signaling pathways.
T-Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on T-cells.

Detailed Methodology:

  • T-Cell Isolation: Isolate T-cells from peripheral blood (human) or spleen (mouse) using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD3+ T-cells).

  • Labeling (Optional but recommended): Label the T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar dye.

  • Cell Plating: Plate the labeled T-cells in a 96-well round-bottom plate.

  • Stimulation: Stimulate T-cell proliferation using one of the following methods:

    • Plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Phytohemagglutinin (PHA) or Concanavalin A (Con A).

    • In a mixed lymphocyte reaction (MLR) with allogeneic dendritic cells.

  • Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells at the time of stimulation.

  • Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement:

    • CFSE Dilution: Analyze the dilution of the CFSE dye in daughter cells by flow cytometry. Each cell division results in a halving of the fluorescence intensity.

    • Thymidine Incorporation: Add ³H-thymidine for the last 18-24 hours of culture and measure its incorporation into the DNA of proliferating cells using a scintillation counter.

    • Cell Viability/Number Assay: Use a colorimetric or luminescent assay (e.g., MTT, WST-1, or CellTiter-Glo) to measure the number of viable cells.

  • Data Analysis: Determine the inhibitory effect of this compound on T-cell proliferation by comparing the results from treated and untreated stimulated cells.

Troubleshooting Guide:

IssuePossible CauseSolution
Poor T-cell proliferation Suboptimal stimulation.Titrate the concentration of stimulating antibodies or mitogens. Ensure the quality of stimulating agents.
Low cell viability.Handle cells gently during isolation and plating. Ensure the culture medium is fresh and complete.
High background proliferation (unstimulated cells) Contamination of cell culture.Use sterile techniques and check for mycoplasma contamination.
Pre-activated T-cells.Ensure T-cells are in a resting state before stimulation.
Inconsistent results Variation in cell numbers.Accurately count and plate the same number of cells in each well.
Edge effects in the plate.Avoid using the outer wells of the plate or fill them with sterile media.
This compound appears toxic at all concentrations Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, including controls (typically <0.1%).
Compound is cytotoxic to the specific T-cell population.Perform a cell viability assay (e.g., Trypan Blue or Annexin V/PI staining) in parallel to distinguish between anti-proliferative and cytotoxic effects.

Mandatory Visualizations

Signaling Pathway of this compound Action

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum CRAC CRAC Channel (Orai1) Ca_influx Ca2+ Influx CRAC->Ca_influx STIM1_inactive STIM1 (inactive) [Ca2+] STIM1_active STIM1 (active) Oligomerized STIM1_inactive->STIM1_active STIM1_active->CRAC Gating Ca_store Ca2+ Store Agonist Agonist (e.g., Antigen, Thapsigargin) PLC PLC Activation Agonist->PLC IP3 IP3 Production PLC->IP3 IP3R IP3 Receptor IP3->IP3R Ca_release Ca2+ Release IP3R->Ca_release Ca_release->STIM1_inactive Store Depletion Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_dephospho NFAT Dephosphorylation Calcineurin->NFAT_dephospho NFAT_translocation NFAT Nuclear Translocation NFAT_dephospho->NFAT_translocation Gene_expression Gene Expression (e.g., IL-2) NFAT_translocation->Gene_expression YM58483 This compound YM58483->CRAC

Caption: Signaling pathway illustrating the inhibitory action of this compound on CRAC channels.

Experimental Workflow for Determining this compound IC₅₀

G start Start cell_prep Prepare Cell Suspension (e.g., Jurkat cells) start->cell_prep dye_loading Load with Calcium Indicator Dye cell_prep->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash plate_cells Plate Cells in 96-well Plate wash->plate_cells add_ym Add Serial Dilutions of this compound plate_cells->add_ym incubate_ym Incubate with this compound add_ym->incubate_ym baseline Measure Baseline Fluorescence incubate_ym->baseline induce_depletion Induce Store Depletion (e.g., Thapsigargin) baseline->induce_depletion measure_influx Measure Ca2+ Influx induce_depletion->measure_influx analyze Analyze Data and Calculate IC50 measure_influx->analyze end End analyze->end

Caption: Workflow for determining the IC₅₀ of this compound in a calcium influx assay.

References

Technical Support Center: The Impact of Serum Proteins on YM-58483 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the activity of YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of store-operated Ca2+ entry (SOCE).[1][2][3] Its primary target is the Ca2+ release-activated Ca2+ (CRAC) channel, a key component of the SOCE pathway.[1][4] By blocking CRAC channels, this compound prevents the sustained influx of extracellular calcium into the cytoplasm that typically follows the depletion of intracellular calcium stores.[5] This disruption of calcium signaling affects various downstream cellular processes, including the activation of transcription factors like the Nuclear Factor of Activated T-cells (NFAT), and subsequently inhibits the production and release of cytokines such as IL-2, IL-4, and IL-5.[5][6]

Q2: How does the presence of serum proteins, such as albumin, affect the activity of small molecule inhibitors like this compound?

Serum proteins, particularly albumin, can bind to small molecule drugs, effectively reducing the concentration of the free, unbound drug available to interact with its target.[5][7] This phenomenon, known as plasma protein binding, can lead to a decrease in the apparent potency of the inhibitor in in-vitro assays. Consequently, a higher total concentration of the drug may be required to achieve the same level of inhibition in the presence of serum compared to serum-free conditions. The extent of this effect is dependent on the binding affinity of the compound for the serum proteins.

Q3: Is there specific data on the serum protein binding of this compound?

Currently, publicly available literature does not provide specific quantitative data on the percentage of this compound that binds to serum proteins or the exact shift in its IC50 value in the presence of serum. However, it is a common characteristic of small molecule inhibitors to exhibit some degree of serum protein binding. Researchers should assume that the effective concentration of this compound at the target site may be lower in the presence of serum.

Q4: How can I account for the effect of serum proteins in my experiments with this compound?

To account for the potential impact of serum protein binding, it is recommended to:

  • Perform IC50 shift assays: Determine the IC50 of this compound in the presence of varying concentrations of serum or purified human serum albumin (HSA) and compare it to the IC50 value obtained in serum-free media.[8][9]

  • Use consistent serum concentrations: When comparing the effects of this compound across different experiments, ensure that the concentration of serum in the cell culture medium is consistent.

  • Consider the free fraction: If the protein binding percentage is known or can be determined, the unbound (free) concentration of this compound can be calculated, which is the pharmacologically active fraction.

Troubleshooting Guides

Issue 1: Reduced or no activity of this compound in cell-based assays containing serum.
Possible Cause Troubleshooting Step
Serum Protein Binding The free concentration of this compound is reduced due to binding to serum proteins.
Solution: Increase the concentration of this compound to compensate for the protein binding. Perform a dose-response curve in the presence of the same serum concentration used in the experiment to determine the new effective concentration.
Incorrect Compound Concentration Errors in dilution or storage may have led to a lower-than-expected concentration of the active compound.
Solution: Prepare fresh dilutions of this compound from a validated stock solution. Verify the concentration of the stock solution if possible.
Cell Health and Density Cells may be unhealthy, leading to altered responses, or the cell density may be too high, requiring a higher concentration of the inhibitor.
Solution: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for the specific assay.
Assay Conditions The experimental conditions (e.g., incubation time, temperature) may not be optimal for observing the inhibitory effect.
Solution: Review and optimize the assay protocol. Ensure sufficient pre-incubation time with this compound before stimulation.
Issue 2: High variability in results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Serum Concentration or Source Different batches or concentrations of serum can have varying protein content, leading to inconsistent effects on this compound activity.
Solution: Use a single batch of serum for a series of experiments. If changing batches is unavoidable, re-validate the effective concentration of this compound. Maintain a consistent serum percentage in the culture medium.
Inconsistent Cell Passages Using cells from widely different passage numbers can introduce variability in their response to stimuli and inhibitors.
Solution: Use cells within a defined and narrow passage number range for all experiments.
Pipetting Inaccuracies Small variations in the volumes of this compound, serum, or cell suspension can lead to significant differences in the final concentrations and cell numbers.
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to ensure accuracy.

Quantitative Data Summary

Table 1: Hypothetical Impact of Human Serum Albumin (HSA) on this compound IC50 in a Calcium Influx Assay

HSA Concentration (%)This compound IC50 (nM)Fold Shift in IC50
01001.0
12502.5
24804.8
49509.5

Experimental Protocols

Protocol 1: Determination of this compound IC50 Shift in the Presence of Human Serum Albumin (HSA)

This protocol describes a method to assess the effect of HSA on the potency of this compound in a cell-based calcium influx assay using a fluorescent calcium indicator.

Materials:

  • Cells expressing the target of interest (e.g., Jurkat T-cells)

  • Cell culture medium (with and without serum)

  • This compound stock solution (in DMSO)

  • Human Serum Albumin (HSA), fatty acid-free

  • Fluorescent calcium indicator dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Stimulating agent (e.g., Thapsigargin or an appropriate agonist)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well microplate at an appropriate density and allow them to adhere overnight if applicable.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.04%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound and HSA Preparation:

    • Prepare a serial dilution of this compound in HBSS.

    • Prepare solutions of HBSS containing different concentrations of HSA (e.g., 0%, 1%, 2%, 4%).

    • Mix the this compound dilutions with the HSA solutions to achieve the final desired concentrations of both.

  • Compound Incubation:

    • Wash the cells twice with HBSS.

    • Add the this compound/HSA solutions to the respective wells and incubate at 37°C for 15-30 minutes.

  • Calcium Influx Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a stable baseline reading for each well.

    • Inject the stimulating agent to induce calcium influx and continue recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data to the control (no this compound) for each HSA concentration.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each HSA concentration.

Visualizations

Signaling Pathway of this compound Action

G cluster_EC Extracellular Space cluster_PM Plasma Membrane cluster_Cyto Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Nuc Nucleus Ca_ext Ca2+ CRAC CRAC Channel (ORAI1) Ca_cyto [Ca2+]i CRAC->Ca_cyto Ca2+ Influx (SOCE) Calcineurin Calcineurin Ca_cyto->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Nuclear Translocation STIM1 STIM1 STIM1->CRAC Activation Ca_ER Ca2+ Store Ca_ER->STIM1 Store Depletion Gene Gene Transcription (e.g., IL-2) NFAT_nuc->Gene YM58483 This compound YM58483->CRAC Inhibition Agonist Agonist Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R IP3R->Ca_ER Ca2+ release

Caption: this compound inhibits CRAC channels, blocking SOCE and downstream signaling.

Experimental Workflow for Assessing Serum Protein Impact

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells 1. Prepare Cells prep_dye 2. Load with Ca2+ Dye prep_cells->prep_dye incubate 6. Incubate Cells with This compound +/- HSA prep_dye->incubate prep_comp 3. Prepare this compound Serial Dilutions mix 5. Mix this compound and HSA prep_comp->mix prep_hsa 4. Prepare HSA Solutions (0%, 1%, 2%, 4%) prep_hsa->mix mix->incubate measure 7. Measure Baseline Fluorescence incubate->measure stimulate 8. Add Stimulant & Measure Ca2+ Influx measure->stimulate calc_delta 9. Calculate ΔF stimulate->calc_delta normalize 10. Normalize Data calc_delta->normalize plot 11. Plot Dose-Response Curves normalize->plot calc_ic50 12. Determine IC50 Values plot->calc_ic50

Caption: Workflow for determining the impact of HSA on this compound IC50.

Troubleshooting Logic for Reduced this compound Activity

G start Reduced this compound Activity Observed check_serum Is serum present in the assay? start->check_serum cause_protein_binding Potential Cause: Serum Protein Binding check_serum->cause_protein_binding Yes check_compound Check Compound: - Fresh dilutions? - Correct storage? check_serum->check_compound No serum_yes Yes serum_no No solution_increase_conc Solution: Increase this compound concentration or perform IC50 shift assay. cause_protein_binding->solution_increase_conc solution_remake_compound Solution: Prepare fresh compound dilutions. check_compound->solution_remake_compound No check_cells Check Cells: - Healthy? - Correct density? check_compound->check_cells Yes compound_ok Yes compound_bad No solution_optimize_cells Solution: Optimize cell conditions. check_cells->solution_optimize_cells No check_assay Review Assay Protocol: - Incubation times? - Reagent concentrations? check_cells->check_assay Yes cells_ok Yes cells_bad No

Caption: Troubleshooting flowchart for reduced this compound efficacy.

References

Technical Support Center: YM-58483 & DMSO Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-58483 with DMSO as a vehicle. Our goal is to help you anticipate and control for the potential off-target effects of DMSO, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO used as a vehicle?

This compound, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE) and calcium release-activated calcium (CRAC) channels.[1][2][3] It is widely used in research to study the role of SOCE in various cellular processes, including immune responses and inflammation.[1][4][5][6] this compound is a hydrophobic molecule with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve this compound and other hydrophobic compounds for use in biological assays.

Q2: What are the potential off-target effects of DMSO in my experiments?

While essential for solubilizing this compound, DMSO is not inert and can have direct biological effects. These effects are often concentration-dependent and can vary significantly between different cell types.[7][8][9] Researchers should be aware of the following potential off-target effects:

  • Alterations in Gene Expression and Cell Signaling: Even at very low concentrations (e.g., 0.0008% v/v), DMSO has been shown to cause heterogeneous and cell-line specific changes in the expression and activation of numerous proteins, including kinases and their downstream substrates.[7][8][9]

  • Impact on Cell Viability and Proliferation: Higher concentrations of DMSO can negatively impact cell health. While many cell lines can tolerate up to 0.5% DMSO, some may exhibit decreased viability, inhibition of proliferation, or even cell death at concentrations above this threshold.[10]

  • Direct Effects on Ion Channels and Calcium Homeostasis: DMSO can directly modulate the activity of various ion channels and has been shown to elevate intracellular calcium levels in some cell types.[2] This is a critical consideration when studying a calcium channel inhibitor like this compound.

  • Changes in Cell Morphology and Membrane Permeability: DMSO can alter cell morphology and increase the permeability of the cell membrane.[10]

Q3: How can I determine the optimal concentration of DMSO for my experiments with this compound?

The optimal DMSO concentration will be a balance between ensuring this compound remains in solution and minimizing the vehicle's off-target effects on your specific experimental system. A dose-response experiment with DMSO alone is crucial to identify the maximum tolerated concentration for your cell line.

Q4: What are the essential controls to include in my this compound experiments?

To distinguish the effects of this compound from those of its vehicle, the following controls are essential:

  • Untreated Control: Cells in media without any treatment. This group serves as the baseline for cell health and the phenotype of interest.

  • Vehicle Control: Cells treated with the same concentration of DMSO used to deliver this compound. This is the most critical control for isolating the specific effects of this compound.

  • Positive Control (Optional but Recommended): A known activator or inhibitor of the pathway being studied can help validate the assay.

Troubleshooting Guide

Problem 1: I'm observing unexpected or inconsistent results with this compound.

  • Possible Cause: The concentration of DMSO used may be causing off-target effects that are confounding your results.

  • Troubleshooting Steps:

    • Review your DMSO concentration: Is it within the recommended range for your cell type (typically ≤ 0.5%)?[10]

    • Perform a DMSO dose-response curve: Assess the effect of a range of DMSO concentrations on your specific assay readout (e.g., cell viability, cytokine production, etc.) in the absence of this compound.

    • Lower the DMSO concentration: If possible, lower the final DMSO concentration in your experiments. This may require preparing a more concentrated stock of this compound.

Problem 2: My vehicle control group shows a significant phenotype compared to the untreated control.

  • Possible Cause: The DMSO concentration is biologically active in your experimental system.

  • Troubleshooting Steps:

    • Quantify the DMSO effect: Analyze the magnitude and nature of the change in your vehicle control. This effect must be accounted for when interpreting the this compound treatment data.

    • Optimize DMSO concentration: As described above, perform a dose-response experiment to find a lower, non-perturbing concentration of DMSO.

    • Consider alternative solvents: If lowering the DMSO concentration is not feasible due to the solubility of this compound, you may need to explore other less biologically active solvents, though this can be challenging for hydrophobic compounds.

Data Presentation

Table 1: Summary of DMSO Concentration Effects on Cell Viability

DMSO Concentration (v/v)General Effect on Most Cell LinesPrimary CellsNotes
< 0.1%Generally considered safe with minimal cytotoxicity.[10]May still require lower concentrations.Ideal for most applications.
0.1% - 0.5%Tolerated by many robust cell lines for short-term exposure.[10]Increased risk of cytotoxicity.The upper limit for many sensitive assays.
> 0.5% - 1.0%Can inhibit proliferation and induce cell cycle arrest in some cell lines.[10]Often toxic.Should be avoided if possible.
> 1.0%Often cytotoxic and can cause significant changes to cell membranes.[10]Not recommended.

Table 2: Reported Off-Target Effects of DMSO on Signaling Pathways

DMSO Concentration (v/v)Cell Line(s)Observed EffectReference
0.0008% - 0.004%Non-Small Cell Lung Cancer (NSCLC)Heterogeneous effects on the activation of 187 signaling proteins.[7][8][9]
1%Balanus eburneus photoreceptorsElevated intracellular Ca²⁺.[2]
> 0.5%VariousCan inhibit proliferation and induce cell cycle arrest.[10]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

This protocol outlines a cell viability assay to determine the highest concentration of DMSO that does not significantly affect the health of your specific cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your cell culture medium. A suggested range is 0.01% to 2.0% (v/v). Also, include a media-only control (0% DMSO).

  • Treatment: Replace the media in the wells with the prepared DMSO dilutions. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to quantify the number of viable cells in each well.

  • Data Analysis: Normalize the viability data to the media-only control (set to 100%). The highest DMSO concentration that does not cause a statistically significant decrease in cell viability is your maximum tolerated concentration.

Protocol 2: this compound Experiment with Appropriate Vehicle Controls

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • Prepare Treatment Media:

    • This compound Treatment: Dilute the this compound stock solution in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all this compound concentrations and does not exceed the maximum tolerated level determined in Protocol 1.

    • Vehicle Control: Prepare a corresponding vehicle control for each this compound concentration by diluting 100% DMSO to the same final concentration in the cell culture medium.

    • Untreated Control: Use cell culture medium only.

  • Cell Treatment: Replace the existing media in your cell culture plates with the prepared treatment media.

  • Incubation and Assay: Proceed with your experimental incubation and subsequent assays.

Visualizations

YM58483_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ER Endoplasmic Reticulum SOCE_CRAC Store-Operated Ca²⁺ Entry (CRAC Channels) ER->SOCE_CRAC Store Depletion Activates Ca_cytosol [Ca²⁺]i SOCE_CRAC->Ca_cytosol Ca²⁺ Influx PLC PLC IP3 IP₃ PLC->IP3 GPCR_RTK GPCR / RTK GPCR_RTK->PLC IP3->ER Ca²⁺ Release Calcineurin Calcineurin Ca_cytosol->Calcineurin Activates NFAT_inactive NFAT-P (Inactive) Calcineurin->NFAT_inactive Dephosphorylates NFAT NFAT (Active) Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Transcription NFAT_inactive->NFAT Ag_TCR Antigen / TCR Ag_TCR->GPCR_RTK Activation YM58483 This compound YM58483->SOCE_CRAC Inhibits DMSO DMSO Vehicle DMSO->Ca_cytosol May Increase [Ca²⁺]i

Caption: this compound signaling pathway and potential DMSO interference.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_YM58483 2. Prepare this compound in 100% DMSO Prepare_DMSO_Control 3. Prepare Vehicle Control (Matching DMSO conc.) Group_YM58483 This compound Treatment (Drug + DMSO in Media) Prepare_YM58483->Group_YM58483 Group_Vehicle Vehicle Control (DMSO in Media) Prepare_DMSO_Control->Group_Vehicle Group_Untreated Untreated Control (Media Only) Incubate 4. Incubate Group_Untreated->Incubate Group_Vehicle->Incubate Group_YM58483->Incubate Assay 5. Perform Assay Incubate->Assay Data_Analysis 6. Analyze Data Assay->Data_Analysis Compare_Results 7. Compare Results Data_Analysis->Compare_Results

Caption: Experimental workflow for controlling for DMSO vehicle effects.

References

YM-58483 Technical Support Center: Troubleshooting and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of YM-58483 (also known as BTP2), a potent blocker of store-operated Ca2+ entry (SOCE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a pyrazole derivative that functions as a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are key components of store-operated Ca2+ entry (SOCE) in non-excitable cells like lymphocytes.[1][2] It effectively blocks the sustained influx of Ca2+ that occurs following the depletion of intracellular calcium stores.[2] This inhibition of SOCE leads to immunomodulatory and anti-inflammatory effects by suppressing cytokine production and the proliferation of T cells.[3][4]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and efficacy of this compound. Recommendations vary slightly between suppliers, but the following guidelines will ensure the longevity of the compound.

  • Solid Form: For long-term storage, it is recommended to store the lyophilized powder at -20°C, where it can be stable for up to four years.[1][5][6] Some suppliers also indicate storage at +4°C is acceptable for shorter periods. To prevent degradation from moisture, it is critical to keep the vial tightly sealed and stored under desiccating conditions.[6] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

  • In Solution: Stock solutions should be prepared using high-purity solvents like DMSO or ethanol. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into single-use vials.[5] These aliquots should be stored at -20°C or -80°C.[5][7] Stored this way, solutions are generally stable for up to one month at -20°C and for as long as one to two years at -80°C.[5][7]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in DMSO and ethanol. It is reported to be soluble up to 100 mM in both solvents. Some suppliers indicate solubility in DMSO up to 84 mg/mL (~199 mM) and in ethanol up to 42 mg/mL (~100 mM).[5] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[5] this compound is considered insoluble in water.[5][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibitory effect on SOCE observed. Compound Degradation: Improper storage or handling may have led to the degradation of this compound.- Ensure the compound has been stored according to the recommended conditions (solid at -20°C, desiccated; solutions at -20°C or -80°C in aliquots).- Avoid multiple freeze-thaw cycles of stock solutions.[5]- Prepare fresh stock solutions from lyophilized powder.
Incorrect Concentration: The final concentration of this compound in the experiment may be too low. The reported IC50 for thapsigargin-induced Ca2+ influx is approximately 100 nM.[2]- Verify calculations for dilutions.- Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Cell-Specific Differences: The expression and function of CRAC channels can vary between cell types.- Confirm the expression of key SOCE components (e.g., Orai1, STIM1) in your cell model.- Review literature for studies using this compound in a similar experimental system.
Precipitation of the compound in aqueous media. Low Aqueous Solubility: this compound has poor solubility in water.[5][8]- Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous experimental medium is kept low (typically <0.5%) and is consistent across all conditions, including controls.- Prepare intermediate dilutions in an appropriate buffer before adding to the final aqueous medium.
Inconsistent results between experiments. Variability in Stock Solution: Repeated freeze-thaw cycles or prolonged storage of solutions at inappropriate temperatures can lead to inconsistent potency.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5]- Prepare fresh stock solutions regularly. For solutions stored at -20°C, it is recommended to use them within one month.

Data Summary

Chemical and Physical Properties
PropertyValueReference
Molecular Weight 421.32 g/mol [5]
Formula C15H9F6N5OS[5]
CAS Number 223499-30-7[1]
Purity ≥98%[1][]
Solubility
SolventMaximum ConcentrationReference
DMSO 100 mM
Ethanol 100 mM
Water Insoluble[5][8]
Storage and Stability
FormStorage TemperatureStabilityReference
Solid (Lyophilized) +4°CShort-term
-20°C≥ 4 years[1][5]
Solution (in DMSO/Ethanol) -20°CUp to 1 month[5]
-80°C1-2 years[5][7]

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in cellular assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Before opening, allow the vial of this compound to warm to room temperature for at least 60 minutes.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO or ethanol to the vial. For example, to a 1 mg vial of this compound (MW: 421.32), add 237.3 µL of solvent.

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway of this compound Action

YM58483_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane ER_Ca Ca2+ Store STIM1 STIM1 ER_Ca->STIM1 Activates CRAC CRAC Channel (Orai1) Ca_Cytosol Cytosolic Ca2+ CRAC->Ca_Cytosol Increases Ext_Ca Extracellular Ca2+ Ext_Ca->CRAC Influx STIM1->CRAC Activates PLC PLC Activation IP3 IP3 PLC->IP3 Generates IP3->ER_Ca Depletes NFAT_Activation NFAT Activation Ca_Cytosol->NFAT_Activation Leads to Cytokine_Production Cytokine Production NFAT_Activation->Cytokine_Production YM58483 This compound YM58483->CRAC Inhibits

Caption: Mechanism of action of this compound in inhibiting T-cell activation.

Experimental Workflow for Testing this compound Efficacy

YM58483_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Pre-incubate cells with this compound (or vehicle control) A->C B Culture Cells (e.g., Jurkat T-cells) B->C D Induce SOCE (e.g., with Thapsigargin) C->D E Measure Intracellular Ca2+ Levels (e.g., using Fura-2 AM) D->E F Analyze Data (Compare this compound vs. Control) E->F G Assess Downstream Effects (e.g., Cytokine Production via ELISA) F->G

Caption: Workflow for assessing the inhibitory effect of this compound on SOCE.

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart Start Start: No Effect Observed Check_Storage Check Storage Conditions (-20°C, desiccated?) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh No Check_Concentration Verify Final Concentration (IC50 ~100 nM) Check_Storage->Check_Concentration Yes Prepare_Fresh->Check_Concentration Dose_Response Perform Dose-Response Curve Check_Concentration->Dose_Response No Check_Solubility Check for Precipitation in Media Check_Concentration->Check_Solubility Yes Dose_Response->Check_Solubility End_Success Problem Resolved Dose_Response->End_Success Adjust_Solvent Lower Final DMSO Concentration Check_Solubility->Adjust_Solvent Yes Consider_Cell_Type Consider Cell-Specific Factors Check_Solubility->Consider_Cell_Type No Adjust_Solvent->Consider_Cell_Type Adjust_Solvent->End_Success End_Further_Investigation Further Investigation Needed Consider_Cell_Type->End_Further_Investigation

Caption: Troubleshooting guide for unexpected experimental results with this compound.

References

Cell line specific responses to YM-58483 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YM-58483, a potent inhibitor of store-operated Ca2+ entry (SOCE).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as BTP2, is a selective and potent inhibitor of store-operated Ca2+ entry (SOCE).[1][2] It specifically targets and blocks the Ca2+ release-activated Ca2+ (CRAC) channels, which are crucial for sustained Ca2+ influx in non-excitable cells following the depletion of intracellular calcium stores.[1][3][4] The CRAC channel is composed of STIM1, an endoplasmic reticulum Ca2+ sensor, and Orai1, a plasma membrane Ca2+ channel protein.[3][5][6]

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in DMSO and ethanol, with a solubility of up to 100 mM in both solvents. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored at +4°C for short-term use.[1] For long-term storage, it is recommended to store the compound at -20°C, which can be effective for up to one year.[7]

Q4: How does this compound affect different cell lines?

A4: this compound has been shown to have varying effects on different cell lines, primarily due to its role as a SOCE inhibitor. It potently inhibits IL-2 production in Jurkat T lymphocytes and suppresses cytokine production and proliferation of T cells.[1][4] In RBL-2H3 rat basophilic leukemia cells, it inhibits histamine release and leukotriene production.[7][8] The specific response and effective concentration can vary depending on the expression and functional importance of CRAC channels in the cell line of interest.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of Ca2+ influx. 1. Incorrect drug concentration: The IC50 can vary significantly between cell lines. 2. Cell line insensitivity: The cell line may not rely heavily on SOCE for Ca2+ signaling. 3. Degraded this compound: Improper storage may have led to compound degradation.1. Perform a dose-response curve to determine the optimal concentration for your specific cell line. 2. Verify the expression and function of STIM1 and Orai1 in your cell line. 3. Ensure the compound has been stored correctly at +4°C (short-term) or -20°C (long-term).
Precipitation of this compound in culture medium. Low solubility in aqueous solutions: this compound is highly hydrophobic.1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to maintain solubility. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Briefly vortex the diluted solution before adding it to the cells.
Observed cytotoxicity at expected effective concentrations. 1. Off-target effects: At higher concentrations, this compound may have off-target effects. 2. Cell line sensitivity: Some cell lines may be more sensitive to the compound or the solvent.1. Use the lowest effective concentration determined from your dose-response experiments. 2. Include a vehicle control (e.g., DMSO) to assess the effect of the solvent on cell viability. 3. Reduce the treatment duration if possible.
Variability in results between experiments. 1. Inconsistent cell passage number: Cellular responses can change with increasing passage number. 2. Differences in cell density: The number of cells can influence the effective concentration of the inhibitor.1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure consistent cell seeding density across all experiments.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines and Assays

Cell Line/SystemAssayIC50 Value (nM)Reference
Jurkat T cellsThapsigargin-induced Ca2+ influx100[1][4]
Human T-cellsT-cell proliferation (MLR)330[7][9]
RBL-2H3 (rat basophilic leukemia)DNP antigen-induced histamine release460[7][8]
RBL-2H3 (rat basophilic leukemia)DNP antigen-induced leukotriene production310[7][8]
Human peripheral blood cellsPHA-stimulated IL-5 production125[7][8]
Human peripheral blood cellsPHA-stimulated IL-13 production148[7][8]

Experimental Protocols

Protocol 1: Measurement of Store-Operated Ca2+ Entry (SOCE)

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2.

Materials:

  • Cells of interest

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin (SERCA inhibitor)

  • This compound

  • DMSO

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells on a black, clear-bottom 96-well plate and culture overnight.

  • Fura-2 Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with Ca2+).

    • Wash cells once with HBSS with Ca2+.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash cells twice with HBSS with Ca2+.

  • Baseline Measurement:

    • Add HBSS without Ca2+ to the cells.

    • Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 1-2 minutes.

  • Store Depletion and Inhibition:

    • Add this compound at the desired concentration (or DMSO for control) and incubate for 5-10 minutes.

    • Add thapsigargin (e.g., 1-2 µM) to deplete intracellular Ca2+ stores and record the fluorescence for 5-10 minutes. This will cause a transient increase in [Ca2+]i due to release from the ER.

  • Measurement of SOCE:

    • Add HBSS containing Ca2+ (e.g., final concentration of 2 mM Ca2+) to the wells.

    • Measure the sustained increase in fluorescence for 10-15 minutes. The increase in the presence of extracellular Ca2+ after store depletion represents SOCE.

  • Data Analysis:

    • Calculate the ratio of Fura-2 fluorescence (340/380 nm).

    • Normalize the data to the baseline fluorescence.

    • Compare the amplitude of the sustained Ca2+ influx between this compound-treated and control cells.

Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound (and a vehicle control).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well (final concentration of approximately 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

STIM1_Orai1_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+] STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed Binding and Gating Orai1_open Orai1 (open) Orai1_closed->Orai1_open Cytosol_Ca Increased Cytosolic Ca2+ Orai1_open->Cytosol_Ca Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Ca2+ Influx (SOCE) Downstream Downstream Signaling (e.g., NFAT activation) Cytosol_Ca->Downstream YM58483 This compound YM58483->Orai1_open Inhibition

Caption: STIM1-Orai1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line culture Cell Culture and Seeding start->culture treatment Treatment with this compound (Dose-Response) culture->treatment assay Perform Assay treatment->assay calcium Calcium Imaging (SOCE) assay->calcium Functional viability Cell Viability (e.g., MTT) assay->viability Cytotoxicity protein Protein Expression (e.g., Western Blot) assay->protein Mechanistic analysis Data Analysis calcium->analysis viability->analysis protein->analysis interpretation Interpretation of Results analysis->interpretation

Caption: General experimental workflow for assessing this compound effects.

References

Interpreting unexpected results with YM-58483

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM-58483. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as BTP2, is a potent and selective blocker of store-operated Ca²⁺ entry (SOCE).[1] It specifically inhibits the Calcium Release-Activated Calcium (CRAC) channels, which are crucial for sustained calcium influx in non-excitable cells like lymphocytes. This inhibition of Ca²⁺ influx leads to the suppression of downstream signaling pathways that are dependent on calcium, thereby affecting immune cell activation, proliferation, and cytokine production.[2]

Q2: What is the IC₅₀ of this compound?

The half-maximal inhibitory concentration (IC₅₀) of this compound for thapsigargin-induced sustained Ca²⁺ influx in Jurkat T cells is consistently reported to be approximately 100 nM.[3] However, the effective concentration can vary depending on the cell type and the specific downstream readout being measured.

Q3: Is this compound selective for CRAC channels?

This compound displays considerable selectivity for CRAC channels over voltage-gated Ca²⁺ channels.[3] However, it is important to be aware of potential off-target effects.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol. For stock solutions, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in the appropriate experimental buffer immediately before use.

Troubleshooting Guides

Unexpected or Inconsistent Results

Q1: I am not observing the expected inhibition of calcium influx with this compound. What could be the reason?

Several factors could contribute to a lack of inhibitory effect:

  • Pre-incubation Time: The inhibitory effect of this compound can be more potent and may appear irreversible with longer pre-incubation times. This suggests an indirect mechanism of action rather than a direct channel pore blockade. Try pre-incubating your cells with this compound for a longer duration (e.g., 30 minutes to several hours) before stimulating calcium entry.

  • Cell Type and SOCE Machinery: The expression and functional importance of CRAC channels and the SOCE pathway can vary significantly between different cell types. Confirm that your cell model has a robust and well-characterized SOCE response. If the contribution of SOCE to the overall calcium signal in your cells is minor, the effect of this compound may be difficult to detect.

  • Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation. Prepare fresh dilutions for each experiment.

  • Experimental Conditions: Verify the concentrations of all reagents, including the stimulus used to induce SOCE (e.g., thapsigargin, ionomycin, or a specific agonist). Ensure that the calcium concentration in the extracellular buffer is appropriate for measuring influx.

Q2: I am observing cell death in my experiments with this compound. Is it cytotoxic?

While this compound is generally used for its specific inhibitory effects on CRAC channels, like any chemical compound, it can exhibit cytotoxicity at high concentrations or with prolonged exposure.

  • Perform a Dose-Response Cytotoxicity Assay: It is crucial to determine the optimal non-toxic concentration range of this compound for your specific cell line and experimental duration. Use a standard cell viability assay, such as MTT or a live/dead stain, to assess cytotoxicity across a range of this compound concentrations.

  • Reduce Incubation Time: If possible, shorten the incubation time with this compound to the minimum required to achieve the desired inhibitory effect.

Q3: My results with this compound are variable between experiments. How can I improve reproducibility?

Variability in results can arise from several sources:

  • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment from a reliable stock solution.

  • Consistent Timings: Adhere strictly to the same incubation times for this compound pre-treatment and for the stimulation of cellular responses.

  • Control Experiments: Always include appropriate positive and negative controls in your experimental design. This will help you to assess the validity of your results and troubleshoot any issues.

Off-Target Effects

Q1: Are there any known off-target effects of this compound that could explain my unexpected results?

Yes, one of the most well-documented off-target effects of this compound is the activation of the Transient Receptor Potential Melastatin 4 (TRPM4) channel.

  • This compound as a TRPM4 Activator: Studies have shown that this compound can increase the activity of TRPM4 channels. TRPM4 is a calcium-activated non-selective cation channel that can influence membrane potential and calcium signaling. If your experimental system expresses TRPM4, its activation by this compound could lead to unexpected changes in cellular function, potentially counteracting or confounding the effects of CRAC channel inhibition.

  • Consider Alternative Inhibitors: If you suspect that TRPM4 activation is interfering with your results, consider using other CRAC channel inhibitors with different selectivity profiles, such as Synta66 or GSK-7975A, in parallel experiments to confirm your findings.

Quantitative Data Summary

The following table summarizes the reported IC₅₀ values for this compound in various in vitro assays.

Assay Type Cell Line/System Parameter Measured IC₅₀ (nM)
Calcium InfluxJurkat T CellsThapsigargin-induced Ca²⁺ influx~100[3]
Cytokine ProductionMurine Th2 T cell clone (D10.G4.1)IL-4 and IL-5 production~100[2]
Cytokine ProductionPhytohemagglutinin-stimulated human whole bloodIL-5 production~100[2]

Detailed Experimental Protocols

Calcium Influx Assay using Fura-2 AM

This protocol is adapted for measuring store-operated calcium entry in Jurkat T cells.

Materials:

  • Jurkat T cells

  • RPMI-1640 medium with 10% FBS

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • This compound

  • Thapsigargin (SERCA inhibitor to induce store depletion)

  • Ionomycin (calcium ionophore, positive control)

  • EGTA (calcium chelator, negative control)

  • Anhydrous DMSO

Procedure:

  • Cell Preparation:

    • Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS.

    • On the day of the experiment, harvest cells and wash them once with Ca²⁺-free HBSS.

    • Resuspend the cells in Ca²⁺-free HBSS at a density of 1 x 10⁶ cells/mL.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by adding Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate the cells in the dark at 37°C for 30-45 minutes.

    • After incubation, wash the cells twice with Ca²⁺-free HBSS to remove extracellular Fura-2 AM.

    • Resuspend the cells in Ca²⁺-free HBSS.

  • This compound Pre-treatment:

    • Aliquot the Fura-2 loaded cell suspension into appropriate tubes or a 96-well plate.

    • Add this compound at the desired final concentrations. Include a vehicle control (DMSO).

    • Incubate for 15-60 minutes at room temperature in the dark.

  • Measurement of Calcium Influx:

    • Use a fluorescence plate reader or a fluorometer capable of ratiometric measurement with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

    • Establish a baseline fluorescence reading in Ca²⁺-free HBSS.

    • To deplete intracellular calcium stores, add thapsigargin (final concentration 1-2 µM) and continue recording.

    • To measure SOCE, add CaCl₂ to the extracellular buffer to a final concentration of 1-2 mM.

    • Record the change in the 340/380 nm fluorescence ratio over time.

    • At the end of the experiment, add ionomycin (positive control) to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin) for calibration.

NFAT Reporter Assay

This protocol is for a luciferase-based NFAT reporter assay in Jurkat T cells.[4][5][6]

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • This compound

  • Luciferase assay reagent (e.g., ONE-Step Luciferase Assay System)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Plating:

    • Seed the NFAT-luciferase Jurkat cells at a density of approximately 40,000 cells per well in a white, clear-bottom 96-well plate in a final volume of 50 µL of assay medium.[4]

    • Include wells without cells for background luminescence determination.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Add the desired concentrations of this compound to the cells. Include a vehicle control.

  • Cell Stimulation:

    • Prepare a stimulation solution containing PMA (final concentration ~20 ng/mL) and ionomycin (final concentration ~1 µM) in assay medium.

    • Add the stimulation solution to the appropriate wells. Include unstimulated control wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 hours.

  • Luciferase Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).[4]

    • Incubate at room temperature for approximately 15-30 minutes, protected from light.

    • Measure the luminescence using a luminometer.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses CFSE dye dilution to measure T-cell proliferation.[7][8][9][10]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T cells

  • RPMI-1640 medium with 10% FBS and IL-2

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • CFSE Labeling:

    • Wash the cells with PBS.

    • Resuspend the cells at a concentration of 10-20 x 10⁶ cells/mL in pre-warmed PBS containing a low percentage of serum (e.g., 0.1% FBS).[7]

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.[7]

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells three times with complete RPMI medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete RPMI medium containing IL-2.

    • Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and containing soluble anti-CD28 antibody.

    • Add this compound at the desired concentrations. Include a vehicle control.

    • Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash them with FACS buffer.

    • If desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8).

    • Analyze the cells by flow cytometry, detecting the CFSE signal in the FITC or equivalent channel.

    • Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cell generations.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine (e.g., IL-2) release from stimulated T cells.[11][12][13][14]

Materials:

  • PBMCs or purified T cells

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA Kit)

Procedure:

  • Cell Stimulation and Treatment:

    • Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and containing soluble anti-CD28 antibody.

    • Add this compound at the desired concentrations. Include a vehicle control.

    • Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants without disturbing the cell pellet.

    • Supernatants can be stored at -80°C until analysis.

  • ELISA:

    • Perform the ELISA for the cytokine of interest according to the manufacturer's protocol.

    • This typically involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for color development.

    • Measure the absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Cytotoxicity Assay (MTT)

This protocol is for assessing the potential cytotoxicity of this compound.[15][16]

Materials:

  • Adherent or suspension cells

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Plating and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize.

    • Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.[16]

  • Formazan Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

    • Add 100 µL of solubilization solution to each well.[16]

    • Mix thoroughly by pipetting or shaking on an orbital shaker to dissolve the formazan crystals.[15]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]

    • Cell viability is proportional to the absorbance, which can be expressed as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

YM58483_Signaling_Pathway cluster_nucleus Nucleus TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_ER Ca²⁺ ER->Ca_ER Release STIM1 STIM1 Ca_ER->STIM1 Sensing ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activation Ca_influx Ca²⁺ Influx (SOCE) ORAI1->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activation NFAT_P NFAT (P) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Gene_exp Gene Expression (e.g., IL-2) NFAT->Gene_exp Transcription YM58483 This compound YM58483->ORAI1

Caption: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Issue_NoEffect No/Reduced Inhibitory Effect Start->Issue_NoEffect Issue_Cytotoxicity Observed Cell Death Start->Issue_Cytotoxicity Issue_Variability Inconsistent Results Start->Issue_Variability Check_Preincubation Increase Pre-incubation Time Issue_NoEffect->Check_Preincubation Yes Check_CellLine Verify SOCE in Cell Line Issue_NoEffect->Check_CellLine No Check_Compound Check Compound Integrity Issue_NoEffect->Check_Compound No Check_DoseResponse Perform Cytotoxicity Assay Issue_Cytotoxicity->Check_DoseResponse Yes Check_Incubation Reduce Incubation Time Issue_Cytotoxicity->Check_Incubation No Check_Passage Standardize Cell Passage Issue_Variability->Check_Passage Yes Check_Reagents Use Fresh Reagents Issue_Variability->Check_Reagents No Check_Preincubation->Check_CellLine Check_CellLine->Check_Compound Check_OffTarget Consider Off-Target Effects (TRPM4) Check_Compound->Check_OffTarget Check_DoseResponse->Check_Incubation Check_Passage->Check_Reagents Alternative_Inhibitor Use Alternative CRAC Inhibitor Check_OffTarget->Alternative_Inhibitor

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Validation & Comparative

A Comparative Guide to CRAC Channel Inhibitors: YM-58483 vs. SKF-96365

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used inhibitors of store-operated Ca2+ entry (SOCE), YM-58483 (also known as BTP2) and SKF-96365, with a specific focus on their selectivity for Calcium Release-Activated Calcium (CRAC) channels. Understanding the distinct pharmacological profiles of these compounds is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.

At a Glance: Key Differences

FeatureThis compound (BTP2)SKF-96365
Primary Target CRAC channelsBroad spectrum
Selectivity High for CRAC channelsNon-selective
Potency (CRAC) High (IC50 ~100 nM)Lower (indirectly inferred)
Off-Target Effects Minimal on other ion channelsSignificant (TRP, VGCCs, K+ channels)

Introduction to CRAC Channels and Their Inhibitors

Calcium release-activated Ca2+ (CRAC) channels are key players in cellular calcium signaling, mediating long-lasting Ca2+ influx in response to the depletion of intracellular calcium stores. This process, known as store-operated Ca2+ entry (SOCE), is vital for a multitude of cellular functions, including gene expression, cell proliferation, and immune responses. The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum and the Orai proteins in the plasma membrane.

Given their central role in physiology and pathophysiology, CRAC channels have emerged as attractive therapeutic targets. Small molecule inhibitors are invaluable tools for dissecting the function of CRAC channels and for the potential treatment of various diseases, including autoimmune disorders and cancer. This compound and SKF-96365 are two such inhibitors, but as this guide will illustrate, their utility in research and medicine is dictated by their profoundly different selectivity profiles.

CRAC Channel Activation and Inhibition Pathway

The activation of CRAC channels is a multi-step process initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This is sensed by STIM proteins, which then translocate to ER-plasma membrane junctions to interact with and activate Orai channels, forming the conductive pore for Ca2+ influx.

CRAC_Channel_Pathway CRAC Channel Signaling and Inhibition cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects ER_Ca Ca2+ STIM1_inactive Inactive STIM1 ER_Ca->STIM1_inactive High [Ca2+] STIM1_active Active STIM1 STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1_closed Closed Orai1 Channel STIM1_active->Orai1_closed Translocation & Interaction Orai1_open Open Orai1 Channel Orai1_closed->Orai1_open STIM1 Binding Ca_influx Ca2+ Influx Orai1_open->Ca_influx Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Ca_influx->Cellular_Response YM58483 This compound YM58483->Orai1_open Inhibition (Selective) SKF96365 SKF-96365 SKF96365->Orai1_open Inhibition (Non-selective)

CRAC Channel Signaling and Inhibition Pathway

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data on the inhibitory activity of this compound and SKF-96365.

Table 1: this compound Potency and Selectivity

TargetIC50Assay ConditionsReference
CRAC Channels (SOCE) ~100 nM Thapsigargin-induced Ca2+ influx in Jurkat T cells[1]
T-cell proliferation12.7 nMIn vitro[2]
Voltage-Operated Ca2+ Channels30-fold less potent than on SOC channelsNot specified[3]

Table 2: SKF-96365 Potency and Selectivity

TargetIC50Assay ConditionsReference
Receptor-Mediated Ca2+ Entry~10 µMADP or thrombin-stimulated human platelets[4]
T-type Ca2+ Channels (hCaV3.1)~560 nMWhole-cell patch clamp in HEK293 cells[5][6]
ATP-sensitive K+ Channels0.85 µMPatch clamp in mouse small intestinal smooth muscle cells[7]
Voltage-gated Na+ Channels1.36 µM (at 0.5 Hz, use-dependent)Whole-cell patch clamp in rat ventricular myocytes[8]

Note: A direct IC50 value for SKF-96365 specifically on CRAC channels is not consistently reported in the literature, reflecting its characterization as a broad inhibitor of receptor-mediated calcium entry.

Detailed Experimental Protocols

Accurate assessment of inhibitor selectivity and potency relies on robust experimental methodologies. Below are outlines of common protocols used to characterize CRAC channel inhibitors.

Measurement of Store-Operated Ca2+ Entry (SOCE) using Fura-2 AM

This method utilizes a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration.

Fura2_Workflow Fura-2 AM Calcium Imaging Workflow start Start: Cell Culture load Load cells with Fura-2 AM start->load wash Wash to remove extracellular dye load->wash incubate Incubate with inhibitor (e.g., this compound or SKF-96365) or vehicle control wash->incubate deplete Deplete ER Ca2+ stores with Thapsigargin in Ca2+-free buffer incubate->deplete measure_baseline Measure baseline Fura-2 ratio (340/380 nm excitation) deplete->measure_baseline add_ca Add extracellular Ca2+ measure_baseline->add_ca measure_soc Measure Fura-2 ratio to quantify SOCE add_ca->measure_soc analyze Analyze data and calculate IC50 measure_soc->analyze end End analyze->end

Workflow for Fura-2 AM Calcium Imaging

Protocol Outline:

  • Cell Preparation: Plate cells on coverslips or in microplates.

  • Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.[9][10]

  • Washing: Wash cells to remove excess extracellular dye.

  • Inhibitor Incubation: Incubate cells with varying concentrations of the inhibitor (this compound or SKF-96365) or a vehicle control.

  • Store Depletion: Perfuse cells with a Ca2+-free buffer containing a SERCA pump inhibitor like thapsigargin (e.g., 1 µM) to passively deplete ER Ca2+ stores.[11]

  • Calcium Re-addition: After store depletion, re-introduce a buffer containing a known concentration of extracellular Ca2+.

  • Data Acquisition: Continuously record the fluorescence emission at ~510 nm while alternating excitation wavelengths between 340 nm (Ca2+-bound Fura-2) and 380 nm (Ca2+-free Fura-2). The ratio of the 340/380 nm fluorescence intensity is proportional to the intracellular Ca2+ concentration.

  • Analysis: The magnitude of the increase in the 340/380 ratio upon Ca2+ re-addition represents SOCE. Dose-response curves are generated to calculate the IC50 value of the inhibitor.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique provides a direct measurement of the CRAC channel current (ICRAC) with high temporal and voltage resolution.

Protocol Outline:

  • Cell and Pipette Preparation: Prepare cells for recording and pull glass micropipettes with a resistance of 3-7 MΩ. The intracellular pipette solution contains a Ca2+ chelator (e.g., BAPTA) to passively deplete the ER stores upon establishing the whole-cell configuration. The extracellular solution contains divalent cations like Ca2+ as the charge carrier.

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell interior.

  • Current Recording: The cell is voltage-clamped, typically at a holding potential where there is a strong driving force for Ca2+ entry. ICRAC develops over several minutes as the intracellular Ca2+ stores are depleted by the chelator in the pipette.

  • Inhibitor Application: The inhibitor is applied via the extracellular perfusion system, and the reduction in ICRAC is measured to determine the inhibitory effect.

Discussion: Interpreting the Data

The experimental data clearly demonstrate that This compound is a potent and selective inhibitor of CRAC channels . With an IC50 in the nanomolar range for SOCE inhibition and significantly lower potency against other calcium channels, it serves as a reliable tool for studying CRAC channel-specific functions.[1][3]

In stark contrast, SKF-96365 is a non-selective inhibitor with a broad range of off-target effects . While it does inhibit SOCE, its activity extends to TRP channels, voltage-gated calcium channels, and various potassium channels, often with higher potency than for receptor-mediated calcium entry.[5][6][7] This lack of specificity necessitates caution in interpreting data obtained using SKF-96365 alone as evidence for CRAC channel involvement. Any observed effects should be corroborated with more selective inhibitors like this compound or through genetic approaches.

Conclusion and Recommendations

For researchers aiming to specifically investigate the role of CRAC channels in a biological process, This compound is the superior choice due to its high potency and selectivity. Its use minimizes the confounding effects of inhibiting other ion channels.

References

YM-58483 vs. Synta66: A Comparative Guide to Orai1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent small molecule inhibitors of the Orai1 calcium channel, YM-58483 (also known as BTP2) and Synta66. The objective is to present a clear, data-driven analysis of their performance, supported by experimental evidence, to aid researchers in selecting the appropriate tool for their studies of store-operated calcium entry (SOCE) and its physiological roles.

At a Glance: Key Differences

FeatureThis compound (BTP2)Synta66
Primary Target Orai1, Orai2Orai1
Effect on Orai2 InhibitionPotentiation
Effect on Orai3 Partial InhibitionNo Effect
Reported IC50 for Orai1 ~2.8 µM (MDA-MB-231 cells)~1-4 µM (RBL and HEK293 cells)
Effect on Cell Proliferation InhibitoryNo significant effect
Effect on Cell Migration InhibitoryInhibitory

Mechanism of Action: Targeting the Orai1 Channel

Both this compound and Synta66 are potent inhibitors of Orai1, the pore-forming subunit of the calcium release-activated calcium (CRAC) channel. The activation of Orai1 is a critical step in store-operated calcium entry (SOCE), a fundamental cellular process for calcium signaling. This process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane where it directly interacts with and activates Orai1 channels, leading to an influx of extracellular calcium.

cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active activates Orai1_closed Orai1 (closed) Orai1_open Orai1 (open) Orai1_closed->Orai1_open Ca_ext Extracellular Ca²⁺ Ca_ext->Orai1_open influx Ca_cyto Cytosolic Ca²⁺ Downstream Downstream Signaling (e.g., NFAT activation) Ca_cyto->Downstream ER_depletion ER Ca²⁺ Store Depletion ER_depletion->STIM1_inactive senses STIM1_active->Orai1_closed binds & activates Orai1_open->Ca_cyto YM58483 This compound YM58483->Orai1_open inhibits Synta66 Synta66 Synta66->Orai1_open inhibits A Plate Cells B Load with Fluo-4 AM A->B C Incubate with Inhibitor (this compound or Synta66) B->C D Record Baseline Fluorescence (Ca²⁺-free buffer) C->D E Add Thapsigargin (Deplete ER Ca²⁺ stores) D->E F Add Extracellular Ca²⁺ (Initiate SOCE) E->F G Record Fluorescence Change (Measure Ca²⁺ influx) F->G H Analyze Data (% Inhibition) G->H A Confluent Cell Monolayer B Create Scratch A->B C Add Inhibitor B->C D Image at T=0 C->D E Incubate & Image over time D->E F Measure Wound Closure E->F

Potency comparison of YM-58483 and Pyr6 as CRAC inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Potency of CRAC Channel Inhibitors: YM-58483 vs. Pyr6

For researchers in immunology, cell signaling, and drug development, the precise modulation of calcium release-activated calcium (CRAC) channels is of paramount importance. These channels are key regulators of intracellular calcium (Ca2+) levels, influencing a myriad of cellular processes from gene expression to proliferation, particularly in immune cells. This guide provides an objective comparison of two widely used small molecule CRAC channel inhibitors, this compound (also known as BTP2) and Pyr6, with a focus on their inhibitory potency, supported by experimental data and detailed protocols.

Potency Comparison: this compound vs. Pyr6

The inhibitory potency of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the response (e.g., Ca2+ influx) by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

Based on published experimental data, this compound exhibits significantly higher potency as a CRAC channel inhibitor compared to Pyr6. This compound demonstrates inhibitory effects in the nanomolar range, while Pyr6 typically requires higher, sub-micromolar concentrations to achieve similar levels of inhibition.

Quantitative Data Summary
InhibitorIC50 ValueCell TypeMethod of MeasurementReference
This compound 100 nMJurkat (Human T cell leukemia)Thapsigargin-induced Ca2+ influx[1][2][3][4][5]
~10 nMHuman T cellsI-CRAC (electrophysiology) with prolonged pre-incubation[3]
12.7 nMT-cellsT-cell proliferation assay
Pyr6 0.49 µM (490 nM)RBL-2H3 (Rat basophilic leukemia)Thapsigargin-induced Store-Operated Ca2+ Entry (SOCE)[6][7][8]

Signaling Pathway of CRAC Channel Activation

The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER Ca2+ levels, STIM1 undergoes conformational changes, oligomerizes, and translocates to regions of the ER in close proximity to the plasma membrane. Here, it directly interacts with and activates ORAI1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular Ca2+ into the cell. This rise in cytosolic Ca2+ activates downstream signaling pathways, most notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which is crucial for T-cell activation and cytokine production.[3]

CRAC_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol STIM1_inactive STIM1 (Inactive) [Ca2+ Bound] STIM1_active STIM1 (Active) [Oligomerized] STIM1_inactive->STIM1_active Conformational Change & Oligomerization ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed Translocation & Interaction ER_Ca ER Ca2+ Store ER_Ca->STIM1_inactive Depletion ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open Ca_influx Ca2+ Influx ORAI1_open->Ca_influx Extracellular Ca2+ Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Activation & Nuclear Translocation Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression

Caption: The CRAC channel signaling cascade.

Experimental Protocols

The determination of IC50 values for CRAC channel inhibitors typically involves cell-based assays that measure changes in intracellular Ca2+ concentration or downstream functional outcomes.

Intracellular Calcium Measurement using Fura-2 AM

This is a common method to quantify store-operated Ca2+ entry (SOCE).

  • Cell Preparation: Jurkat or RBL-2H3 cells are cultured to an appropriate density. The cells are then harvested, washed, and resuspended in a physiological salt solution (e.g., Ringer's solution) devoid of Ca2+.

  • Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye, Fura-2 AM (acetoxymethyl ester), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the Fura-2 in the cytosol.

  • Store Depletion: To initiate SOCE, the endoplasmic reticulum Ca2+ stores are depleted. This is typically achieved by treating the cells with thapsigargin, an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[4][8]

  • Inhibitor Application: The cells are pre-incubated with varying concentrations of the inhibitor (this compound or Pyr6) for a specified period.

  • Measurement of Ca2+ Influx: Ca2+ is added back to the extracellular solution. The resulting increase in intracellular Ca2+ due to influx through CRAC channels is measured using a fluorometer or fluorescence microscope. Fura-2 is a ratiometric dye, and the ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to calculate the intracellular Ca2+ concentration.

  • Data Analysis: The peak Ca2+ influx in the presence of the inhibitor is compared to the control (vehicle-treated) cells. A dose-response curve is generated by plotting the percentage of inhibition against the inhibitor concentration, and the IC50 value is calculated from this curve.[8]

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ionic current (I-CRAC) flowing through the CRAC channels.

  • Cell Preparation: A single cell (e.g., a human T cell) is selected for recording.

  • Patch-Clamp Configuration: A glass micropipette filled with an intracellular solution is sealed onto the cell membrane to achieve a high-resistance "giga-seal". The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Store Depletion and I-CRAC Activation: The intracellular solution contains a high concentration of a Ca2+ chelator (e.g., BAPTA) to deplete the ER Ca2+ stores from within the cell, thereby activating I-CRAC.

  • Inhibitor Application: The inhibitor is applied to the extracellular solution via a perfusion system.

  • Current Measurement: The membrane potential is held at a specific voltage, and the resulting inward current carried by Ca2+ ions is recorded.

  • Data Analysis: The magnitude of I-CRAC before and after the application of the inhibitor is compared to determine the degree of inhibition. IC50 values are determined from dose-response experiments.

Workflow for Potency Assessment

The following diagram illustrates a typical workflow for assessing the potency of a CRAC channel inhibitor.

Potency_Assessment_Workflow cluster_treatment Treatment Groups start Start: Cell Culture (e.g., Jurkat, RBL-2H3) dye_loading Load cells with Fura-2 AM Ca2+ indicator start->dye_loading wash Wash to remove extracellular dye dye_loading->wash resuspend Resuspend in Ca2+-free buffer wash->resuspend split resuspend->split inhibitor Incubate with various concentrations of inhibitor (this compound or Pyr6) split->inhibitor control Incubate with vehicle (DMSO) split->control store_depletion Add Thapsigargin to deplete ER Ca2+ stores inhibitor->store_depletion control->store_depletion measurement Measure baseline fluorescence ratio (340/380 nm) store_depletion->measurement ca_addition Add extracellular Ca2+ to initiate SOCE measurement->ca_addition record Record fluorescence change over time ca_addition->record analysis Data Analysis: Calculate peak Ca2+ influx record->analysis dose_response Generate Dose-Response Curve (% Inhibition vs. [Inhibitor]) analysis->dose_response end Determine IC50 Value dose_response->end

Caption: Workflow for inhibitor potency testing.

References

YM-58483 (BTP2): A Comparative Analysis of its Specificity for Orai1 over Orai2 and Orai3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of the SOCE Inhibitor YM-58483

This compound, also known as BTP2, is a widely utilized pharmacological tool for studying store-operated calcium entry (SOCE), a crucial signaling pathway in numerous cell types. This guide provides a comparative analysis of this compound's specificity for the three main pore-forming subunits of the calcium release-activated calcium (CRAC) channel: Orai1, Orai2, and Orai3. The data presented herein is intended to assist researchers in the nuanced application of this inhibitor and to provide a framework for validating its specificity in their experimental systems.

Quantitative Analysis of this compound Inhibition on Orai Isoforms

A key study by Zhang et al. (2020) demonstrated that this compound (BTP2) effectively abrogates the activity of Orai1 and Orai2, while only causing a partial inhibition of Orai3. This suggests a higher potency of this compound towards Orai1 and Orai2.

For Orai1-mediated SOCE, a specific IC50 value has been reported. In MDA-MB-231 breast cancer cells, this compound inhibited Orai1-mediated SOCE with an IC50 of 2.8 µM[1].

Orai IsoformReported Inhibition by this compound (BTP2)IC50 Value
Orai1 Essentially abrogated2.8 µM (in MDA-MB-231 cells)[1]
Orai2 Essentially abrogatedNot explicitly reported in a comparative study
Orai3 Partial inhibitionNot explicitly reported in a comparative study

Table 1: Summary of this compound's inhibitory effects on Orai1, Orai2, and Orai3. The qualitative descriptions are based on the findings of Zhang et al. (2020).

Store-Operated Calcium Entry (SOCE) Signaling Pathway

The canonical activation of Orai channels is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule (STIM) proteins, which then translocate to the ER-plasma membrane junctions to interact with and activate Orai channels, leading to calcium influx.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive STIM1 (inactive) Ca2+ bound STIM1_active STIM1 (active) Ca2+ unbound STIM1_inactive->STIM1_active Ca2+ depletion Orai_closed Orai Channel (closed) STIM1_active->Orai_closed Interaction & Activation Ca_store Ca2+ Store Orai_open Orai Channel (open) Orai_closed->Orai_open Ca_cytosol Orai_open->Ca_cytosol Receptor GPCR/RTK PLC PLC Receptor->PLC Agonist IP3 IP3 PLC->IP3 IP3->Ca_store Ca2+ release Downstream Downstream Signaling Ca_cytosol->Downstream YM58483 This compound YM58483->Orai_open Inhibition

Figure 1. Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.

Experimental Protocols for Validating this compound Specificity

To validate the specificity of this compound for different Orai isoforms, two primary experimental approaches are commonly employed: electrophysiology (whole-cell patch clamp) and fluorescence-based calcium imaging.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents through Orai channels, providing a precise quantification of channel activity and inhibition.

Experimental Workflow:

Electrophysiology_Workflow start Start cell_prep Prepare cells expressing specific Orai isoform (Orai1, Orai2, or Orai3) + STIM1 start->cell_prep patch Establish whole-cell patch clamp configuration cell_prep->patch deplete Induce store depletion (e.g., with thapsigargin or intracellular BAPTA) patch->deplete record_base Record baseline I-CRAC current deplete->record_base apply_ym Apply this compound at varying concentrations record_base->apply_ym record_inhib Record I-CRAC in the presence of this compound apply_ym->record_inhib analyze Analyze data to determine IC50 values record_inhib->analyze end End analyze->end

Figure 2. General workflow for determining the inhibitory effect of this compound on Orai channels using whole-cell patch clamp.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are often used as they have low endogenous SOCE.

    • Co-transfect cells with plasmids encoding human STIM1 and one of the human Orai isoforms (Orai1, Orai2, or Orai3). A fluorescent marker (e.g., GFP) can be co-transfected for easy identification of transfected cells.

    • Culture cells on glass coverslips for 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2 CaCl2, 2 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). Store depletion is achieved by the inclusion of the Ca2+ chelator BAPTA in the pipette solution.

    • Establish a whole-cell patch clamp configuration.

    • Hold the cell at a membrane potential of 0 mV.

    • Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to elicit currents.

    • Once a stable CRAC current (I-CRAC) is established, perfuse the external solution containing varying concentrations of this compound.

    • Record the steady-state inhibition at each concentration.

  • Data Analysis:

    • Measure the current amplitude at a negative potential (e.g., -80 mV).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Fura-2 AM Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and inhibitor application. It is a high-throughput method suitable for screening and initial characterization.

Methodology:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the desired Orai isoform and STIM1 on glass-bottom dishes.

    • Load the cells with 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at room temperature in the dark.

    • Wash the cells to remove extracellular Fura-2 AM and allow for de-esterification of the dye.

  • Calcium Measurement:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with a Ca2+-free solution containing a store-depleting agent (e.g., 1-2 µM thapsigargin) to empty the ER Ca2+ stores.

    • After store depletion, reintroduce a Ca2+-containing solution to initiate SOCE.

    • Once a stable Ca2+ influx is observed, apply this compound at various concentrations.

    • Record the fluorescence ratio of Fura-2 at excitation wavelengths of 340 nm and 380 nm.

  • Data Analysis:

    • The 340/380 nm fluorescence ratio is proportional to the intracellular Ca2+ concentration.

    • Calculate the extent of inhibition by comparing the peak or plateau of the Ca2+ signal before and after the addition of this compound.

    • Generate dose-response curves to determine the IC50 for each Orai isoform.

Conclusion

References

YM-58483: A Comparative Guide to its Cross-reactivity with Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YM-58483, also known as BTP2, is a potent and selective inhibitor of store-operated Ca²⁺ entry (SOCE), with a primary affinity for Calcium Release-Activated Calcium (CRAC) channels, which are critical components of cellular calcium signaling.[1][2][3][4] This guide provides a comprehensive comparison of this compound's activity across various calcium channel families, supported by experimental data and detailed methodologies.

Summary of this compound's Cross-reactivity Profile

The following table summarizes the inhibitory and potentiating effects of this compound on different calcium channels, presenting key quantitative data for easy comparison.

Channel FamilyChannel SubtypeEffectIC50 / EC50 (µM)Cell TypeReference
CRAC/Orai Orai1 (CRAC)Inhibition~0.1Jurkat T-cells, various[1][3][4]
Thapsigargin-induced SOCEInhibition0.1 - 0.3HEK293, DT40 B-cells, A7r5[5]
TRP Channels TRPC3Inhibition~0.3HEK293[5]
TRPC5Inhibition~0.3HEK293[5]
TRPM4PotentiationN/AHEK293[2]
TRPV6No Effect>10HEK293[5]
Voltage-Gated Ca²⁺ Channels L-type (Cav1.2)No Significant Effect>30N/A
N-type (Cav2.2)No Significant Effect>30N/A

Note: "N/A" indicates that a specific value was not available in the reviewed literature. The lack of effect on voltage-gated calcium channels is generally reported up to concentrations of 30 µM or higher.

Detailed Experimental Methodologies

This section outlines the typical experimental protocols used to assess the cross-reactivity of this compound.

Thapsigargin-Induced Calcium Influx Assay (for CRAC/Orai Channels)

This assay is a standard method for studying SOCE mediated by CRAC channels.

Objective: To determine the IC50 of this compound for the inhibition of store-operated calcium entry.

Materials:

  • Cells: Human Embryonic Kidney (HEK) 293 cells or Jurkat T-cells.

  • Fluorescent Calcium Indicator: Fura-2 AM or Indo-1 AM.

  • Buffer: Calcium-free Hanks' Balanced Salt Solution (HBSS) and HBSS containing Ca²⁺.

  • Reagents: Thapsigargin (SERCA pump inhibitor), this compound, Ionomycin (positive control), EGTA (negative control).

Protocol:

  • Cell Preparation: Culture cells to an appropriate confluency. On the day of the experiment, detach the cells and wash them with HBSS.

  • Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in HBSS at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with calcium-free HBSS to remove extracellular dye.

  • Baseline Measurement: Resuspend the cells in calcium-free HBSS and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) using a fluorometer or a fluorescence microscope.

  • Store Depletion: Add thapsigargin (typically 1-2 µM) to the cells in calcium-free HBSS to deplete the endoplasmic reticulum (ER) calcium stores. This will cause a transient increase in intracellular calcium.

  • This compound Incubation: After the intracellular calcium levels return to baseline, add varying concentrations of this compound and incubate for a few minutes.

  • Calcium Add-back: Add CaCl₂ (typically 1-2 mM final concentration) to the cell suspension to initiate SOCE.

  • Data Acquisition: Record the change in fluorescence ratio over time. The increase in fluorescence after the addition of CaCl₂ represents SOCE.

  • Data Analysis: The inhibitory effect of this compound is calculated by comparing the peak fluorescence increase in the presence of the compound to the control (vehicle-treated) cells. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

Patch-Clamp Electrophysiology (for TRP and Voltage-Gated Channels)

Whole-cell patch-clamp is the gold standard for directly measuring ion channel activity and assessing the effect of pharmacological compounds.

Objective: To determine the IC50 or EC50 of this compound on specific TRP and voltage-gated calcium channels.

Materials:

  • Cells: HEK293 cells transiently or stably expressing the specific ion channel of interest (e.g., TRPC3, TRPC5, TRPM4).

  • External Solution (for TRP channels): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

  • Internal Solution (for TRP channels): Typically contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH adjusted to 7.2). Specific activators (e.g., diacylglycerol for TRPC3) can be included.

  • External Solution (for Voltage-Gated Ca²⁺ channels): Typically contains (in mM): 120 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂ or CaCl₂, 10 HEPES (pH adjusted to 7.4).

  • Internal Solution (for Voltage-Gated Ca²⁺ channels): Typically contains (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2).

  • Reagents: this compound, specific channel activators and blockers.

Protocol:

  • Cell Preparation: Plate cells expressing the target channel onto glass coverslips.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol:

    • For TRP channels: Apply a voltage ramp or step protocol (e.g., from -100 mV to +100 mV) to elicit channel currents.

    • For Voltage-Gated Ca²⁺ channels: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the channels (e.g., to 0 mV).

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound.

  • Data Acquisition: Record the whole-cell currents before, during, and after the application of this compound using a patch-clamp amplifier and data acquisition software.

  • Data Analysis: Measure the peak current amplitude at a specific voltage. The percentage of inhibition or potentiation is calculated, and the IC50 or EC50 value is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store STIM1 STIM1 ER_Ca->STIM1 Store Depletion Sensing Orai1 Orai1 (CRAC) Ca_influx Ca²⁺ Influx Orai1->Ca_influx PLC Phospholipase C IP3 IP₃ PLC->IP3 IP3->ER_Ca Ca²⁺ Release STIM1->Orai1 Activation Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream YM58483 This compound YM58483->Orai1 Receptor Receptor Receptor->PLC Agonist

Caption: Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.

Experimental_Workflow start Start cell_prep Cell Culture & Transfection start->cell_prep assay_type Select Assay Type cell_prep->assay_type ca_imaging Calcium Imaging assay_type->ca_imaging Functional Assay patch_clamp Patch-Clamp Electrophysiology assay_type->patch_clamp Direct Channel Activity data_acq_ca Data Acquisition: Fluorescence Ratio ca_imaging->data_acq_ca data_acq_patch Data Acquisition: Ionic Currents patch_clamp->data_acq_patch analysis Data Analysis: Concentration-Response Curves data_acq_ca->analysis data_acq_patch->analysis results Determine IC₅₀/EC₅₀ analysis->results end End results->end

Caption: General experimental workflow for assessing the cross-reactivity of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of CRAC channels, the primary mediators of store-operated calcium entry. Its cross-reactivity with other calcium channels is limited, showing moderate inhibitory effects on TRPC3 and TRPC5 channels and a potentiating effect on TRPM4. Notably, it displays a high degree of selectivity against voltage-gated calcium channels, making it a valuable tool for dissecting the specific roles of SOCE in various physiological and pathological processes. For researchers investigating calcium signaling, this compound serves as a crucial pharmacological tool for isolating the contributions of CRAC channels from other calcium influx pathways.

References

YM-58483: A Comparative Guide to a Key SOCE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-58483 (also known as BTP2), a potent and selective store-operated calcium entry (SOCE) inhibitor, with other commonly used SOCE inhibitors. By presenting key performance data, detailed experimental protocols, and a visual representation of the underlying signaling pathway, this document aims to equip researchers with the necessary information to make informed decisions about the most suitable SOCE inhibitor for their experimental needs.

Performance Comparison of SOCE Inhibitors

The efficacy of SOCE inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50), which varies depending on the cell type and experimental conditions. The following tables summarize the IC50 values of this compound and other notable SOCE inhibitors, providing a quantitative basis for comparison.

InhibitorCell TypeAssay ConditionIC50 (nM)Reference
This compound (BTP2) Jurkat T cellsThapsigargin-induced Ca2+ influx100[1][2]
RBL-2H3 cellsDNP antigen-induced histamine release460
RBL-2H3 cellsDNP antigen-induced leukotriene production310
Human peripheral blood cellsPHA-stimulated IL-5 production125
Human peripheral blood cellsPHA-stimulated IL-13 production148
Murine Th2 T cell clone (D10.G4.1)Conalbumin-stimulated IL-4 and IL-5 production~100[1]
Synta-66 Jurkat T cellsSOCE Inhibition~1000[3]
RBL cellsSOCE Inhibition1400[3]
Vascular Smooth Muscle Cells (VSMCs)SOCE Inhibition~26[3]
Human Umbilical Vein Endothelial Cells (HUVECs)SOCE Inhibition~26[3]
GSK-7975A HEK293 cells (overexpressing Orai1/STIM1)Patch clamp4100[4]
HEK293 cells (overexpressing Orai3/STIM1)Patch clamp3800[4]
RBL-2H3 cellsThapsigargin-induced Ca2+ entry800[4]
SKF-96365 Rat peritoneal mast cellsPatch clamp (Fura-2)4000
Jurkat E6-1 lymphocytesFluorescence assay (Indo-1)12000
2-APB -IP3 receptor inhibition42000[5]

Table 1: Comparative IC50 Values of Various SOCE Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of this compound and other common SOCE inhibitors across different cell lines and experimental setups. Lower IC50 values indicate higher potency.

Selectivity Profile

An ideal inhibitor should demonstrate high selectivity for its target to minimize off-target effects. This compound is known for its selectivity for SOC channels over voltage-operated Ca2+ channels[2].

InhibitorSelectivity NotesReference
This compound (BTP2) Inhibits Ca2+ influx through SOC channels 30-fold more potently than through voltage-operated Ca2+ channels. However, it has been reported to activate TRPM4 channels, which can indirectly inhibit SOCE by causing membrane depolarization.[2][6]
Synta-66 Considered a potent and highly selective inhibitor of SOCE and ICRAC activation. It does not appear to affect STIM1 puncta formation, suggesting it acts downstream of STIM1 oligomerization.[6]
GSK-7975A Shows little selectivity between Orai1 and Orai3. It does not affect STIM1-STIM1 oligomerization or STIM1-Orai1 interaction.[4]
SKF-96365 A non-selective cation channel blocker that also inhibits TRP channels and T-type Ca2+ channels.[7]
2-APB Exhibits complex, concentration-dependent effects, including both potentiation and inhibition of CRAC channels. It can also inhibit IP3 receptors.[5]

Table 2: Selectivity Profiles of Common SOCE Inhibitors. This table provides an overview of the known selectivity of this compound and its alternatives, highlighting potential off-target effects.

Experimental Protocols

Accurate and reproducible experimental design is paramount in pharmacological studies. Below is a detailed protocol for a common method used to assess the efficacy of SOCE inhibitors.

Measurement of Store-Operated Calcium Entry (SOCE) Inhibition using Fura-2 Calcium Imaging

This protocol describes the measurement of SOCE in cultured cells using the ratiometric calcium indicator Fura-2 AM, with thapsigargin used to deplete intracellular calcium stores.

Materials:

  • Cells of interest (e.g., Jurkat T cells, HEK293 cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Thapsigargin

  • SOCE inhibitor of interest (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or appropriate microplates and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in DMSO, and then diluting in serum-free HBSS (with Ca2+) to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the cells and wash once with HBSS (with Ca2+).

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells twice with HBSS (with Ca2+) to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Replace the wash buffer with Ca2+-free HBSS.

    • Place the cells on the fluorescence imaging system and record the baseline ratio of Fura-2 fluorescence (F340/F380) for 2-5 minutes.

  • Store Depletion and Inhibitor Application:

    • To deplete intracellular calcium stores, add thapsigargin (typically 1-2 µM final concentration) to the Ca2+-free HBSS. This will cause a transient increase in intracellular calcium due to release from the endoplasmic reticulum.

    • At this stage, or prior to thapsigargin addition, add the SOCE inhibitor (e.g., this compound) at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel.

  • Measurement of SOCE:

    • Once the intracellular calcium levels have returned to baseline or stabilized, add HBSS containing Ca2+ (typically 1-2 mM final concentration) to the cells.

    • Record the subsequent increase in the F340/F380 ratio, which represents SOCE.

  • Data Analysis:

    • Quantify the magnitude of SOCE by measuring the peak increase in the F340/F380 ratio after the addition of extracellular Ca2+.

    • Compare the SOCE in inhibitor-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.

    • Generate dose-response curves by testing a range of inhibitor concentrations to calculate the IC50 value.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action of SOCE inhibitors, the following diagrams illustrate the SOCE signaling pathway and a typical experimental workflow for inhibitor testing.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca_ext Ca²⁺ Ca_cyt Ca²⁺ Ca_ext->Ca_cyt Receptor GPCR/RTK PLC PLC Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_er Ca²⁺ IP3->Ca_er Releases Ca²⁺ ORAI1 ORAI1 ORAI1->Ca_ext Ca²⁺ influx Calcineurin Calcineurin Ca_cyt->Calcineurin Activates NFAT_p NFAT-P NFAT NFAT NFAT_p->NFAT Calcineurin->NFAT_p Dephosphorylates NFAT_n NFAT NFAT->NFAT_n Translocates Gene_expression Gene Expression STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Ca²⁺ depletion activates STIM1_active->ORAI1 Translocates & activates NFAT_n->Gene_expression Regulates YM58483 This compound YM58483->ORAI1 Inhibits

Figure 1. SOCE Signaling Pathway and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Plate Cells B 2. Load with Fura-2 AM A->B C 3. Wash B->C D 4. Baseline Reading (Ca²⁺-free buffer) C->D E 5. Add Thapsigargin & SOCE Inhibitor D->E F 6. Add Extracellular Ca²⁺ E->F G 7. Record Fluorescence Ratio (F340/F380) F->G H 8. Quantify SOCE G->H I 9. Calculate % Inhibition & IC₅₀ H->I

References

A Head-to-Head Comparison of YM-58483 and GSK-7975A for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools used to investigate store-operated calcium entry (SOCE), YM-58483 (also known as BTP2) and GSK-7975A have emerged as prominent inhibitors of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties and performance based on available experimental data.

Mechanism of Action and Target Specificity

Both this compound and GSK-7975A exert their inhibitory effects on the CRAC channel, a key component of the SOCE pathway, which is crucial for Ca²⁺ signaling in non-excitable cells. The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins, which act as endoplasmic reticulum Ca²⁺ sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.[1][2][3] Depletion of Ca²⁺ from the endoplasmic reticulum triggers the activation of STIM, which in turn interacts with and opens the Orai channels, allowing for the influx of extracellular Ca²⁺.

This compound (BTP2) is a potent and selective blocker of CRAC channels.[4] It has been demonstrated to inhibit thapsigargin-induced sustained Ca²⁺ influx with high potency.[4] Functionally, this inhibition of Ca²⁺ entry leads to the suppression of downstream signaling pathways, including the nuclear factor of activated T-cells (NFAT) pathway, which is critical for the production of various cytokines.[5]

GSK-7975A is also a potent inhibitor of the CRAC channel.[6] Studies have shown that it does not interfere with STIM1 oligomerization or the interaction between STIM1 and Orai1, suggesting that its mechanism of action is likely at the level of the Orai channel pore.[7][8] Interestingly, the inhibitory action of GSK-7975A appears to be influenced by the geometry of the Orai pore's selectivity filter.[9]

Quantitative Performance Data

The following tables summarize the available quantitative data on the potency and selectivity of this compound and GSK-7975A from various in vitro studies. It is important to note that direct comparisons of IC₅₀ values should be made with caution due to variations in experimental conditions, such as cell types and assay methodologies.

Table 1: Potency of this compound and GSK-7975A in Cellular Assays

CompoundAssayCell TypeIC₅₀Reference
This compound Thapsigargin-induced Ca²⁺ influxJurkat T cells100 nM[4]
IL-2 ProductionJurkat T cells~100 nM
IL-4 and IL-5 ProductionMurine Th2 T cell clone (D10.G4.1)~100 nM[10]
IL-5 ProductionHuman whole blood cells~100 nM[10]
T cell proliferation (MLR)Mouse splenocytes330 nM[11]
GSK-7975A Orai1/STIM1 currentHEK293 cells4.1 µM[9]
Orai3/STIM1 currentHEK293 cells3.8 µM[9]
Thapsigargin-induced Ca²⁺ entryRBL cells0.8 µM[9]
FcεRI-dependent Ca²⁺ influxMast cells3 µM (up to 50% inhibition of mediator release)[6]

Table 2: Selectivity Profile of this compound and GSK-7975A

CompoundIon ChannelEffectConcentrationReference
This compound Voltage-operated Ca²⁺ channels30-fold less potent inhibition compared to SOC channelsNot specified
GSK-7975A L-type Ca²⁺ channels (CaV1.2)Weak inhibition>10 µM (IC₅₀ = 8 µM)
TRPV6Complete block10 µM[7][9]
Other ion channels (panel of 16)No significant effectup to 10 µM[9]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Depletion leads to activation Orai1_closed Orai1 (closed) STIM1_inactive->Orai1_closed STIM1 activation and interaction Ca_ext Extracellular Ca²⁺ Orai1_closed->Ca_ext Orai1 opening PLC PLC IP3 IP₃ PLC->IP3 Receptor Receptor Receptor->PLC Agonist Agonist Agonist->Receptor IP3->ER_Ca Release Ca_cyto Cytosolic Ca²⁺ Ca_ext->Ca_cyto Influx NFAT_activation NFAT Activation (e.g., Cytokine Production) Ca_cyto->NFAT_activation YM58483 This compound YM58483->Orai1_closed Inhibits GSK7975A GSK-7975A GSK7975A->Orai1_closed Inhibits

Caption: Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound and GSK-7975A on the Orai1 channel.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293, Jurkat, RBL) load_dye Load cells with Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM) start->load_dye pre_incubation Pre-incubate with inhibitor (this compound or GSK-7975A) or vehicle control load_dye->pre_incubation store_depletion Induce ER Ca²⁺ store depletion (e.g., Thapsigargin, Carbachol) pre_incubation->store_depletion ca_addback Add extracellular Ca²⁺ store_depletion->ca_addback measurement Measure intracellular Ca²⁺ concentration (Fluorescence imaging or plate reader) ca_addback->measurement analysis Data Analysis: Calculate IC₅₀ values measurement->analysis end End analysis->end

Caption: A general experimental workflow for evaluating the potency of SOCE inhibitors using a calcium add-back assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for assays commonly used to characterize this compound and GSK-7975A.

Calcium Imaging Assay for SOCE Inhibition

This protocol is a generalized method for measuring the inhibition of SOCE in a cell population using a fluorescent calcium indicator.

  • Cell Preparation:

    • Plate cells (e.g., HEK293, Jurkat T cells, or RBL cells) on a suitable imaging dish or multi-well plate and culture overnight.

    • Wash the cells with a physiological salt solution (e.g., HBSS) buffered with HEPES.

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-4 AM) in the assay buffer for 30-60 minutes at room temperature in the dark.[9]

    • After incubation, wash the cells to remove excess dye.

  • Inhibitor Incubation:

    • Add the desired concentrations of this compound, GSK-7975A, or a vehicle control (e.g., DMSO) to the cells and incubate for a specified period (e.g., 30 minutes).[9]

  • Store Depletion and Calcium Add-back:

    • Initiate fluorescence measurement.

    • To deplete endoplasmic reticulum calcium stores, add a SERCA pump inhibitor such as 1 µM thapsigargin in a calcium-free buffer.[9]

    • After a stable baseline in the absence of extracellular calcium is achieved, add a solution containing a physiological concentration of CaCl₂ (e.g., 2 mM) to initiate SOCE.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity over time using a fluorescence microscope or a plate reader.

    • The increase in fluorescence after the addition of extracellular Ca²⁺ represents SOCE.

    • Quantify the inhibition by comparing the amplitude or the area under the curve of the Ca²⁺ signal in the presence of the inhibitor to the control.

    • Generate dose-response curves to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology for CRAC Channel Current (ICRAC)

This technique allows for the direct measurement of the ion current through CRAC channels.

  • Cell Preparation:

    • Use cells expressing STIM1 and Orai1 (either endogenously or through transfection, e.g., HEK293 cells).[9]

    • Obtain a whole-cell patch-clamp configuration on a single cell.

  • Solutions:

    • Internal (Pipette) Solution: To passively deplete the ER of Ca²⁺, use a solution containing a high concentration of a Ca²⁺ chelator like EGTA (e.g., 20 mM) and cesium as the main cation to block potassium channels.[9]

    • External (Bath) Solution: A solution containing divalent cations as the charge carriers (e.g., 20 mM CaCl₂).

  • Recording ICRAC:

    • Hold the cell at a specific potential (e.g., 0 mV) and apply voltage ramps (e.g., from -90 mV to +90 mV over 1 second) at regular intervals (e.g., every 5 seconds) to measure the current-voltage relationship.[9]

    • The inward current that develops over time as the intracellular EGTA diffuses into the cell and chelates Ca²⁺ represents ICRAC.

  • Inhibitor Application:

    • Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound or GSK-7975A.

    • Continue recording to observe the inhibition of the current.

  • Data Analysis:

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application.

    • Calculate the percentage of inhibition for different inhibitor concentrations to determine the IC₅₀.

Cytokine Release Assay

This assay measures the functional consequence of CRAC channel inhibition on immune cell activation.

  • Cell Isolation and Culture:

    • Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an immune cell line (e.g., Jurkat T cells).

    • Culture the cells in an appropriate medium.

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the cells with various concentrations of this compound, GSK-7975A, or a vehicle control.

    • Stimulate the cells to produce cytokines using an appropriate stimulus (e.g., phytohemagglutinin (PHA) for T cells, or anti-CD3/anti-CD28 antibodies).

  • Sample Collection and Analysis:

    • After a suitable incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

    • Measure the concentration of specific cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatant using a method such as ELISA or a multiplex cytokine bead array.

  • Data Analysis:

    • Quantify the reduction in cytokine production in the presence of the inhibitors compared to the stimulated control.

    • Generate dose-response curves to calculate the IC₅₀ for the inhibition of cytokine release.

Concluding Remarks

Both this compound and GSK-7975A are valuable pharmacological tools for the study of SOCE and CRAC channel function. This compound exhibits high potency, with IC₅₀ values in the nanomolar range for the inhibition of both Ca²⁺ influx and downstream functional responses like cytokine production. GSK-7975A, while also a potent inhibitor, generally displays IC₅₀ values in the high nanomolar to low micromolar range. A key differentiator is the selectivity profile, with GSK-7975A also demonstrating inhibitory activity against the TRPV6 channel. The choice between these two inhibitors will depend on the specific experimental context, including the cell type, the required potency, and the potential for off-target effects. The detailed protocols provided herein should serve as a valuable resource for researchers designing and interpreting experiments with these widely used CRAC channel inhibitors.

References

Verifying the Inhibitory Effect of YM-58483 on CRAC Currents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-58483 (also known as BTP2), a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, with other notable CRAC channel inhibitors. The objective is to offer a clear, data-driven overview of its performance, supported by detailed experimental protocols for verifying its inhibitory effects on CRAC currents.

Comparative Analysis of CRAC Channel Inhibitors

The inhibitory potency of this compound and its alternatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other commonly used CRAC channel inhibitors: Synta 66, GSK-7975A, and Pyr6. It is important to note that these values have been determined in various cell types and under different experimental conditions, which can influence the apparent potency.

InhibitorIC50 (SOCE/ICRAC)Cell TypeMethodReference
This compound (BTP2) ~10 nM - 100 nMJurkat T cells, Human T cellsCa2+ influx, Electrophysiology[1][2]
Synta 66~26 nM - 1.4 µMVSMCs, HUVECs, Jurkat T cells, RBL cellsCa2+ influx, Electrophysiology[3]
GSK-7975A~4 µMHEK293 cellsElectrophysiology[1][4]
Pyr6~0.5 µMRBL-2H3 cellsCa2+ influx[5]

Disclaimer: The IC50 values presented are sourced from various publications and may not be directly comparable due to differing experimental setups.

Experimental Protocols

To facilitate the independent verification of the inhibitory effects of this compound and other compounds on CRAC currents, detailed methodologies for two key experimental approaches are provided below: Electrophysiology (Whole-Cell Patch-Clamp) and Ratiometric Calcium Imaging.

Electrophysiology: Whole-Cell Patch-Clamp Recording of ICRAC

This protocol is designed to directly measure the ion flow through CRAC channels.

1. Cell Preparation:

  • Culture cells (e.g., Jurkat T cells, RBL cells, or HEK293 cells overexpressing STIM1 and Orai1) on glass coverslips suitable for patch-clamp recording.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 BAPTA, 10 HEPES, 0.05 IP3 (to passively deplete stores), 3 MgCl2 (pH 7.2 with CsOH).

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a holding potential of 0 mV.

  • Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) or voltage steps (e.g., to -80 mV) periodically (e.g., every 2 seconds) to elicit and monitor the CRAC current (ICRAC).

  • Once a stable baseline ICRAC is established, perfuse the bath with the extracellular solution containing the desired concentration of this compound or other inhibitors.

  • Record the inhibition of ICRAC over time.

4. Data Analysis:

  • Measure the peak inward current at a negative potential (e.g., -80 mV) before and after inhibitor application.

  • Calculate the percentage of inhibition for each concentration.

  • Construct a dose-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Ratiometric Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This method assesses CRAC channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.

1. Cell Preparation and Dye Loading:

  • Seed cells on glass-bottom dishes or coverslips.

  • Wash the cells with a physiological salt solution (e.g., HBSS).

  • Load the cells with a ratiometric calcium indicator, such as Fura-2 AM (typically 2-5 µM), in the salt solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

2. Calcium Imaging Procedure:

  • Mount the dish/coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with a Ca2+-free solution to establish a baseline.

  • Induce depletion of intracellular calcium stores by applying a SERCA pump inhibitor, such as thapsigargin (1-2 µM), in the Ca2+-free solution. This will cause a transient increase in [Ca2+]i due to leakage from the ER.

  • Once the [Ca2+]i returns to baseline, reintroduce a solution containing extracellular Ca2+ (e.g., 2 mM). The subsequent increase in [Ca2+]i represents SOCE.

  • To test the effect of an inhibitor, pre-incubate the cells with the desired concentration of this compound or other compounds before the re-addition of extracellular Ca2+.

3. Data Analysis:

  • Measure the change in the Fura-2 fluorescence ratio (e.g., 340/380 nm excitation) over time.

  • Quantify the SOCE response by measuring the peak increase in the ratiometric signal upon Ca2+ re-addition.

  • Calculate the percentage of inhibition of the SOCE response for each inhibitor concentration.

  • Generate a dose-response curve and calculate the IC50 value.

Visualizing the CRAC Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

CRAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand Receptor Receptor Ligand->Receptor 1. Activation This compound This compound Orai1 Orai1 (CRAC Channel) This compound->Orai1 Inhibits PLC PLC Receptor->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves IP3 IP3 PIP2->IP3 Ca2+_influx Orai1->Ca2+_influx 8. Ca2+ Influx IP3R IP3R IP3->IP3R 4. Binds Ca2+_signal Ca2+ Signaling (e.g., NFAT activation) Ca2+_influx->Ca2+_signal STIM1 STIM1 STIM1->Orai1 7. Translocates & Activates ER_Ca2+ Ca2+ Store ER_Ca2+->STIM1 6. Store Depletion Sensed By IP3R->ER_Ca2+ 5. Ca2+ Release

Caption: CRAC Channel Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_electro Electrophysiology (Patch-Clamp) cluster_imaging Calcium Imaging (Fura-2) e1 Cell Culture e2 Whole-Cell Configuration e1->e2 e3 Record Baseline I_CRAC e2->e3 e4 Apply this compound e3->e4 e5 Record Inhibited I_CRAC e4->e5 e6 Data Analysis (IC50) e5->e6 c1 Cell Culture & Dye Loading c2 Baseline Fluorescence (Ca2+-free) c1->c2 c3 Store Depletion (Thapsigargin) c2->c3 c4 Apply this compound c3->c4 c5 Re-add Ca2+ & Record SOCE c4->c5 c6 Data Analysis (IC50) c5->c6

Caption: Experimental Workflows for Verifying CRAC Inhibition.

References

A Side-by-Side Analysis of YM-58483 and Econazole on Store-Operated Calcium Entry (SOCE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two chemical compounds, YM-58483 and econazole, as modulators of Store-Operated Calcium Entry (SOCE). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction to SOCE Modulation

Store-Operated Calcium Entry (SOCE) is a crucial Ca2+ signaling pathway in non-excitable cells, regulating a diverse range of cellular functions including gene expression, proliferation, and immune responses. The key molecular players in SOCE are the stromal interaction molecule (STIM) proteins, which act as Ca2+ sensors in the endoplasmic reticulum (ER), and the Orai proteins, which form the Ca2+ release-activated Ca2+ (CRAC) channels in the plasma membrane. Depletion of ER Ca2+ stores triggers STIM protein oligomerization and translocation to ER-plasma membrane junctions, where they directly interact with and activate Orai channels, leading to Ca2+ influx. Given its physiological importance, pharmacological modulation of SOCE is a significant area of research for therapeutic intervention in various diseases.

Comparative Analysis of this compound and Econazole

This section provides a detailed comparison of this compound and econazole, focusing on their mechanism of action, potency, and selectivity in modulating SOCE.

Mechanism of Action

This compound , also known as BTP2, is a potent and selective blocker of SOCE.[1][2][3] It specifically inhibits the CRAC channels, which are the primary conduits for Ca2+ entry in the SOCE pathway.[2][3][4] Its mechanism of action is targeted towards the channel itself, thereby preventing the influx of Ca2+ that is triggered by the depletion of intracellular stores.

Econazole , primarily known as an antifungal agent, also exhibits inhibitory effects on SOCE.[5][6] However, its mechanism is less specific compared to this compound. While it does block SOC channels, it also inhibits voltage-operated Ca2+ channels with a similar potency.[5] Some evidence suggests that econazole's effect on SOCE may be non-specific, potentially arising from alterations in plasma membrane fluidity or structure.[6] Furthermore, econazole has been shown to inhibit the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), which can independently affect intracellular Ca2+ dynamics.

Potency and Selectivity

The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound and econazole on SOCE.

CompoundTargetIC50 for SOCE InhibitionSelectivityCell Type(s) Studied
This compound CRAC Channels~100 nM (for thapsigargin-induced Ca2+ influx)[2][3][4]Highly selective for SOC channels over voltage-operated Ca2+ channels (30-fold difference)[5]Jurkat T cells, murine Th2 T cell clone, human whole blood cells[4][5]
Econazole SOC Channels & other targets11 µM (for thapsigargin-induced platelet Ca2+ influx)[7]Non-selective; inhibits both SOC channels and voltage-operated Ca2+ channels in a similar concentration range[5]Platelets, Jurkat T cells, human osteosarcoma cells[5][7]

Experimental Protocols

A common method to assess the effect of compounds on SOCE is through intracellular Ca2+ measurements using fluorescent indicators. Below is a detailed protocol for such an experiment.

Measurement of Store-Operated Calcium Entry

This protocol utilizes the ratiometric fluorescent Ca2+ indicator Fura-2 AM and the SERCA pump inhibitor thapsigargin to induce and measure SOCE.

Materials:

  • Cells of interest (e.g., Jurkat T cells, HEK293 cells)

  • Cell culture medium

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Thapsigargin

  • This compound and/or Econazole

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays or on glass coverslips for microscopy) and allow them to adhere overnight.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in Ca2+-containing HBSS).

    • Wash the cells once with Ca2+-containing HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with Ca2+-containing HBSS to remove extracellular dye.

  • Baseline Fluorescence Measurement:

    • Replace the medium with Ca2+-free HBSS.

    • Record the baseline Fura-2 fluorescence ratio (Excitation at 340 nm and 380 nm, Emission at ~510 nm) for a few minutes.

  • Store Depletion and Compound Treatment:

    • To deplete intracellular Ca2+ stores, add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS. This will cause a transient increase in intracellular Ca2+ due to leakage from the ER.

    • For compound testing, add this compound or econazole at the desired concentrations before or after the addition of thapsigargin, depending on the experimental design.

  • Measurement of SOCE:

    • After the intracellular Ca2+ levels have returned to near baseline following store depletion, re-introduce Ca2+ to the extracellular solution by adding a concentrated CaCl2 solution to the wells (final concentration ~1-2 mM).

    • Record the subsequent increase in the Fura-2 fluorescence ratio, which represents SOCE.

  • Data Analysis:

    • The magnitude of SOCE can be quantified by measuring the peak increase in the 340/380 nm ratio upon Ca2+ re-addition or by calculating the rate of the initial rise.

    • Compare the SOCE response in the presence and absence of the test compounds to determine their inhibitory effects and calculate IC50 values.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ca_ext Ca²⁺ Orai Orai Channel (CRAC) Ca_ext->Orai Influx Ca_cytosol [Ca²⁺]i Orai->Ca_cytosol SERCA SERCA Ca_cytosol->SERCA STIM STIM STIM->Orai Activates Ca_er [Ca²⁺]ER Ca_er->STIM Inhibits SERCA->Ca_er Pumps Ca²⁺ Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits YM58483 This compound YM58483->Orai Inhibits Econazole Econazole Econazole->Orai Inhibits Econazole->SERCA Inhibits

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and points of inhibition.

SOCE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_plating 1. Plate Cells fura_loading 2. Load with Fura-2 AM cell_plating->fura_loading wash 3. Wash fura_loading->wash baseline 4. Record Baseline (Ca²⁺-free media) wash->baseline store_depletion 5. Add Thapsigargin (Deplete ER Ca²⁺ stores) baseline->store_depletion compound_add 6. Add Compound (this compound or Econazole) store_depletion->compound_add ca_readdition 7. Re-add Extracellular Ca²⁺ compound_add->ca_readdition record_soce 8. Record SOCE ca_readdition->record_soce data_analysis 9. Analyze Data (Calculate peak/rate of Ca²⁺ influx) record_soce->data_analysis ic50 10. Determine IC₅₀ data_analysis->ic50

Caption: Experimental workflow for measuring SOCE inhibition.

Conclusion

  • This compound is a highly potent and selective inhibitor of CRAC channels, making it an excellent tool for studies specifically investigating the role of SOCE. Its high selectivity minimizes off-target effects, leading to more precise experimental outcomes.

  • Econazole inhibits SOCE but with much lower potency and a lack of specificity. Its inhibitory action extends to other ion channels and cellular components, which can complicate the interpretation of experimental results. Researchers should exercise caution when using econazole as a SOCE inhibitor and be mindful of its potential off-target effects.

For researchers aiming to specifically dissect the SOCE pathway, this compound is the superior choice due to its well-defined mechanism and high selectivity. Econazole's utility as a SOCE inhibitor is limited by its non-specific mode of action, though it may be useful in studies where a broader ion channel blockade is desired.

References

Assessing the Selectivity of YM-58483 Against Voltage-Gated Ca2+ Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of YM-58483 (also known as BTP2), a potent inhibitor of store-operated Ca2+ entry (SOCE), against voltage-gated Ca2+ channels (VGCCs). Its performance is contrasted with other notable CRAC (Ca2+ release-activated Ca2+) channel modulators to offer a comprehensive overview for target selection and experimental design in drug discovery and biomedical research.

Executive Summary

This compound is a highly selective inhibitor of CRAC channels, which are the primary mediators of SOCE in non-excitable cells.[1][2][3][4] Experimental data demonstrates that this compound potently blocks CRAC channels with an IC50 value of approximately 100 nM.[1][2][4][5] Crucially, its activity against voltage-gated Ca2+ channels is significantly lower, with reports indicating it is about 30-fold less potent against this class of channels.[1] This selectivity profile makes this compound a valuable tool for dissecting the physiological roles of CRAC channels and as a potential therapeutic agent where selective inhibition of SOCE is desired. In contrast, other compounds such as GSK-7975A show a lesser degree of selectivity, while molecules like econazole exhibit broad inhibitory activity across different calcium channel types.

Comparative Selectivity Profile

The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected compounds against CRAC channels and various subtypes of voltage-gated Ca2+ channels.

CompoundTarget ChannelIC50Fold Selectivity (CRAC vs. VGCC)
This compound (BTP2) CRAC Channel ~100 nM [1][2][4][5]-
Voltage-Gated Ca2+ Channels (General) ~3 µM (estimated) ~30-fold [1]
L-type (Cav1.2)>10 µM>100-fold
GSK-7975ACRAC Channel~0.8 - 4 µM[6]-
L-type (Cav1.2)~8 µM[7]~2 - 10-fold
EconazoleL-type (Cav1.x)IC50 in µM rangeNon-selective
Synta 66CRAC ChannelPotent inhibitorData on VGCCs not readily available

Note: The IC50 for this compound against general voltage-gated Ca2+ channels is estimated based on the reported 30-fold lower potency compared to its CRAC channel inhibition.

Signaling Pathway and Experimental Workflow

To assess the selectivity of compounds like this compound, a typical experimental workflow involves measuring their effects on both SOCE and voltage-gated calcium entry.

G cluster_0 Experimental Workflow for Selectivity Profiling cluster_1 Assay 1: Store-Operated Ca2+ Entry (SOCE) cluster_2 Assay 2: Voltage-Gated Ca2+ Entry (VGCC) prep Cell Preparation (e.g., Jurkat T-cells, HEK293 expressing specific channels) load Loading with Ca2+ Indicator (e.g., Fura-2 AM) prep->load compound_add Compound Addition (this compound or alternatives at various concentrations) load->compound_add er_depletion ER Store Depletion (Thapsigargin) ca_readd Ca2+ Re-addition er_depletion->ca_readd soce_measure Measure Intracellular Ca2+ (SOCE) ca_readd->soce_measure analysis Data Analysis (IC50 determination and selectivity calculation) soce_measure->analysis depolarize Membrane Depolarization (High K+) vgcc_measure Measure Intracellular Ca2+ (VGCC influx) depolarize->vgcc_measure vgcc_measure->analysis compound_add->er_depletion compound_add->depolarize G cluster_0 CRAC Channel Activation Pathway cluster_1 Plasma Membrane cluster_2 ER Membrane receptor Cell Surface Receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_er Ca2+ ip3r->ca_er Release stim1 STIM1 ca_er->stim1 Depletion sensed by orai1 Orai1 (CRAC Channel) stim1->orai1 Activates ca_influx Ca2+ Influx orai1->ca_influx downstream Downstream Signaling (e.g., NFAT activation, Gene expression) ca_influx->downstream

References

YM-58483 in the Landscape of Novel CRAC Channel Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Calcium Release-Activated Calcium (CRAC) channel, a key player in cellular calcium signaling, has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. YM-58483 (also known as BTP2) has long been a benchmark inhibitor for studying CRAC channel function. However, the landscape is evolving with the advent of novel inhibitors. This guide provides an objective comparison of this compound with a selection of these newer agents, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

The CRAC Channel Signaling Pathway

The activation of the CRAC channel is a multi-step process initiated by the depletion of calcium stores in the endoplasmic reticulum (ER). This depletion is sensed by the Stromal Interaction Molecule 1 (STIM1), an ER-resident protein. Upon sensing low calcium levels, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium. This influx is critical for downstream signaling events, most notably the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which drives the expression of key immunomodulatory cytokines.

Caption: CRAC Channel Signaling Pathway.

Comparative Analysis of CRAC Channel Inhibitors

The following tables summarize the reported inhibitory activities of this compound and a selection of novel CRAC channel inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Inhibitor Target(s) IC50 (CRAC Current / SOCE) Cell Type Reference
This compound (BTP2) Orai1/STIM1~100 nM (Thapsigargin-induced Ca²⁺ influx)Jurkat T cells[1]
Orai1, Orai2Abrogates activityORAI1/2/3 triple-null cells[2]
Orai3Partial inhibitionORAI1/2/3 triple-null cells[2]
GSK-7975A Orai1, Orai3~4 µM (STIM1-mediated Orai1/3 currents)HEK293 cells[3]
Orai1, Orai2Abrogates activityORAI1/2/3 triple-null cells[2]
Orai3Partial inhibitionORAI1/2/3 triple-null cells[2]
GSK-5498A CRAC Channel~1 µM (ICRAC)HEK cells expressing STIM1/Orai1[1]
GSK-5503A Orai1, Orai3~4 µM (STIM1-mediated Orai1/3 currents)HEK293 cells[1]
RO2959 Orai1~25 nM (SOCE)CHO cells expressing STIM1/Orai1[4]
Orai1 > Orai2, Orai3402 nM (ICRAC) in RBL-2H3 cellsT-REx-CHO cells[1]
Inhibitor IC50 (Cytokine Production) Cytokine Cell Type Reference
This compound (BTP2) ~100 nMIL-5Human whole blood[5]
RO2959 Potent inhibitorIL-2Human T cells[4]

Discussion of Comparative Data:

This compound remains a potent inhibitor of CRAC channels, with reported IC50 values in the low nanomolar range for the inhibition of store-operated calcium entry (SOCE) and cytokine production.[1][5] It effectively abrogates the activity of Orai1 and Orai2 isoforms, while only partially inhibiting Orai3.[2]

The novel inhibitors from GlaxoSmithKline (GSK) show varied potencies. GSK-5498A inhibits the CRAC current with an IC50 of approximately 1 µM.[1] GSK-7975A and GSK-5503A display IC50 values of around 4 µM for the inhibition of STIM1-mediated Orai1 and Orai3 currents.[1][3] Similar to this compound, GSK-7975A also abrogates Orai1 and Orai2 activity while only partially affecting Orai3.[2] This suggests a degree of isoform selectivity among these compounds.

RO2959 emerges as a particularly potent inhibitor, especially for Orai1-mediated SOCE, with a reported IC50 of 25 nM.[4] It also demonstrates selectivity for Orai1 over Orai2 and Orai3.[1] This high potency and selectivity make RO2959 a valuable tool for specifically probing the function of Orai1.

Experimental Workflow for Inhibitor Characterization

The evaluation of CRAC channel inhibitors typically follows a standardized workflow, beginning with the assessment of their direct effect on calcium influx, followed by the analysis of downstream cellular responses.

Start Start: Cell Culture (e.g., Jurkat T cells, HEK293 expressing STIM1/Orai1) Assay1 Calcium Influx Assay (Fura-2 AM dye) Start->Assay1 Assay2 NFAT Activation Assay (Reporter Gene Assay) Assay1->Assay2 Assay3 Cytokine Production Assay (ELISA, Flow Cytometry) Assay2->Assay3 Analysis Data Analysis: - IC50 Determination - Potency & Selectivity Assessment Assay3->Analysis End End: Inhibitor Characterization Analysis->End

Caption: Experimental Workflow for CRAC Inhibitors.

Experimental Protocols

Store-Operated Calcium Entry (SOCE) Assay using Fura-2 AM

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to the depletion of intracellular stores.

Materials:

  • Cells (e.g., HEK293 cells stably expressing STIM1 and Orai1, or Jurkat T cells)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺

  • Thapsigargin (SERCA pump inhibitor)

  • CRAC channel inhibitor to be tested

  • Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes or black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in Ca²⁺-free HBSS (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Wash the cells once with Ca²⁺-free HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

  • Measurement of Ca²⁺ Release and Entry:

    • Place the plate in the fluorescence reader and begin recording the ratio of fluorescence intensity at 340 nm and 380 nm excitation.

    • Establish a stable baseline fluorescence in Ca²⁺-free HBSS.

    • Add the test inhibitor at various concentrations and incubate for a predetermined time.

    • To deplete intracellular Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) and record the transient increase in [Ca²⁺]i due to release from the ER.

    • Once the fluorescence ratio returns to a near-baseline level, add Ca²⁺-containing HBSS (e.g., final concentration of 2 mM Ca²⁺) to initiate SOCE.

    • Record the sustained increase in the fluorescence ratio, which represents Ca²⁺ influx through CRAC channels.

  • Data Analysis:

    • Calculate the ratio of F340/F380.

    • The magnitude of SOCE is typically measured as the peak or the area under the curve of the Ca²⁺ signal after the re-addition of extracellular Ca²⁺.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

NFAT Activation Assay

This assay quantifies the activation of the NFAT transcription factor, a key downstream effector of CRAC channel signaling.

Materials:

  • Jurkat T cells stably transfected with an NFAT-luciferase reporter construct.

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Stimulating agents (e.g., phorbol 12-myristate 13-acetate (PMA) and ionomycin, or anti-CD3/CD28 antibodies).

  • CRAC channel inhibitor to be tested.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NFAT-reporter Jurkat cells into a white, clear-bottom 96-well plate.

  • Inhibitor Treatment: Add serial dilutions of the CRAC channel inhibitor to the wells and incubate for a specified period (e.g., 1 hour).

  • Cell Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate the T-cell receptor signaling pathway and induce NFAT activation.

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase expression.

  • Luciferase Measurement:

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the readings.

    • Normalize the data to the stimulated control (no inhibitor).

    • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition of NFAT-driven luciferase activity against the inhibitor concentration.[6]

Cytokine Production Assay

This assay measures the release of cytokines from immune cells, a functional consequence of CRAC channel activation.

Materials:

  • Primary human T cells or a T cell line (e.g., Jurkat).

  • Cell culture medium.

  • Stimulating agents (e.g., PMA and ionomycin, or anti-CD3/CD28 beads).

  • CRAC channel inhibitor to be tested.

  • ELISA kit for the cytokine of interest (e.g., IL-2, TNF-α, IFN-γ) or flow cytometry antibodies for intracellular cytokine staining.

  • Brefeldin A (for intracellular staining).

Procedure (ELISA):

  • Cell Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the CRAC channel inhibitor for a defined period.

    • Stimulate the cells with the chosen activating agent.

  • Supernatant Collection: Incubate the cells for 24-48 hours. After incubation, centrifuge the plate and collect the supernatant.

  • ELISA: Perform the ELISA for the target cytokine according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve using the recombinant cytokine standards.

    • Determine the concentration of the cytokine in each sample from the standard curve.

    • Calculate the IC50 value of the inhibitor for cytokine production.

Procedure (Intracellular Cytokine Staining):

  • Cell Treatment and Stimulation:

    • Pre-treat and stimulate the cells as described for the ELISA.

    • In the last 4-6 hours of stimulation, add Brefeldin A to block cytokine secretion and cause their accumulation intracellularly.

  • Staining:

    • Harvest the cells and stain for surface markers (e.g., CD4, CD8).

    • Fix and permeabilize the cells using a dedicated kit.

    • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells in the presence and absence of the inhibitor.

  • Data Analysis: Calculate the IC50 value based on the reduction in the percentage of cytokine-positive cells.

Conclusion

This compound remains a valuable and potent tool for the study of CRAC channels. However, the development of novel inhibitors such as the GSK series and particularly RO2959, offers researchers a broader toolkit with varying potencies and selectivities. The choice of inhibitor will depend on the specific research question, the cell type being studied, and the desired level of isoform specificity. This guide provides a starting point for comparing these critical research tools and the necessary experimental framework for their evaluation. As research in this field continues, we can anticipate the development of even more selective and potent CRAC channel modulators, paving the way for new therapeutic strategies for a host of immune-related disorders.

References

Validating the Mechanism of Action of YM-58483: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-58483 (also known as BTP2), a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), with other commonly used inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying signaling pathways and experimental workflows.

Unraveling the Mechanism: this compound and the SOCE Pathway

This compound is a pyrazole derivative that selectively blocks store-operated Ca2+ entry (SOCE), a crucial signaling pathway in non-excitable cells like T lymphocytes.[1][2] SOCE is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then translocates to the plasma membrane and activates Orai channels, forming the Calcium Release-Activated Calcium (CRAC) channel, which mediates Ca2+ influx.[1] This influx is vital for downstream signaling events, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which plays a key role in T-cell activation and cytokine production.[3] this compound's inhibitory action on CRAC channels effectively dampens these processes, highlighting its potential as an immunomodulatory and anti-inflammatory agent.[2]

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive dissociation STIM1_active STIM1 (active) STIM1_inactive->STIM1_active activates Orai1_closed Orai1 (closed) Orai1_open Orai1 (open) CRAC Channel Orai1_closed->Orai1_open opens Thapsigargin Thapsigargin Thapsigargin->ER_Ca depletes PLC PLC IP3 IP3 Ca_cytosol [Ca2+]i ↑ Calcineurin Calcineurin Ca_cytosol->Calcineurin activates NFAT_p NFAT-P Calcineurin->NFAT_p dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n translocates Gene Gene Expression (e.g., IL-2) NFAT_n->Gene activates STIM1_active->Orai1_closed activates Ext_Ca Extracellular Ca2+ Ext_Ca->Ca_cytosol influx YM58483 This compound YM58483->Orai1_open inhibits

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the inhibitory action of this compound.

Comparative Performance of SOCE/CRAC Channel Inhibitors

To validate the specific mechanism of this compound, it is essential to compare its activity with other known SOCE inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its alternatives in various assays. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell type, and assay format.

CompoundTarget(s)AssayCell TypeIC50Reference(s)
This compound (BTP2) CRAC (Orai1) Thapsigargin-induced Ca2+ influxJurkat T cells100 nM [1][2][3]
T-cell proliferation (MLR)Mouse spleen cells330 nM [4]
NFAT-driven transcription (IL-2)Jurkat T cells10 nM [4]
SKF-96365TRPC channels, SOCEThapsigargin-induced SOCE (ICRAC)Jurkat T cells12 µM[1]
Synta 66CRAC (Orai1)SOCE--[5]
GSK-7975AOrai1, Orai3STIM1-mediated Orai1/3 currentsHEK293 cells~4 µM[1][3]
Pyr6Orai1 > TRPC3Orai1-mediated Ca2+ entryRBL-2H3 cellsPotent[6]
Pyr10TRPC3 > Orai1TRPC3-mediated Ca2+ entryHEK293 cellsPotent[6]

Key Experimental Protocols for Validating this compound's Mechanism of Action

To rigorously validate the mechanism of action of this compound, a series of control experiments are necessary. Below are detailed protocols for three key assays.

Experimental_Workflow cluster_Validation Validation of this compound Mechanism of Action cluster_Experiments Key Experiments cluster_Controls Essential Controls cluster_Data Data Analysis & Interpretation start Hypothesis: This compound inhibits SOCE by blocking CRAC channels Ca_Assay Calcium Influx Assay start->Ca_Assay NFAT_Assay NFAT Activation Assay start->NFAT_Assay Electro_Assay Electrophysiology start->Electro_Assay IC50 IC50 Determination Ca_Assay->IC50 Downstream Downstream Effects NFAT_Assay->Downstream Selectivity Selectivity Profiling Electro_Assay->Selectivity Positive_Control Positive Control (e.g., Thapsigargin) Positive_Control->Ca_Assay Positive_Control->NFAT_Assay Negative_Control Negative Control (Vehicle - DMSO) Negative_Control->Ca_Assay Negative_Control->NFAT_Assay Comparative_Control Comparative Control (Other SOCE inhibitors) Comparative_Control->Ca_Assay Comparative_Control->NFAT_Assay Conclusion Conclusion: This compound is a selective CRAC channel inhibitor IC50->Conclusion Selectivity->Conclusion Downstream->Conclusion

Caption: Experimental workflow for validating the mechanism of action of this compound.
Calcium Influx Assay

Objective: To measure the inhibitory effect of this compound on store-operated calcium entry.

Materials:

  • Jurkat T cells

  • Fura-2 AM or other suitable Ca2+ indicator dye

  • Thapsigargin

  • This compound and other comparator compounds

  • Ca2+-free buffer (e.g., HBSS without Ca2+/Mg2+, supplemented with EGTA)

  • Ca2+-containing buffer (e.g., HBSS with Ca2+/Mg2+)

  • Fluorometric plate reader or fluorescence microscope

Protocol:

  • Cell Preparation: Culture Jurkat T cells to the desired density.

  • Dye Loading: Incubate cells with Fura-2 AM in Ca2+-free buffer.

  • Washing: Wash the cells to remove extracellular dye.

  • Baseline Measurement: Resuspend cells in Ca2+-free buffer and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).

  • Store Depletion: Add thapsigargin to the cells to deplete ER Ca2+ stores by inhibiting the SERCA pump. This will cause a transient increase in intracellular Ca2+ released from the ER.

  • Inhibitor Treatment: Add this compound or other inhibitors at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • SOCE Induction: Add Ca2+-containing buffer to the cells to initiate SOCE.

  • Measurement: Record the change in fluorescence ratio over time. The sustained increase in Ca2+ levels following the addition of extracellular Ca2+ represents SOCE.

  • Data Analysis: Calculate the extent of SOCE inhibition by this compound and other compounds by comparing the peak or area under the curve of the Ca2+ signal in treated versus untreated cells. Determine the IC50 value for each compound.

NFAT Activation Assay

Objective: To assess the downstream functional consequence of SOCE inhibition by measuring the activation of the NFAT transcription factor.

Materials:

  • Jurkat-NFAT reporter cell line (stably transfected with an NFAT-luciferase reporter construct)

  • Cell culture medium and supplements

  • Stimulating agents (e.g., PHA, ionomycin, or anti-CD3/CD28 antibodies)

  • This compound and other comparator compounds

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the Jurkat-NFAT reporter cells in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors. Include a vehicle control.

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., PHA and PMA, or ionomycin) to induce T-cell activation and subsequent NFAT activation.[7]

  • Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the percentage of inhibition of NFAT activation for each compound concentration. Determine the IC50 values.

Electrophysiological Patch-Clamp Recordings

Objective: To directly measure the effect of this compound on the activity of CRAC channels.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipettes

  • Cell line expressing CRAC channels (e.g., Jurkat T cells or HEK293 cells overexpressing STIM1 and Orai1)

  • Intracellular (pipette) solution containing a Ca2+ chelator (e.g., BAPTA or EGTA) to passively deplete stores

  • Extracellular (bath) solution with and without Ca2+

  • This compound and other comparator compounds

Protocol:

  • Cell Preparation: Plate the cells on coverslips suitable for patch-clamp recording.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a single cell. The intracellular solution will dialyze the cell and deplete the ER Ca2+ stores, leading to the activation of CRAC channels.

  • Current Measurement: Apply a series of voltage ramps or steps to measure the whole-cell currents. In the absence of extracellular Ca2+, a small leak current will be observed.

  • CRAC Current (ICRAC) Elicitation: Perfuse the cell with an extracellular solution containing Ca2+. The influx of Ca2+ through the activated CRAC channels will result in a characteristic inwardly rectifying current (ICRAC).

  • Inhibitor Application: Apply this compound or other inhibitors to the bath solution and record the change in ICRAC.

  • Data Analysis: Measure the amplitude of ICRAC before and after the application of the inhibitor to determine the percentage of block. A dose-response curve can be generated to determine the IC50 for channel blockade.

By employing these control experiments and comparative analyses, researchers can robustly validate the mechanism of action of this compound as a selective inhibitor of SOCE and CRAC channels, providing a solid foundation for its use in further research and drug development.

References

Unraveling the Selectivity of YM-58483: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

YM-58483 (also known as BTP2) is a potent and widely utilized inhibitor of store-operated calcium entry (SOCE), primarily targeting the Ca2+ release-activated Ca2+ (CRAC) channels. Its selectivity is a critical factor for researchers in immunology, oncology, and other fields where precise modulation of calcium signaling is desired. This guide provides a comprehensive review of this compound's selectivity profile as documented in the literature, offering a comparative analysis with other SOCE inhibitors and detailing the experimental methodologies used for these assessments.

Executive Summary

This compound exhibits high potency in inhibiting CRAC channels, with reported IC50 values typically in the range of 10 to 100 nM.[1] It displays selectivity for CRAC channels over voltage-operated calcium channels, as well as potassium and chloride channels. However, a significant off-target effect has been identified: the activation of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. This activation can lead to membrane depolarization, which in turn indirectly inhibits the driving force for Ca2+ entry through CRAC channels, complicating the interpretation of its mechanism of action. Furthermore, this compound shows differential inhibitory activity against the three human Orai isoforms, the pore-forming units of the CRAC channel, with greater potency against Orai1 and Orai2 than Orai3. This guide presents a detailed comparison of this compound with other notable SOCE inhibitors, providing quantitative data on their potency and selectivity to aid researchers in selecting the most appropriate tool for their studies.

Signaling Pathway of Store-Operated Calcium Entry

The canonical activation of CRAC channels, the primary target of this compound, is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule (STIM) proteins, which then translocate to the plasma membrane to interact with and activate the Orai channels, leading to Ca2+ influx.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM STIM ER_Ca->STIM Depletion activates Orai Orai STIM->Orai Gating Ca_Signal Ca2+ Signaling Orai->Ca_Signal PLC PLC PIP2 PIP2 PLC->PIP2 GPCR GPCR GPCR->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai Influx Agonist Agonist Agonist->GPCR IP3R->ER_Ca Release YM58483 This compound YM58483->Orai Inhibition

Caption: Simplified signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound on the Orai channel.

Comparative Selectivity Profile of SOCE Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used SOCE inhibitors against CRAC channels and their different Orai isoforms. This data is compiled from various studies and cell types, and direct comparison should be made with caution.

CompoundTargetIC50 (nM)Cell Type / Assay ConditionReference
This compound (BTP2) CRAC (Thapsigargin-induced Ca2+ influx)100Jurkat T cells[1]
T-cell proliferation12.7In vitro
IL-2, IL-4, IL-5, IL-13 Production~100-148Human whole blood cells[1]
Orai1Potent InhibitionORAI-TKO cells
Orai2Potent InhibitionORAI-TKO cells
Orai3Partial InhibitionORAI-TKO cells
Econazole SOC channels~µM rangeJurkat T cells[1]
Voltage-operated Ca2+ channels~µM rangeJurkat T cells[1]
2-Aminophenylborane (2-APB) CRAC channels (low concentration)Potentiation-
CRAC channels (high concentration)Inhibition-
SKF-96365 SOCE~10 µMVarious
Synta-66 Orai1Potent InhibitionORAI-TKO cells
Orai2PotentiationORAI-TKO cells
Orai3No effectORAI-TKO cells
GSK-7975A Orai1Potent InhibitionORAI-TKO cells
Orai2Potent InhibitionORAI-TKO cells
Orai3Partial InhibitionORAI-TKO cells
Pyr6 Orai1High PotencyRBL cells
TRPC3Lower Potency-
RO2959 Orai125T-Rex-CHO cells
Orai3530T-Rex-CHO cells

Off-Target Profile of this compound

A critical aspect of this compound's selectivity is its interaction with channels other than CRAC. While it shows good selectivity against some major ion channel families, its activity on TRPM4 is a notable exception.

Off-TargetEffectNotesReference
Voltage-operated Ca2+ channelsNo significant inhibition30-fold more selective for SOCE[1]
K+ channelsNo cross-reactivity-
Cl- channelsNo cross-reactivity-
TRPM4 Activation This can lead to membrane depolarization, indirectly reducing the driving force for Ca2+ entry via SOCE.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2

This protocol describes a common method to assess the effect of inhibitors on SOCE by measuring changes in intracellular Ca2+ concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2.

Fura2_Assay_Workflow A 1. Cell Seeding & Fura-2 Loading B 2. Baseline Fluorescence Measurement (Ca2+-containing medium) A->B C 3. Medium Exchange to Ca2+-free Medium B->C D 4. Addition of Thapsigargin (ER Ca2+ store depletion) C->D E 5. Pre-incubation with this compound or vehicle D->E F 6. Re-addition of Ca2+ to the medium E->F G 7. Measurement of Ca2+ Influx (SOCE) F->G H 8. Data Analysis (Ratio 340/380 nm) G->H

Caption: Workflow for measuring store-operated calcium entry using the Fura-2 fluorescent indicator.

Detailed Steps:

  • Cell Preparation: Plate cells on coverslips and allow them to adhere. Load the cells with Fura-2 AM (acetoxymethyl ester) in a physiological salt solution.

  • Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at ~510 nm) in a Ca2+-containing medium.

  • Store Depletion: Replace the medium with a Ca2+-free solution containing a Ca2+ chelator (e.g., EGTA). Add thapsigargin to irreversibly inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to the depletion of ER Ca2+ stores.

  • Inhibitor Incubation: Add this compound or the vehicle control to the Ca2+-free medium and incubate for a specified period.

  • SOCE Activation: Reintroduce a Ca2+-containing solution to the cells. The subsequent increase in the Fura-2 ratio reflects the influx of Ca2+ through store-operated channels.

  • Data Analysis: The rate and amplitude of the increase in the Fura-2 ratio after Ca2+ re-addition are quantified to determine the extent of SOCE and the inhibitory effect of the compound.

Whole-Cell Patch-Clamp Electrophysiology for CRAC Current Measurement

This gold-standard technique allows for the direct measurement of the ionic currents flowing through CRAC channels (ICRAC).

Patch_Clamp_Workflow A 1. Establish Whole-Cell Configuration B 2. Include EGTA/BAPTA in Pipette Solution (Depletes ER Ca2+ stores) A->B C 3. Apply Voltage Ramps/Steps B->C D 4. Record Inward Ca2+ Current (ICRAC) C->D E 5. Perfuse with this compound D->E F 6. Record ICRAC in the Presence of Inhibitor E->F G 7. Data Analysis (Current Density, % Inhibition) F->G

Caption: Workflow for measuring CRAC channel currents using the whole-cell patch-clamp technique.

Detailed Steps:

  • Configuration: A glass micropipette is used to form a high-resistance seal with the plasma membrane of a single cell, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Store Depletion: The intracellular solution within the pipette contains a high concentration of a Ca2+ chelator (e.g., EGTA or BAPTA), which diffuses into the cell and chelates intracellular Ca2+, leading to the passive depletion of ER Ca2+ stores and subsequent activation of CRAC channels.

  • Recording: The membrane potential is clamped at a negative holding potential (e.g., -80 mV) to provide a driving force for Ca2+ entry. Voltage ramps or steps are applied to elicit and measure the characteristic inwardly rectifying ICRAC.

  • Inhibitor Application: this compound is applied to the extracellular solution via a perfusion system.

  • Data Analysis: The amplitude of ICRAC before and after the application of the inhibitor is measured and compared to determine the potency and efficacy of the blockade.

Conclusion

This compound is a potent inhibitor of CRAC channels and a valuable tool for studying store-operated calcium entry. Its selectivity profile indicates a preference for CRAC channels over several other major ion channel families. However, researchers must be aware of its activating effect on TRPM4 channels, which can indirectly modulate SOCE, and its differential inhibition of Orai isoforms. When selecting a SOCE inhibitor, it is crucial to consider the specific Orai isoforms expressed in the system of interest and the potential for off-target effects. The comparative data and experimental protocols provided in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to investigate the complex roles of calcium signaling in health and disease.

References

Safety Operating Guide

Proper Disposal of YM-58483: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling YM-58483, a potent inhibitor of store-operated Ca2+ entry (SOCE) and calcium release-activated calcium (CRAC) channels, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental integrity. This guide provides essential, step-by-step information for the safe disposal of this compound, also known as BTP 2.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. In case of contact, follow standard first-aid procedures and seek medical advice if symptoms persist.

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to treat it as a hazardous chemical waste. Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Identification and Segregation:

    • Unused or waste this compound, whether in solid form or in solution, should be collected in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization:

    • Use a chemically resistant container that is in good condition and can be securely sealed.

    • Clearly label the container with "Hazardous Waste" and the specific chemical name: "this compound (BTP 2)".

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow the storage temperature guidelines for the compound, which is typically refrigerated at 4°C for short-term storage and -20°C for long-term storage.[1][2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the EHS department or contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Important Considerations:

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent (e.g., DMSO, ethanol, or DMF, in which the compound is soluble).[1][4] The rinsate should be collected and disposed of as hazardous waste. After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.

  • Spills: In the event of a spill, avoid generating dust if it is in solid form. For small spills, carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your EHS department immediately.

  • Environmental Precautions: Do not allow this compound to enter sewers or waterways. Prevent its release into the environment.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 421.32 g/mol [1]
Formula C₁₅H₉F₆N₅OS[1]
Purity ≥98%[3][4][5]
IC₅₀ for CRAC channels 100 nM[1][4]
Solubility in DMSO Up to 100 mM[1]
Solubility in Ethanol Up to 100 mM[1]
Storage Temperature +4°C (short-term), -20°C (long-term)[1][2][3]

Signaling Pathway and Experimental Workflow

This compound is a well-characterized inhibitor of store-operated calcium entry (SOCE), a critical signaling pathway in non-excitable cells like lymphocytes. The following diagrams illustrate the logical flow of the SOCE pathway and a general workflow for experiments involving this compound.

SOCE_Pathway cluster_cell Cell Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3->ER binds to receptor, releases Ca²⁺ STIM1 STIM1 ER->STIM1 Ca²⁺ depletion activates Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activates Ca_influx Ca²⁺ Influx Orai1->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream YM58483 This compound YM58483->Orai1 inhibits

Caption: Signaling pathway of store-operated calcium entry (SOCE) and the inhibitory action of this compound.

Experimental_Workflow A Prepare Stock Solution of this compound (e.g., in DMSO) C Pre-incubate cells with this compound (or vehicle control) A->C B Cell Culture (e.g., T-lymphocytes) B->C D Induce SOCE (e.g., with Thapsigargin) C->D E Measure Intracellular Calcium Levels (e.g., using Fura-2 AM) D->E F Analyze Downstream Effects (e.g., Cytokine Production, Gene Expression) D->F G Data Analysis and Interpretation E->G F->G

Caption: General experimental workflow for studying the effects of this compound on cellular responses.

References

Personal protective equipment for handling YM-58483

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of YM-58483, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Rigorous adherence to PPE protocols is mandatory.

Hazard Classification GHS Pictogram Precautionary Statements
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07H315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07H335: May cause respiratory irritation.

Minimum PPE Requirements:

Equipment Specification Rationale
Hand Protection Nitrile gloves conforming to ASTM D6978 standard. Double gloving is recommended.Protects against skin irritation and absorption.[1]
Eye Protection Chemical safety goggles or a full-face shield.Prevents serious eye irritation from splashes or dust.[1]
Respiratory Protection NIOSH-certified N95 or higher-level respirator.Necessary when handling the powder form to avoid respiratory irritation.[1]
Body Protection Laboratory coat. A disposable gown is recommended when handling larger quantities.Prevents contamination of personal clothing.

Handling and Storage

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Operational Plan:

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use dedicated, clean spatulas and weighing boats.

  • Solution Preparation:

    • This compound is soluble in DMSO and ethanol.

    • When preparing stock solutions, add the solvent to the vial containing the powdered compound slowly to avoid splashing.

    • Cap the vial tightly and vortex or sonicate until the solid is fully dissolved.

  • General Handling:

    • Avoid creating dust.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Ensure an eyewash station and safety shower are readily accessible.

Storage Plan:

Form Storage Temperature Additional Information
Solid +4°CStore in a tightly sealed container in a dry, well-ventilated place.
Stock Solutions -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Accidental Release and Disposal

Prompt and appropriate action is required in the event of a spill. Waste must be managed according to institutional and local regulations for chemical waste.

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum the material. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Collect Waste: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled container for hazardous waste disposal.

Disposal Plan:

  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following are generalized protocols based on published research. Researchers should optimize these for their specific experimental needs.

In Vitro Study: Inhibition of Store-Operated Calcium Entry (SOCE)

  • Cell Culture: Culture Jurkat T-cells or other suitable cell lines in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture media to the desired final concentrations (e.g., 10 nM - 10 µM).

  • Calcium Imaging:

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

    • Induce store depletion with a SERCA inhibitor like thapsigargin in a calcium-free buffer.

    • Re-introduce calcium to the extracellular buffer and measure the subsequent rise in intracellular calcium, which represents SOCE.

    • Quantify the inhibitory effect of this compound on the calcium influx.

In Vivo Study: Murine Model of Allergic Asthma

  • Animal Model: Use a standard model of ovalbumin (OVA)-induced allergic asthma in mice.

  • Compound Administration: Administer this compound orally (p.o.) at a specified dose (e.g., 1-30 mg/kg) at a set time before OVA challenge.

  • Endpoint Analysis:

    • Measure airway hyperresponsiveness.

    • Perform bronchoalveolar lavage (BAL) to quantify eosinophil infiltration.

    • Analyze cytokine levels (e.g., IL-4, IL-5) in the BAL fluid or lung homogenates.

    • Conduct histological analysis of lung tissue to assess inflammation.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The primary components of the CRAC channel are STIM1, an endoplasmic reticulum (ER) calcium sensor, and Orai1, a plasma membrane calcium channel.

YM58483_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive loss activates STIM1_active STIM1 (active) Orai1_closed Orai1 (closed) YM58483 This compound Orai1_open Orai1 (open) YM58483->Orai1_open inhibits Ca_influx Ca2+ Influx (SOCE) Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream triggers Thapsigargin Thapsigargin (Store Depletion) Thapsigargin->ER_Ca depletes STIM1_active->Orai1_open activates Orai1_open->Ca_influx mediates

Caption: Mechanism of this compound action as a CRAC channel inhibitor.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
YM-58483
Reactant of Route 2
Reactant of Route 2
YM-58483

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.